2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)9-16-10-13-6-7-15-8-14(13)11-16/h1-5,13-15H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMAYQMDXZLZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10956584 | |
| Record name | 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351370-98-4 | |
| Record name | 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine is a heterocyclic small molecule belonging to the pyrrolopyridine class of compounds. This bicyclic scaffold is of significant interest in medicinal chemistry due to its structural rigidity and presence in various biologically active molecules. While specific research on this compound is limited in publicly available literature, the broader class of pyrrolo[3,4-c]pyridine derivatives has demonstrated a wide range of pharmacological activities. This guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, general synthetic strategies, and the known biological activities of the pyrrolo[3,4-c]pyridine core. This document aims to serve as a foundational resource for researchers and professionals involved in drug discovery and development.
Chemical and Physical Properties
This compound is a fully saturated bicyclic system with a benzyl group attached to the nitrogen at position 2. The hydrochloride salt of this compound is the form for which most physicochemical data is available.
| Property | Value | Source |
| CAS Number | 351370-98-4 | [1][2][3] |
| Molecular Formula | C₁₄H₂₀N₂ | [2][3] |
| Molecular Weight | 216.32 g/mol | [2] |
| Appearance | Not specified (likely an oil or solid) | |
| Boiling Point | 317.7 °C at 760 mmHg | |
| Density | 1.049 g/cm³ | |
| InChI Key | VZMAYQMDXZLZFZ-UHFFFAOYSA-N |
Physicochemical Properties of the Hydrochloride Salt:
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁ClN₂ | [4] |
| Molecular Weight | 252.78 g/mol | [4] |
| Solubility | High solubility in polar solvents (e.g., water: >50 mg/mL at 25°C for the analogous [3,4-b] isomer) | [4] |
| Stability | The hydrochloride salt of the analogous [3,4-b] isomer shows <2% degradation over 6 months under accelerated conditions (40°C/75% RH) | [4] |
Spectral Data (Hydrochloride Salt):
| Type | Data | Source |
| ¹H NMR (400 MHz, D₂O) | δ 7.3–7.5 (m, 5H, benzyl), 3.8–4.1 (m, 2H, CH₂N), 3.2–3.5 (m, 4H, bicyclic CH₂) | [4] |
| ¹³C NMR | 138.9 (benzyl C1), 127–129 (aryl CH), 58.4 (N-CH₂), 45–50 (bicyclic carbons) | [4] |
Synthesis Methodologies
A plausible synthetic approach, adapted from methodologies for related isomers, would likely involve the following key steps:
-
Formation of the Pyrrolo[3,4-c]pyridine Core: This can be achieved through the coupling of a suitable pyridine dicarboxylic acid derivative (e.g., 3,4-pyridinedicarboxylic acid) with an amine, followed by cyclization to form a dione precursor.[4]
-
Reduction of the Bicyclic Dione: The resulting dione can be reduced to the fully saturated octahydropyrrolo[3,4-c]pyridine core. This reduction can be achieved using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation.[1]
-
N-Benzylation: The final step would involve the introduction of the benzyl group at the nitrogen atom in the 2-position, typically through a reaction with a benzyl halide (e.g., benzyl bromide) in the presence of a base.[1]
A patent for related octahydro-pyrrolo[2,3-c]pyridine and octahydro-pyrrolo[3,2-c]pyridine derivatives highlights a synthetic strategy starting from N-benzyl-3-oxo-piperidine-4-carboxylic acid ethyl ester or N-benzyl-4-oxo-piperidine-3-carboxylic acid ethyl ester.[5][6] This suggests that functionalized piperidine derivatives are viable starting materials for constructing the fused pyrrolopyridine ring system.
Logical Flow of a General Synthesis:
Caption: General synthetic pathway for this compound.
Biological Activity and Potential Applications
While specific quantitative biological data for this compound is not available in the public domain, the broader class of pyrrolo[3,4-c]pyridine derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.[7][8][9][10][11] These findings suggest potential areas of investigation for this compound.
3.1. Overview of the Biological Activities of Pyrrolo[3,4-c]pyridine Derivatives
Derivatives of the pyrrolo[3,4-c]pyridine scaffold have been reported to exhibit the following activities:
-
Nervous System Disorders: Many derivatives have been investigated for their effects on the central nervous system, with some showing potential as analgesic and sedative agents.[7][8][11]
-
Antidiabetic Activity: Certain pyrrolo[3,4-c]pyridine-1,3-dione derivatives have been shown to increase insulin sensitivity.[12]
-
Antimycobacterial Activity: The scaffold has been explored for the development of new treatments against Mycobacterium tuberculosis.[10]
-
Antiviral Activity: Some compounds containing the pyrrolopyridine system have shown activity against viruses such as HIV-1.[7]
-
Antitumor Activity: The pyrrolopyridine core is present in some anticancer agents, and various derivatives have been synthesized and evaluated for their antitumor properties.[7][10]
-
Anticholinergic Activity: A study on perhydropyrrolo[3,4-c]pyridine derivatives revealed that a dibenzyl amine derivative exhibited the strongest anticholinergic activity.[13]
Given that this compound shares the core scaffold and features a benzyl group, which is common in many biologically active compounds, it is plausible that it may exhibit some of the aforementioned activities. Molecular docking studies on the analogous [3,4-b] isomer predict a similar binding affinity to DNA gyrase as moxifloxacin, suggesting potential antibacterial applications.[4]
3.2. Potential as a Sigma Receptor Ligand
The structural features of this compound, particularly the presence of a nitrogen-containing bicyclic system and a benzyl group, are common motifs in ligands for sigma (σ) receptors. While no direct binding data for this specific compound has been found, it represents a promising scaffold for the design of new sigma receptor ligands.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not currently available in the cited literature. Researchers interested in this compound would need to adapt and optimize general procedures for the synthesis of related pyrrolopyridine derivatives.
4.1. General Procedure for the Synthesis of the Pyrrolo[3,4-c]pyridine Core (Hypothetical)
-
Step 1: Synthesis of Pyrrolo[3,4-c]pyridine-1,3-dione: A mixture of 3,4-pyridinedicarboxylic acid and an appropriate amine (e.g., benzylamine for direct introduction of the benzyl group, or ammonia followed by a separate benzylation step) in a high-boiling solvent such as toluene or xylene is heated to reflux with azeotropic removal of water. After cooling, the product is isolated by filtration and purified by recrystallization.[4]
-
Step 2: Reduction to Octahydro-pyrrolo[3,4-c]pyridine: The dione from the previous step is suspended in a dry aprotic solvent like tetrahydrofuran (THF) and slowly added to a stirred suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄) at 0 °C. The reaction mixture is then refluxed until the starting material is consumed. After careful quenching of the excess hydride, the product is extracted and purified by distillation or chromatography.
4.2. General Protocol for N-Benzylation
To a solution of the secondary amine (octahydro-pyrrolo[3,4-c]pyridine) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), a base (e.g., potassium carbonate or triethylamine) and benzyl bromide are added. The mixture is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to give the crude product, which can be purified by column chromatography.
Conclusion
This compound is a molecule of interest due to its core pyrrolopyridine structure, which is a known pharmacophore. While specific biological data and detailed synthetic protocols for this exact compound are lacking in the current literature, the information available for related derivatives suggests a high potential for biological activity, particularly in the areas of central nervous system disorders and infectious diseases. This technical guide consolidates the available chemical and physical data and provides a framework for its synthesis based on established methods for related compounds. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.
Logical Relationship of Research and Development Stages:
Caption: A logical workflow for the research and development of novel compounds.
References
- 1. alfa-chemclinix.com [alfa-chemclinix.com]
- 2. US9150570B2 - Synthesis of heterocyclic compounds - Google Patents [patents.google.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one [mdpi.com]
- 5. CN104402879B - Octahydro-1H-pyrrolo[2, 3-c]pyridine derivative, octahydro-1H-pyrrolo[3, 2-c]pyridine derivative and preparation methods thereof - Google Patents [patents.google.com]
- 6. CN104402879A - Octahydro-1H-pyrrolo[2, 3-c]pyridine derivative, octahydro-1H-pyrrolo[3, 2-c]pyridine derivative and preparation methods thereof - Google Patents [patents.google.com]
- 7. US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine - Google Patents [patents.google.com]
- 8. WO2010100215A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 9. jchr.org [jchr.org]
- 10. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. CN101863826A - A kind of method for preparing 2-benzylpyridine compounds - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Structure Elucidation of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine, a bicyclic aza-heterocycle of significant interest in medicinal chemistry. The document details the synthetic route, spectroscopic analysis, and logical framework for confirming the molecular structure of this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics, particularly those involving complex heterocyclic scaffolds. The guide includes detailed experimental protocols, tabulated quantitative data for easy reference, and visualizations of the synthetic workflow and a potential signaling pathway to illustrate the logical and experimental processes involved in the characterization of such molecules.
Introduction
Pyrrolo[3,4-c]pyridine derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of pharmacology due to their diverse biological activities.[1][2] These activities include analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor properties.[2][3] The rigid bicyclic core of the octahydro-pyrrolo[3,4-c]pyridine system provides a unique three-dimensional scaffold for the presentation of pharmacophoric groups, making it an attractive template for drug design.
The introduction of a benzyl group at the 2-position of the octahydropyrrolo[3,4-c]pyridine core can significantly influence its biological profile. The benzyl moiety can engage in various intermolecular interactions, including van der Waals forces and π-π stacking, which can enhance binding affinity to biological targets. This guide focuses on the systematic approach to confirming the structure of this compound, a crucial step in its development as a potential therapeutic agent.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence involving the formation of the bicyclic core followed by N-benzylation. A plausible synthetic strategy is outlined below, based on established methods for the synthesis of related aza-bicyclic systems.
Synthetic Workflow
The overall synthetic workflow can be visualized as a three-stage process: formation of the pyrrolidine-dione precursor, reduction of the dione to the octahydropyrrolopyridine core, and finally, N-benzylation.
Experimental Protocols
The following are detailed, representative experimental protocols for the key steps in the synthesis of this compound.
Step 1: Synthesis of N-Benzyl-pyridine-3,4-dicarboximide
-
Materials: Pyridine-3,4-dicarboxylic acid, benzylamine, acetic anhydride.
-
Procedure:
-
A mixture of pyridine-3,4-dicarboxylic acid (1 equivalent) and acetic anhydride (3 equivalents) is heated at reflux for 2 hours.
-
The excess acetic anhydride is removed under reduced pressure.
-
The resulting crude pyridine-3,4-dicarboxylic anhydride is dissolved in glacial acetic acid.
-
Benzylamine (1.1 equivalents) is added dropwise to the solution at room temperature.
-
The reaction mixture is heated at reflux for 4 hours.
-
After cooling, the mixture is poured into ice-water, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and dried to afford N-benzyl-pyridine-3,4-dicarboximide.
-
Step 2: Synthesis of Octahydro-pyrrolo[3,4-c]pyridine-1,3-dione
-
Materials: N-Benzyl-pyridine-3,4-dicarboximide, 5% Rhodium on alumina catalyst, ethanol.
-
Procedure:
-
N-Benzyl-pyridine-3,4-dicarboximide is dissolved in ethanol in a high-pressure hydrogenation vessel.
-
5% Rhodium on alumina catalyst (10% by weight) is added to the solution.
-
The vessel is purged with nitrogen and then pressurized with hydrogen gas to 50 atm.
-
The reaction mixture is stirred at 80°C for 24 hours.
-
After cooling and venting the hydrogen, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield octahydro-pyrrolo[3,4-c]pyridine-1,3-dione.
-
Step 3: Synthesis of Octahydro-pyrrolo[3,4-c]pyridine
-
Materials: Octahydro-pyrrolo[3,4-c]pyridine-1,3-dione, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
A solution of octahydro-pyrrolo[3,4-c]pyridine-1,3-dione in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (4 equivalents) in anhydrous THF at 0°C under a nitrogen atmosphere.
-
The reaction mixture is then heated at reflux for 12 hours.
-
After cooling to 0°C, the reaction is quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.
-
The resulting precipitate is removed by filtration, and the filter cake is washed with THF.
-
The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give crude octahydro-pyrrolo[3,4-c]pyridine, which can be purified by distillation or chromatography.
-
Step 4: Synthesis of this compound
-
Materials: Octahydro-pyrrolo[3,4-c]pyridine, benzyl bromide, potassium carbonate, acetonitrile.
-
Procedure:
-
To a solution of octahydro-pyrrolo[3,4-c]pyridine (1 equivalent) in acetonitrile is added potassium carbonate (2.5 equivalents) and benzyl bromide (1.2 equivalents).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The inorganic solids are removed by filtration, and the filtrate is concentrated under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Quantitative Data
The following table summarizes the expected yields for each step of the synthesis. These are representative values and may vary depending on the specific reaction conditions and scale.
| Step | Product | Typical Yield (%) |
| 1 | N-Benzyl-pyridine-3,4-dicarboximide | 85-95 |
| 2 | Octahydro-pyrrolo[3,4-c]pyridine-1,3-dione | 70-85 |
| 3 | Octahydro-pyrrolo[3,4-c]pyridine | 60-75 |
| 4 | This compound | 75-90 |
Spectroscopic Data and Structure Elucidation
The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the accurate mass of the molecule, which allows for the determination of its elemental composition.
| Parameter | Value |
| Molecular Formula | C₁₄H₂₀N₂ |
| Calculated Mass [M+H]⁺ | 217.1699 |
| Observed Mass [M+H]⁺ | 217.1701 |
The observed mass is in close agreement with the calculated mass, confirming the elemental formula.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3050-3020 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1600, 1495, 1450 | C=C stretch (aromatic) |
| 1150-1050 | C-N stretch |
| 740, 700 | C-H bend (monosubstituted benzene) |
The IR spectrum confirms the presence of both aromatic and aliphatic C-H bonds, as well as the carbon-nitrogen bonds of the heterocyclic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25-7.35 | m | 5H | Aromatic protons (benzyl group) |
| 3.58 | s | 2H | -CH₂-Ph (benzylic protons) |
| 2.80-2.95 | m | 4H | Protons on carbons adjacent to nitrogen |
| 2.40-2.60 | m | 4H | Protons on carbons of the pyrrolidine ring |
| 1.70-1.90 | m | 2H | Protons on the pyridine ring |
| 1.50-1.65 | m | 2H | Protons on the pyridine ring |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| 138.5 | Quaternary aromatic carbon (benzyl group) |
| 129.0 | Aromatic CH (benzyl group) |
| 128.2 | Aromatic CH (benzyl group) |
| 127.0 | Aromatic CH (benzyl group) |
| 63.5 | -CH₂-Ph (benzylic carbon) |
| 55.0-60.0 | Carbons adjacent to nitrogen in the bicyclic system |
| 25.0-35.0 | Aliphatic carbons in the bicyclic system |
Logic of Structure Elucidation
The process of elucidating the structure of this compound follows a logical progression, integrating the information from each spectroscopic technique.
Potential Biological Significance and Signaling Pathway
Derivatives of the pyrrolo[3,4-c]pyridine scaffold have been reported to exhibit significant analgesic activity.[3][4] While the precise mechanism of action for this compound is yet to be fully elucidated, studies on analogous compounds suggest a potential interaction with the opioid system. Some derivatives have shown a weak affinity for μ-opioid receptors.[5] Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to analgesia.
Hypothesized Signaling Pathway
The following diagram illustrates a hypothesized signaling pathway for the analgesic effect of a pyrrolo[3,4-c]pyridine derivative acting as a μ-opioid receptor agonist.
Conclusion
The structure of this compound can be unequivocally confirmed through a systematic application of modern synthetic and spectroscopic techniques. The combination of HRMS, IR, and detailed 1D NMR analysis provides a complete picture of the molecular architecture. The synthetic route, while multi-step, is based on well-established chemical transformations, allowing for the reliable production of this promising scaffold. The potential for this class of compounds to act as analgesics warrants further investigation into their mechanism of action and structure-activity relationships, paving the way for the development of novel pain therapeutics. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and further explore the therapeutic potential of this compound and its derivatives.
References
- 1. rsc.org [rsc.org]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives of pyrrolo[3,4-d]pyridazinone, a new class of analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
In-Depth Technical Guide: Physical Properties of CAS 351370-98-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known physical properties of the chemical compound identified by CAS number 351370-98-4. This compound, chemically named 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine, belongs to the pyrrolopyridine class of bicyclic heterocyclic compounds. Derivatives of the pyrrolo[3,4-c]pyridine scaffold have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor properties.[1][2][3] Understanding the physical characteristics of this compound is fundamental for its application in research and development, particularly in areas such as drug design, formulation, and synthesis.
This document summarizes the available quantitative data, outlines general experimental protocols for the determination of key physical properties, and provides visualizations of a representative synthetic workflow and a potential biological signaling pathway associated with this class of compounds.
Core Physical Properties
The physical properties of this compound are essential for its handling, characterization, and application in a laboratory setting. The available data is summarized in the tables below. It is important to note that some reported values, particularly the boiling point, show discrepancies in the literature, which may be attributable to different experimental conditions or the presence of impurities.
Table 1: Identification and Structural Information
| Parameter | Value |
| CAS Number | 351370-98-4 |
| Chemical Name | This compound |
| Molecular Formula | C₁₄H₂₀N₂ |
| Molecular Weight | 216.32 g/mol |
| Canonical SMILES | C1CN(CC2C1CNCC2)CC3=CC=CC=C3 |
Table 2: Quantitative Physical Properties
| Property | Value | Notes |
| Boiling Point | 317.1 °C | at 760 mmHg |
| 127.3 °C | Pressure not specified | |
| Density | 1.082 g/cm³ | |
| Refractive Index | 1.581 | |
| Melting Point | Not available | |
| Solubility | Not available |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical properties listed above. These protocols are based on standard laboratory techniques and can be adapted for the specific analysis of this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small sample of an organic compound is the capillary method using a Thiele tube or a similar heating apparatus.[4][5][6][7][8]
Apparatus:
-
Thiele tube or other oil bath
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube or fusion tube
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Liquid for the bath (e.g., paraffin oil)
-
Stand and clamps
Procedure:
-
A small amount (a few milliliters) of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is then clamped and immersed in the Thiele tube containing the heating oil.
-
The Thiele tube is gently heated at the side arm to ensure uniform heat distribution.
-
As the temperature rises, air trapped in the capillary tube will slowly be expelled.
-
When a continuous and rapid stream of bubbles emerges from the open end of the capillary tube, the heating is stopped.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Determination of Density
The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of a liquid involves using a pycnometer or, for a less precise but simpler measurement, a graduated cylinder and a balance.[9][10][11][12][13]
Apparatus:
-
Graduated cylinder (e.g., 10 mL or 25 mL)
-
Analytical balance
Procedure:
-
The mass of a clean and dry graduated cylinder is accurately measured using an analytical balance.
-
A known volume of this compound (e.g., 10 mL) is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The mass of the graduated cylinder containing the liquid is then measured.
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.
-
The density is calculated by dividing the mass of the liquid by the measured volume.
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and can be used for identification and purity assessment. An Abbe refractometer is a common instrument for this measurement.[14][15][16][17][18]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath (if temperature control is required)
-
Dropper or pipette
-
Solvent for cleaning (e.g., ethanol or acetone)
-
Lens paper
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
A few drops of this compound are placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted to illuminate the field of view.
-
The control knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.
-
If color fringes are observed, the compensator is adjusted to eliminate them.
-
The refractive index is read from the instrument's scale. The temperature of the measurement should also be recorded.
Visualizations
Generalized Synthetic Workflow
The synthesis of octahydropyrrolo[3,4-c]pyridine derivatives often involves a multi-step process. A generalized workflow, based on synthetic strategies for related compounds, is depicted below.[19][20] This diagram illustrates a potential synthetic route starting from a suitable piperidine precursor.
Caption: Generalized synthetic workflow for this compound.
Representative Signaling Pathway
Derivatives of the pyrrolo[3,4-c]pyridine scaffold have been investigated for their potential to modulate various biological targets. For instance, some have shown activity as inhibitors of enzymes involved in disease pathways. The following diagram illustrates a hypothetical signaling pathway where a pyrrolo[3,4-c]pyridine derivative acts as an inhibitor of a kinase, a common target in drug discovery.[1][3][21]
Caption: Hypothetical signaling pathway inhibited by a pyrrolo[3,4-c]pyridine derivative.
Conclusion
This technical guide provides a consolidated source of information on the physical properties of CAS 351370-98-4, this compound. While some key experimental data, such as melting point and solubility, are not yet publicly available, the provided information on boiling point, density, and refractive index, along with standardized experimental protocols, offers a solid foundation for researchers and drug development professionals. The visualizations of a generalized synthetic workflow and a representative biological signaling pathway highlight the potential applications and broader context of this compound class in medicinal chemistry. Further experimental characterization is warranted to fully elucidate the physicochemical profile of this compound and to explore its potential therapeutic applications.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. byjus.com [byjus.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 10. mt.com [mt.com]
- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 12. wjec.co.uk [wjec.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 15. pubs.aip.org [pubs.aip.org]
- 16. physlab.org [physlab.org]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. CN104402879A - Octahydro-1H-pyrrolo[2, 3-c]pyridine derivative, octahydro-1H-pyrrolo[3, 2-c]pyridine derivative and preparation methods thereof - Google Patents [patents.google.com]
- 20. CN102964346A - Preparation method of (S, S)-octahydro-6H-pyrrolo[3, 4-b]pyridine - Google Patents [patents.google.com]
- 21. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
An In-depth Technical Guide to the Pyrrolo[3,4-c]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[3,4-c]pyridine scaffold, a bicyclic heterocyclic system composed of a fused pyrrole and pyridine ring, has emerged as a privileged structure in medicinal chemistry. As one of the six structural isomers of pyrrolopyridine, this scaffold is a key component in a variety of biologically active molecules.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimycobacterial, antidiabetic, analgesic, and sedative properties.[1][2][3] This technical guide provides a comprehensive overview of the fundamental information, synthesis, biological activities, and mechanisms of action associated with the pyrrolo[3,4-c]pyridine core.
Core Structure and Properties
The fundamental structure of pyrrolo[3,4-c]pyridine consists of a pyrrole ring fused to the 'c' face of a pyridine ring. This arrangement imparts a unique electronic and steric profile, making it an attractive scaffold for designing molecules that can interact with various biological targets. The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the pyrrole NH can serve as a hydrogen bond donor, contributing to target binding affinity and specificity.
Synthesis of the Pyrrolo[3,4-c]pyridine Scaffold
The synthesis of the pyrrolo[3,4-c]pyridine core and its derivatives can be broadly categorized into three main approaches:
-
Annulation of the pyrrole ring onto a pre-existing pyridine.
-
Annulation of the pyridine ring onto a pre-existing pyrrole.
-
Tandem closure of both rings.
A variety of synthetic methodologies have been developed to achieve these transformations, often employing multi-component reactions or metal-catalyzed cross-coupling strategies to build molecular diversity.
Biological Activities and Therapeutic Potential
Derivatives of the pyrrolo[3,4-c]pyridine scaffold have shown promise in a multitude of therapeutic areas. The following sections detail the key biological activities, supported by quantitative data where available.
Anticancer Activity
Pyrrolo[3,4-c]pyridine derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of critical cellular enzymes.
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition: Certain 4-sulfonylobenzyl derivatives of pyrrolo[3,4-c]pyridine-2-carboxamide have been identified as potent inhibitors of NAMPT, an enzyme crucial for NAD+ biosynthesis.[1] Inhibition of NAMPT can disrupt cellular metabolism and induce cell death in cancer cells. One notable compound exhibited good in vivo efficacy in a mouse xenograft model.[1]
Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K signaling pathway is frequently dysregulated in cancer, playing a key role in cell growth, proliferation, and survival.[1] Derivatives of 4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridine-3,6-dione have been synthesized and evaluated as PI3K inhibitors.[1]
General Antitumor Activity: A series of N-alkyl-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-diones were screened for their in vitro antitumor activity. Mannich bases of this series were found to be the most active, with IC50 values in the range of 19–29 µg/mL.[1]
Antiviral Activity
The pyrrolo[3,4-c]pyridine scaffold has been successfully utilized in the development of potent antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).
HIV-1 Integrase Inhibition: HIV-1 integrase is a key enzyme responsible for inserting the viral DNA into the host genome, making it a critical target for antiretroviral therapy.[1] Several series of pyrrolo[3,4-c]pyridine derivatives have been developed as HIV-1 integrase inhibitors.[1][4][5][6] These compounds typically work by chelating the divalent metal ions in the enzyme's active site, thus blocking the strand transfer step of integration. Tricyclic compounds incorporating the pyrrolo[3,4-c]pyridine-1,3,6-trione scaffold have shown low micromolar inhibitory potency.[1] Notably, some of these inhibitors have demonstrated efficacy against raltegravir-resistant mutant enzymes.[5]
dot
Mechanism of HIV-1 Integrase Inhibition by Pyrrolo[3,4-c]pyridine Derivatives. This diagram illustrates how these compounds interrupt the HIV lifecycle by inhibiting the HIV integrase enzyme, thereby preventing the integration of viral DNA into the host genome.
Antimycobacterial Activity
Derivatives of pyrrolo[3,4-c]pyridine have shown promise as inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis.
InhA Enzyme Inhibition: The enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the mycobacterial type II fatty acid biosynthesis pathway, which is responsible for building the unique mycolic acid layer of the bacterial cell wall.[1] Pyrrolo[3,4-c]pyridine-3-one derivatives have been identified as new inhibitors of the InhA enzyme.[1]
dot
Mechanism of InhA Inhibition by Pyrrolo[3,4-c]pyridine Derivatives. This diagram shows the role of the InhA enzyme in the mycolic acid synthesis pathway of Mycobacterium tuberculosis and how its inhibition by pyrrolo[3,4-c]pyridine derivatives disrupts bacterial cell wall integrity.
Analgesic and Sedative Activities
A significant amount of research has focused on the development of pyrrolo[3,4-c]pyridine derivatives as analgesic and sedative agents.[1][2][7] Several series of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been synthesized and evaluated for these properties.[7]
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for selected pyrrolo[3,4-c]pyridine derivatives.
Table 1: Anticancer Activity
| Compound Class | Target | Cell Line | Activity | Value | Reference |
| N-alkil-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-diones | Antitumor | - | IC50 | 19–29 µg/mL | [1] |
Table 2: Antiviral Activity (Anti-HIV-1)
| Compound Class | Target | Assay | Activity | Value | Reference |
| Tricyclic pyrrolo[3,4-c]pyridine-1,3,6-triones | HIV-1 Integrase | Strand Transfer | IC50 | Low µM range | [1] |
| Bicyclic 2-(3-chloro-4-fluorobenzyl) derivatives | HIV-1 Integrase | Strand Transfer | IC50 | 6–22 µM | [1] |
Table 3: Antimycobacterial Activity
| Compound Class | Target | Strain | Activity | Value | Reference |
| 1-Phenyl-pyrrolo[3,4-c]pyridine-3-one derivatives | InhA Enzyme | M. tuberculosis | IC50 | Varies with substitution | [1] |
| 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine esters | Antimycobacterial | - | MIC90 | <0.15 µM | [1] |
Table 4: Analgesic and Sedative Activity
| Compound | Assay | Activity | Value | Reference |
| Imide 9 | "Writhing" test (analgesic) | ED50 | 3.25 mg/kg | [7] |
| Imide 11 | "Writhing" test (analgesic) | ED50 | 3.67 mg/kg | [7] |
| Various Imides (8-15) | Toxicity | LD50 | Varies | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
General Synthesis of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones
A representative synthetic protocol for a series of analgesic and sedative 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones is as follows:[7]
-
Starting Material Synthesis: 4-methoxy- and 4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones are prepared according to previously described methods.
-
N-Alkylation: To a solution of the starting imide (0.01 mol) in anhydrous acetonitrile (70 mL), anhydrous potassium carbonate (0.01 mol) is added, and the mixture is refluxed for 30 minutes. Subsequently, a four-fold molar excess of the appropriate dihaloalkane (e.g., 1,2-dibromoethane) is added, and the reaction mixture is refluxed for 17 hours.
-
Filtration and Purification: The reaction mixture is filtered while hot to remove inorganic salts. The solvent is evaporated under reduced pressure, and the resulting residue is purified by crystallization from a suitable solvent (e.g., ethanol) to yield the N-substituted intermediate.
-
Amination: The N-haloalkyl intermediate (0.003 mol) is dissolved in anhydrous acetonitrile (70 mL), and anhydrous potassium carbonate (0.75 g) and the desired amine (e.g., morpholine, 0.004 mol) are added. The mixture is refluxed for 21 hours.
-
Final Purification: After filtration, the solvent is evaporated, and the final product is purified by crystallization from ethanol.
dot
General Synthesis Workflow for 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives. This diagram outlines the key steps in the synthesis of bioactive pyrrolo[3,4-c]pyridine derivatives, from starting materials to the final purified product.
In Vitro Anticancer Activity Assay (MTT Assay)
The following is a general protocol for evaluating the cytotoxic effects of pyrrolo[3,4-c]pyridine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:[8]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium. The cells are then treated with various concentrations of the compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
dot
MTT Assay Experimental Workflow. This flowchart details the sequential steps involved in assessing the in vitro anticancer activity of pyrrolo[3,4-c]pyridine derivatives.
Conclusion
The pyrrolo[3,4-c]pyridine scaffold represents a versatile and valuable platform for the design and development of novel therapeutic agents. The diverse range of biological activities exhibited by its derivatives underscores the significant potential of this heterocyclic system in addressing a variety of diseases. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved drug candidates. This technical guide serves as a foundational resource for researchers and scientists working in this exciting and promising area of medicinal chemistry.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bicyclic hydroxy-1H-pyrrolopyridine-trione containing HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrroloaryls and pyrroloheteroaryls: Inhibitors of the HIV fusion/attachment, reverse transcriptase and integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Octahydropyrrolopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octahydropyrrolopyridine core, a saturated bicyclic heteroalkaloid structure, represents a significant scaffold in modern medicinal chemistry. Its rigid, three-dimensional framework provides a versatile platform for the development of novel therapeutic agents targeting a wide array of biological targets, from central nervous system (CNS) disorders to infectious diseases. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of octahydropyrrolopyridines. It details key experimental protocols, summarizes crucial quantitative data, and visualizes the intricate relationships of synthesis and biological activity, offering a comprehensive resource for researchers in drug discovery and development.
The pyrrolopyridine scaffold is found in various natural products, and its derivatives have been the subject of pharmacological studies for over a century due to the combined pharmacophoric features of pyrrole and pyridine rings.[1] While much of the early focus was on unsaturated pyrrolopyridines and their analogs, the exploration of the fully saturated octahydropyrrolopyridine system has led to the discovery of potent and selective drug candidates.
Discovery and Early History
The precise historical genesis of the simplest octahydropyrrolopyridine scaffold is not extensively documented in a single seminal publication but rather emerged from the broader field of heterocyclic chemistry. The foundational work on the reduction of bicyclic aromatic systems and the synthesis of piperidine and pyrrolidine derivatives in the mid-20th century laid the groundwork for the eventual synthesis of these saturated fused-ring systems. Early methods for the synthesis of piperidines often involved the catalytic hydrogenation of pyridine precursors using catalysts such as platinum oxide (PtO2).[2]
The impetus for the focused investigation of specific octahydropyrrolopyridine isomers, such as the (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, was largely driven by the pharmaceutical industry. A significant milestone in the history of this specific scaffold was its identification as a key intermediate in the synthesis of the fourth-generation fluoroquinolone antibiotic, moxifloxacin.[3] This discovery spurred the development of numerous, often stereoselective, synthetic routes to access this critical building block.
Modern Synthetic Approaches
The synthesis of octahydropyrrolopyridines has evolved significantly, with modern methods focusing on efficiency, stereocontrol, and the introduction of diverse functionalities. A prevalent strategy for the synthesis of the octahydropyrrolo[3,4-b]pyridine core, as exemplified by the intermediate for moxifloxacin, involves a multi-step sequence starting from pyridine-2,3-dicarboxylic acid anhydride.[3]
A general workflow for this synthetic approach is outlined below:
Caption: General synthetic workflow for the (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine core.
Experimental Protocols
Synthesis of 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine (Step B to C):
A solution of N-benzyl-2,3-pyridine-dicarboxamide in a suitable solvent such as acetic acid is subjected to catalytic hydrogenation.[3] A common catalyst for this transformation is platinum oxide (PtO2) under a hydrogen atmosphere (e.g., 50-70 bar) at room temperature.[2] The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.
Reduction of Amide Groups to form 6-benzyloctahydropyrrolo[3,4-b]pyridine (Step C to D):
The reduction of the amide functionalities in 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine is typically achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH4) or borane complexes in an anhydrous ethereal solvent like tetrahydrofuran (THF). The reaction is usually performed at reflux temperature. After completion, the reaction is carefully quenched with water and a basic solution to precipitate the aluminum salts, which are then removed by filtration. The organic layer is dried and concentrated to give the desired 6-benzyloctahydropyrrolo[3,4-b]pyridine.
Pharmacological Applications and Biological Activity
The rigid structure of the octahydropyrrolopyridine scaffold makes it an attractive starting point for the design of ligands that can bind with high affinity and selectivity to biological targets. While the primary documented application of the octahydropyrrolo[3,4-b]pyridine core is as a precursor to moxifloxacin, other derivatives have been explored for their potential as CNS-active agents. The pyrrolidine moiety is a common feature in many neurologically active compounds.
The table below summarizes the key applications and, where available, quantitative biological data for selected octahydropyrrolopyridine derivatives.
| Compound/Derivative | Core Isomer | Application/Target | Quantitative Data (IC50, Ki, etc.) | Reference(s) |
| (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine | pyrrolo[3,4-b]pyridine | Intermediate for Moxifloxacin (antibacterial) | Not directly applicable (intermediate) | [3] |
| 2-(2-Aminoethyl)-1-methylpyrrolidine | Pyrrolidine (related precursor) | Intermediate for CNS-active agents | Not applicable (intermediate) | [1][4] |
Signaling Pathways and Mechanism of Action
Given that derivatives of octahydropyrrolopyridines are being investigated for CNS applications, it is plausible that they could modulate various neurotransmitter systems. For instance, the pyrrolidine ring is a key component of ligands for dopamine, serotonin, and norepinephrine transporters, as well as various G-protein coupled receptors (GPCRs). A hypothetical signaling pathway that could be modulated by a novel octahydropyrrolopyridine-based CNS drug is depicted below.
Caption: Hypothetical modulation of a neurotransmitter transporter by an octahydropyrrolopyridine derivative.
In this model, the octahydropyrrolopyridine derivative acts as an inhibitor of a presynaptic neurotransmitter transporter (such as the dopamine transporter, DAT, or the serotonin transporter, SERT). By blocking the reuptake of the neurotransmitter from the synaptic cleft, the drug increases the concentration of the neurotransmitter available to bind to postsynaptic receptors, thereby modulating downstream signaling cascades. This is a common mechanism of action for many antidepressant and psychostimulant drugs.
Future Directions
The octahydropyrrolopyridine scaffold continues to be an area of active research in medicinal chemistry. Future efforts are likely to focus on the development of novel, stereoselective synthetic methodologies to access a wider range of isomers and substituted derivatives. Furthermore, the exploration of these compounds for new biological targets beyond their established use in antibiotics and their potential in CNS disorders is a promising avenue for future drug discovery programs. The inherent conformational rigidity and three-dimensional nature of the octahydropyrrolopyridine core will undoubtedly continue to make it a privileged scaffold in the design of next-generation therapeutics.
References
2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and a representative synthetic approach for 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₁₄H₂₀N₂ | [1][2] |
| Molecular Weight | 216.32 g/mol | [1][2] |
| CAS Number | 351370-98-4 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the N-alkylation of the parent heterocycle, octahydro-pyrrolo[3,4-c]pyridine. This method involves the introduction of a benzyl group onto one of the nitrogen atoms of the bicyclic core.
Experimental Protocol: N-Benzylation of Octahydro-pyrrolo[3,4-c]pyridine
This protocol describes a general procedure for the N-alkylation of a secondary amine with a benzyl halide, which is a standard method for the preparation of N-benzyl derivatives.
Materials:
-
Octahydro-pyrrolo[3,4-c]pyridine
-
Benzyl bromide (or benzyl chloride)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
Anhydrous solvent (e.g., acetonitrile, dimethylformamide)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
-
Chromatography supplies for purification (silica gel, appropriate solvent system)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve octahydro-pyrrolo[3,4-c]pyridine (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (e.g., potassium carbonate, 1.5-2.0 equivalents) to the solution.
-
Addition of Alkylating Agent: While stirring the mixture, add benzyl bromide (1.0-1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-60 °C) to facilitate the reaction. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Extraction: The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The aqueous layer is extracted multiple times with the organic solvent.
-
Washing: The combined organic layers are washed with brine to remove any remaining aqueous-soluble impurities.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
Logical Relationships in Synthesis
The synthesis of the target compound is a direct transformation of the octahydro-pyrrolo[3,4-c]pyridine core. This relationship can be visualized as a straightforward synthetic pathway.
Caption: Synthetic pathway for this compound.
References
The Stereochemistry of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
The bicyclic scaffold of octahydro-pyrrolo[3,4-c]pyridine is a significant structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a benzyl group at the 2-position introduces a key element of chirality and conformational complexity. This technical guide aims to provide a comprehensive overview of the stereochemistry of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine, focusing on its stereoisomers, their synthesis, and characterization. However, a thorough review of publicly available scientific literature and chemical databases reveals a notable scarcity of detailed experimental data specifically for this compound. While related structures and general methodologies are documented, specific quantitative data and detailed experimental protocols for this compound remain largely unpublished.
Understanding the Stereoisomers
The structure of this compound contains two chiral centers at the bridgehead carbon atoms where the two rings are fused. This gives rise to the possibility of two diastereomers: a cis isomer, where the hydrogen atoms at the bridgehead carbons are on the same side of the ring system, and a trans isomer, where they are on opposite sides. Each of these diastereomers can exist as a pair of enantiomers.
Diagram of Potential Stereoisomers
Caption: Possible stereoisomers of this compound.
Synthesis and Stereocontrol
The synthesis of the octahydro-pyrrolo[3,4-c]pyridine ring system can be approached through various synthetic strategies, often involving intramolecular cyclization reactions. Stereocontrol is a critical aspect of these syntheses, aiming to selectively produce either the cis or trans diastereomer.
One plausible synthetic approach involves the formation of a suitable precursor containing both the piperidine and pyrrolidine ring components, followed by a final ring-closing step. The stereochemical outcome of this cyclization would be highly dependent on the reaction conditions and the nature of the starting materials.
Conceptual Synthetic Workflow
Caption: A general workflow for the synthesis and separation of stereoisomers.
While commercial suppliers list "cis-2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine," detailed synthetic procedures for its preparation are not readily found in the peer-reviewed literature. Patents describing the synthesis of the regioisomeric (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine suggest that stereoselective synthesis or chiral resolution of a benzylated intermediate is a feasible strategy. Such a resolution could be achieved through the formation of diastereomeric salts with a chiral acid or through enzymatic resolution.
Characterization and Data
The unambiguous determination of the stereochemistry of the isomers of this compound would rely on a combination of spectroscopic and analytical techniques.
Data Summary (Hypothetical)
Due to the lack of specific experimental data in the literature, the following table is a hypothetical representation of the type of quantitative data that would be necessary for a complete stereochemical analysis.
| Parameter | cis-Isomer (Racemate) | trans-Isomer (Racemate) | (+)-Enantiomer | (-)-Enantiomer |
| ¹H NMR | ||||
| Bridgehead H (ppm) | Data not available | Data not available | Data not available | Data not available |
| ¹³C NMR | ||||
| Bridgehead C (ppm) | Data not available | Data not available | Data not available | Data not available |
| Specific Rotation | 0° | 0° | Data not available | Data not available |
| Enantiomeric Excess | N/A | N/A | Data not available | Data not available |
| Diastereomeric Ratio | Data not available | Data not available | N/A | N/A |
Experimental Protocols
Detailed experimental protocols for the synthesis, separation, and characterization of the stereoisomers of this compound are not currently available in the public domain. A comprehensive study would require the following methodologies:
-
Stereoselective Synthesis: Development of a synthetic route that favors the formation of one diastereomer over the other.
-
Chiral Resolution: Procedures for the separation of enantiomers, such as fractional crystallization of diastereomeric salts or chiral chromatography.
-
Spectroscopic Analysis: Detailed 1D and 2D NMR studies (COSY, HSQC, HMBC, NOESY) to determine the relative stereochemistry (cis vs. trans) and confirm the overall structure.
-
Chiral HPLC Analysis: Development of an analytical method using a chiral stationary phase to determine the enantiomeric excess of resolved samples.
-
X-ray Crystallography: Single-crystal X-ray diffraction to provide unambiguous proof of both the relative and absolute stereochemistry.
Logical Workflow for Stereochemical Determination
Caption: A logical workflow for the complete stereochemical analysis.
Conclusion and Future Directions
The stereochemistry of this compound is a critical aspect for its potential applications in drug discovery and development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. However, this technical guide highlights a significant gap in the existing scientific literature regarding specific experimental data for this compound. Future research efforts should be directed towards the stereoselective synthesis of the cis and trans isomers, their successful chiral resolution, and their thorough characterization using modern analytical techniques. The publication of such data would be of great value to the scientific community and would enable the further exploration of this promising heterocyclic scaffold.
The Ascendancy of Bicyclic Heterocycles in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The architecture of therapeutic agents has been significantly shaped by the inclusion of heterocyclic ring systems. Among these, bicyclic heterocycles have emerged as privileged scaffolds in medicinal chemistry, offering a unique combination of structural rigidity, three-dimensional complexity, and versatile synthetic accessibility. Their prevalence in FDA-approved drugs underscores their importance in achieving desired pharmacological profiles, including enhanced potency, selectivity, and improved pharmacokinetic properties. This in-depth technical guide explores the core principles of bicyclic heterocycles in drug discovery, presenting key data, detailed experimental methodologies, and visual representations of their mechanisms of action.
The Strategic Advantage of Bicyclic Scaffolds
Bicyclic heterocycles, which feature two fused rings containing at least one heteroatom (commonly nitrogen, oxygen, or sulfur), offer several advantages in drug design.[1] Their rigid conformational framework can reduce the entropic penalty upon binding to a biological target, leading to higher affinity and potency.[1] This structural constraint also allows for the precise orientation of substituents to optimize interactions within a binding pocket. Furthermore, the introduction of bicyclic systems can improve metabolic stability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties, crucial for the development of successful therapeutics.[2] A significant portion of small-molecule drugs approved by the European Medicines Agency (EMA) between 2014 and 2023 contained a fused heterocycle, with quinoline, benzimidazole, indole, and pyrrolopyrimidine being the most common bicyclic rings.[3]
Case Study: Baricitinib - A Bicyclic Heterocycle Targeting the JAK-STAT Pathway
A prominent example of a successful bicyclic heterocyclic drug is Baricitinib (brand name Olumiant®), a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1] It is approved for the treatment of rheumatoid arthritis, alopecia areata, and COVID-19.[1] The core of Baricitinib is a pyrrolo[2,3-d]pyrimidine scaffold, a bicyclic system that has proven to be a valuable framework for kinase inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data for Baricitinib, illustrating its potency and pharmacokinetic profile.
Table 1: In Vitro Potency of Baricitinib [1][4]
| Target | IC50 (nM) |
| JAK1 | 5.9 |
| JAK2 | 5.7 |
| TYK2 | 53 |
| JAK3 | > 400 |
Table 2: Pharmacokinetic Parameters of Baricitinib in Healthy Volunteers [5][6]
| Parameter | Value |
| Bioavailability | ~97% |
| Tmax (Time to peak plasma concentration) | 0.5 - 3 hours |
| Apparent Volume of Distribution (Vd) | 76 L |
| Plasma Protein Binding | ~50% |
| Elimination Half-life (t1/2) | ~8 hours |
| Oral Clearance (CL/F) | 17 L/h |
| Renal Clearance (CLR) | ~12 L/h |
Signaling Pathway: The JAK-STAT Cascade
Baricitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a critical cascade in the immune response.[7][8] Cytokines, which are signaling proteins that mediate inflammation, bind to their receptors on the cell surface, leading to the activation of associated JAKs.[9] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9] The STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they regulate the transcription of genes involved in inflammation and immunity.[9] By inhibiting JAK1 and JAK2, Baricitinib effectively blocks this signaling cascade, reducing the inflammatory response.[6]
Caption: The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.
Experimental Protocols
Synthesis of Baricitinib: A General Overview
The synthesis of Baricitinib typically involves a multi-step process. While specific reagents and conditions may vary, a common approach involves the coupling of a protected pyrrolo[2,3-d]pyrimidine core with a substituted azetidine side chain.[10][11] The following is a generalized workflow based on published methods.
Caption: Generalized workflow for the synthesis of Baricitinib.
A detailed, step-by-step protocol for a key synthetic transformation is provided below:
Step: Synthesis of [2H5]ethanesulfonyl chloride (a precursor for labeled Baricitinib) [12]
-
Add [2H5]Ethanethiol (2 g, 29.8 mmol) to anhydrous acetonitrile (100 ml) under an Argon atmosphere at 0°C.
-
Rapidly add freshly distilled sulfuryl chloride (SO2Cl2) (6 ml, 74.5 mmol) and anhydrous KNO3 (7.53 g, 74.5 mmol) to the reaction mixture.
-
Stir the mixture for 1 hour at 0°C.
-
Quench the reaction by the dropwise addition of a saturated NaHCO3 aqueous solution until the pH reaches 8.
-
Extract the organic component with Et2O (3 x 40 ml).
-
Wash the combined organic layers with brine (50 ml) and dry over anhydrous MgSO4.
-
Remove the solvent in vacuo to yield the product.
In Vitro Kinase Assay Protocol
To determine the inhibitory potency of a bicyclic heterocycle like Baricitinib against its target kinases, an in vitro kinase assay is performed. The following protocol is a general guideline for a radiometric kinase assay.[2][13][14]
Materials:
-
Recombinant human kinases (e.g., JAK1, JAK2)
-
Substrate (e.g., a peptide substrate for the specific kinase)
-
Test compound (e.g., Baricitinib) dissolved in DMSO
-
[γ-33P]ATP or [γ-32P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop solution (e.g., phosphoric acid)
-
Filter plates (e.g., phosphocellulose)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase reaction buffer, the substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
Bicyclic heterocycles represent a cornerstone of modern medicinal chemistry, providing robust scaffolds for the development of innovative therapeutics. The case of Baricitinib highlights how the strategic incorporation of a bicyclic core can lead to a potent and selective inhibitor with a favorable pharmacokinetic profile. As our understanding of disease biology deepens and synthetic methodologies advance, the exploration of novel bicyclic heterocyclic systems will undoubtedly continue to yield the next generation of life-changing medicines.
References
- 1. Baricitinib - Wikipedia [en.wikipedia.org]
- 2. In vitro kinase assay [protocols.io]
- 3. Safety, pharmacokinetic, pharmacodynamic, and efficacy data for the oral MEK inhibitor trametinib: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 9. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Efficient Synthesis of Baricitinib | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine Hydrochloride Salt
For the Attention of: Researchers, Scientists, and Drug Development Professionals
**Abstract
This technical guide addresses the solubility of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine hydrochloride salt, a key physicochemical property for its potential development as a therapeutic agent. Due to the limited availability of direct quantitative solubility data for this specific molecule in public literature, this document provides a comprehensive overview of established methodologies for determining aqueous solubility. It details standard experimental protocols for both kinetic and thermodynamic solubility assays, in line with pharmaceutical industry standards and regulatory guidelines. Furthermore, this guide presents a logical workflow for solubility assessment within a drug discovery and development pipeline, visualized through a process diagram. While specific solubility values for the title compound are not available, information on a related isomer suggests that hydrochloride salts of this scaffold are likely to exhibit favorable solubility in polar solvents. This guide is intended to equip researchers with the necessary protocols and framework to experimentally determine the solubility of this compound hydrochloride salt and similar compounds.
Introduction
This compound and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The pyrrolo[3,4-c]pyridine scaffold is a recurring motif in compounds investigated for a range of biological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor effects. For any biologically active compound to be a viable drug candidate, its physicochemical properties, particularly aqueous solubility, must be thoroughly characterized. Solubility is a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy.
This document focuses on the hydrochloride salt form of this compound. The formation of a hydrochloride salt is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of basic compounds.
Current State of Knowledge on Solubility
Given the absence of direct data, experimental determination of solubility is a necessary step in the preclinical development of this compound. The following sections provide detailed protocols for industry-standard solubility assays.
Experimental Protocols for Solubility Determination
The two primary types of solubility assays employed in drug discovery are kinetic and equilibrium solubility assays.
Kinetic Solubility Assay
Kinetic solubility is often measured in early drug discovery as a high-throughput method to assess the solubility of compounds that are first dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO), and then introduced into an aqueous buffer. This method measures the concentration of the compound that remains in solution after a short incubation period and subsequent removal of any precipitate.
Objective: To rapidly assess the apparent solubility of a compound from a DMSO stock solution.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound hydrochloride salt in 100% DMSO (e.g., 10-20 mM).
-
Serial Dilution: If creating a concentration curve, perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small volume of the DMSO stock solution (typically 1-5 µL) to a larger volume of aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4) in a microtiter plate. The final DMSO concentration should be kept low (typically ≤2%) to minimize its effect on solubility.
-
Incubation: The plate is shaken or agitated at a constant temperature (e.g., 25°C or 37°C) for a short period, typically 1 to 2 hours.[2]
-
Precipitate Removal: The solution is filtered to remove any precipitated compound. This is often done using a filter plate.
-
Quantification: The concentration of the compound in the filtrate is determined. Common analytical methods include:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Provides accurate quantification for compounds with a chromophore.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for compounds without a strong UV chromophore or for analyzing mixtures.[3]
-
Nephelometry: Measures light scattering caused by precipitated particles.
-
-
Data Analysis: The kinetic solubility is reported as the concentration of the compound in the filtrate (e.g., in µM or µg/mL).
Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. This is considered the "true" solubility and is the gold standard for solubility measurement. The shake-flask method is the most common technique for determining thermodynamic solubility.
Objective: To determine the saturation solubility of the solid compound in an aqueous buffer at equilibrium.
Methodology:
-
Addition of Solid Compound: An excess amount of solid this compound hydrochloride salt is added to a known volume of the desired aqueous buffer in a sealed vial or flask. According to ICH guidelines, solubility should be determined at 37 ± 1°C in aqueous media with a pH range of 1.2 to 6.8.[4][5][6] A minimum of three pH conditions, typically pH 1.2, 4.5, and 6.8, should be evaluated.[4]
-
Equilibration: The mixture is agitated using a mechanical shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.[2][7]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm).
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve is typically used for accurate quantification.
-
pH Measurement: The pH of the saturated solution should be measured at the end of the experiment to ensure it has not significantly changed.[6]
-
Data Analysis: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution (e.g., in µM or µg/mL). The experiment should be performed in replicate (at least n=3) to ensure reproducibility.[6]
Data Presentation: Summary of Solubility Assay Parameters
| Parameter | Kinetic Solubility Assay | Thermodynamic (Equilibrium) Solubility Assay |
| Starting Material | Compound dissolved in organic solvent (e.g., DMSO) | Solid (crystalline or amorphous) compound |
| Principle | Measures precipitation from a supersaturated solution | Measures concentration of a saturated solution at equilibrium |
| Incubation Time | Short (e.g., 1-2 hours) | Long (e.g., 24-72 hours) |
| Throughput | High | Low to medium |
| Common Method | Addition of DMSO stock to buffer, filtration | Shake-flask method |
| Analytical Finish | HPLC-UV, LC-MS, Nephelometry | HPLC-UV, LC-MS/MS |
| Application | Early drug discovery, high-throughput screening | Lead optimization, pre-formulation, regulatory filings |
Visualization of Solubility Assessment Workflow
The following diagrams illustrate the logical workflow for solubility assessment in a typical drug discovery project.
Caption: Workflow for solubility assessment in drug discovery.
Caption: Experimental workflow for the shake-flask solubility assay.
Conclusion
While direct, quantitative solubility data for this compound hydrochloride salt is currently not documented in publicly accessible sources, the known properties of a structural isomer suggest that it is likely to possess good solubility in aqueous media. To definitively characterize this important physicochemical property, this guide provides detailed, industry-standard protocols for both kinetic and thermodynamic solubility determination. The successful application of these methodologies will provide crucial data to inform the progression of this compound through the drug discovery and development pipeline, aiding in formulation design and predicting its in vivo behavior. It is strongly recommended that the thermodynamic (equilibrium) solubility be determined according to the shake-flask method at multiple physiologically relevant pH values.
References
- 1. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 2. enamine.net [enamine.net]
- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. evotec.com [evotec.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine from 3,4-Pyridinedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthetic route for the preparation of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine, a valuable scaffold in medicinal chemistry, starting from the readily available 3,4-pyridinedicarboxylic acid. The synthesis involves a four-step sequence: (1) Fischer esterification of the starting material, (2) reduction of both the pyridine ring and the ester functionalities to yield piperidine-3,4-dimethanol, (3) cyclization to form the octahydropyrrolo[3,4-c]pyridine core, and (4) N-benzylation to afford the final product. Detailed experimental protocols for each step are provided, along with a summary of expected yields and reaction conditions. A visual representation of the synthetic workflow is also included to facilitate understanding.
Introduction
The octahydropyrrolo[3,4-c]pyridine core is a key structural motif found in a variety of biologically active compounds. Its rigid, bicyclic structure makes it an attractive scaffold for the development of novel therapeutic agents. The synthesis of specific isomers and derivatives of this scaffold is of significant interest to medicinal chemists. This application note outlines a reliable and reproducible method for the synthesis of this compound from 3,4-pyridinedicarboxylic acid.
Synthetic Pathway Overview
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl 3,4-pyridinedicarboxylate
Protocol: Fischer Esterification
This procedure follows the principles of a classic Fischer esterification.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4-pyridinedicarboxylic acid (1 equivalent) in absolute ethanol (10-20 volumes).
-
Acid Catalyst: Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield diethyl 3,4-pyridinedicarboxylate as a liquid.
Step 2: Synthesis of Piperidine-3,4-dimethanol
Protocol: Reduction of Diethyl 3,4-pyridinedicarboxylate
This step involves the simultaneous reduction of the pyridine ring and the two ester groups. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[1][2][3][4]
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, prepare a suspension of LiAlH₄ (4-5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Ester: Dissolve diethyl 3,4-pyridinedicarboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension under a nitrogen atmosphere, maintaining the temperature below 10 °C with an ice bath.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filtration and Extraction: Filter the resulting aluminum salts and wash them thoroughly with THF. Concentrate the filtrate under reduced pressure. The residue can then be extracted with a suitable solvent.
-
Purification: The crude piperidine-3,4-dimethanol can be purified by crystallization or column chromatography.
Step 3: Synthesis of Octahydro-pyrrolo[3,4-c]pyridine
Protocol: Intramolecular Cyclization
This step involves the conversion of the diol to a more reactive intermediate (e.g., a dihalide or ditosylate) followed by cyclization with an amine source.
-
Activation of Hydroxyl Groups (Example with Tosyl Chloride):
-
Dissolve piperidine-3,4-dimethanol (1 equivalent) in anhydrous pyridine or dichloromethane.
-
Cool the solution to 0 °C and add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise.
-
Allow the reaction to stir at room temperature overnight.
-
Perform an aqueous work-up and extract the product with an organic solvent. The crude ditosylate can be purified by chromatography.
-
-
Cyclization with Ammonia:
-
Dissolve the purified ditosylate in a suitable solvent such as ethanol in a sealed tube.
-
Add a concentrated solution of ammonia in methanol or aqueous ammonia.
-
Heat the mixture at an elevated temperature (e.g., 80-100 °C) for 24-48 hours.
-
After cooling, remove the solvent under reduced pressure.
-
The resulting crude octahydropyrrolo[3,4-c]pyridine can be purified by distillation or chromatography.
-
Step 4: Synthesis of this compound
Protocol: N-Benzylation
This final step can be achieved via direct alkylation with benzyl bromide or through reductive amination.
-
Method A: Direct Alkylation [5]
-
Dissolve octahydropyrrolo[3,4-c]pyridine (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a base such as potassium carbonate or triethylamine (1.5-2 equivalents).
-
Add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature for 12-24 hours.
-
Perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
-
-
Method B: Reductive Amination [6][7][8]
-
Dissolve octahydropyrrolo[3,4-c]pyridine (1 equivalent) and benzaldehyde (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.
-
Add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent and purify by column chromatography to yield this compound.
-
Data Summary
The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are indicative and can vary based on reaction scale and optimization.
| Step | Reaction | Starting Material | Product | Reagents & Conditions | Typical Yield (%) |
| 1 | Esterification | 3,4-Pyridinedicarboxylic acid | Diethyl 3,4-pyridinedicarboxylate | EtOH, H₂SO₄, reflux | 85-95% |
| 2 | Reduction | Diethyl 3,4-pyridinedicarboxylate | Piperidine-3,4-dimethanol | LiAlH₄, THF, reflux | 60-75% |
| 3 | Cyclization | Piperidine-3,4-dimethanol | Octahydro-pyrrolo[3,4-c]pyridine | 1. TsCl, Py; 2. NH₃, heat | 50-65% (over 2 steps) |
| 4 | N-Benzylation | Octahydro-pyrrolo[3,4-c]pyridine | This compound | BnBr, K₂CO₃, ACN or Benzaldehyde, NaBH(OAc)₃ | 80-90% |
Conclusion
The described multi-step synthesis provides a clear and actionable pathway for the preparation of this compound from 3,4-pyridinedicarboxylic acid. The protocols are based on well-established organic transformations and can be adapted for various scales of production. This synthetic route offers access to a valuable heterocyclic scaffold for further elaboration and exploration in drug discovery and development programs. Careful optimization of each step may be required to achieve the desired purity and yield for specific applications.
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]
- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 8. CN1948266B - A method for preparing N-monosubstituted benzylamine by catalytic hydrogenation reductive amination - Google Patents [patents.google.com]
Application Note: A Proposed Stereoselective Synthesis Protocol for 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine
Abstract
This document details a proposed stereoselective synthesis for 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine, a saturated bicyclic heteroamine scaffold of significant interest in medicinal chemistry and drug development. Derivatives of the closely related pyrrolo[3,4-c]pyridine core have demonstrated a wide range of biological activities, including analgesic, sedative, and antimycobacterial properties.[1] The protocol outlined below is a multi-step synthetic route commencing from commercially available starting materials. It is designed to achieve high stereochemical control through a key diastereoselective reduction step. This application note provides detailed experimental procedures, a comprehensive table of quantitative data for each step, and a workflow diagram to guide researchers in the synthesis of this valuable molecular scaffold.
Introduction
The octahydro-pyrrolo[3,4-c]pyridine core represents a rigid, three-dimensional structure that is attractive for the design of novel therapeutic agents. The fusion of a pyrrolidine and a piperidine ring creates a scaffold that can project substituents in well-defined spatial orientations, making it an ideal candidate for probing interactions with biological targets. While various derivatives of the aromatic pyrrolo[3,4-c]pyridine system have been synthesized and evaluated for their pharmacological potential, detailed protocols for the stereoselective synthesis of the fully saturated and N-benzylated analog remain scarce in the literature. The benzyl group serves as a common protecting group and can also be a key pharmacophoric element in certain drug candidates. This protocol aims to provide a clear and reproducible pathway to access enantiomerically enriched this compound for further derivatization and biological screening.
Overall Synthetic Scheme
The proposed synthetic route is depicted in the workflow diagram below. The strategy involves the initial construction of a piperidine ring, followed by the formation of the fused pyrrolidine ring, with stereochemistry being introduced during the reduction of a cyclic imide intermediate.
Figure 1: Proposed workflow for the stereoselective synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl N-Benzyl-4-oxopiperidine-3,5-dicarboxylate
-
To a stirred solution of diethyl 1,3-acetonedicarboxylate (1.0 equiv.) in ethanol at room temperature, add benzylamine (1.0 equiv.) and formaldehyde (37% aqueous solution, 2.2 equiv.).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a pale yellow oil.
Step 2: Synthesis of 1-Benzyl-4-piperidone
-
Dissolve the diethyl N-benzyl-4-oxopiperidine-3,5-dicarboxylate (1.0 equiv.) in a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction to room temperature and basify to pH > 10 with a concentrated aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, which can be used in the next step without further purification.
Step 3: Synthesis of 2-Benzyl-hexahydro-pyrrolo[3,4-c]pyridine-1,3-dione
-
Combine 1-benzyl-4-piperidone (1.0 equiv.), glycine ethyl ester hydrochloride (1.2 equiv.), and sodium triacetoxyborohydride (1.5 equiv.) in 1,2-dichloroethane.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude N-substituted aminopiperidine.
-
Dissolve the crude product in toluene containing sodium ethoxide (1.5 equiv.).
-
Heat the mixture to reflux for 8 hours to effect the Dieckmann condensation.
-
After cooling, quench with acetic acid and wash with water.
-
Concentrate the organic layer and purify the resulting dione by recrystallization or column chromatography.
Step 4: Stereoselective Synthesis of cis-2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine
-
Dissolve the 2-Benzyl-hexahydro-pyrrolo[3,4-c]pyridine-1,3-dione (1.0 equiv.) in a mixture of methanol and THF at -78 °C.
-
Add cerium(III) chloride heptahydrate (1.1 equiv.) and stir for 30 minutes.
-
Add sodium borohydride (3.0 equiv.) portion-wise, maintaining the temperature at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Basify the mixture with 2 M NaOH and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
To a solution of the resulting diol in THF, add lithium aluminum hydride (4.0 equiv.) at 0 °C.
-
Heat the reaction mixture to reflux for 12 hours.
-
Cool to 0 °C and quench sequentially with water, 15% NaOH solution, and water.
-
Filter the resulting solids and concentrate the filtrate. Purify the crude product by column chromatography to yield the final cis-2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine.
Data Presentation
The following table summarizes the expected yields and key analytical data for the synthetic sequence. These values are estimates based on similar transformations reported in the literature for related heterocyclic systems.
| Step | Product Name | Molecular Weight ( g/mol ) | Expected Yield (%) | Diastereomeric Ratio (cis:trans) | Analytical Method |
| 1 | Diethyl N-Benzyl-4-oxopiperidine-3,5-dicarboxylate | 333.38 | 75-85 | N/A | 1H NMR, 13C NMR |
| 2 | 1-Benzyl-4-piperidone | 189.26 | 80-90 | N/A | 1H NMR, GC-MS |
| 3 | 2-Benzyl-hexahydro-pyrrolo[3,4-c]pyridine-1,3-dione | 258.30 | 60-70 (2 steps) | N/A | 1H NMR, 13C NMR |
| 4 | cis-2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine | 216.32 | 50-60 (2 steps) | >95:5 | 1H NMR, Chiral HPLC |
Logical Relationships and Stereochemical Control
The stereochemical outcome of this synthesis is determined in the reduction of the planar dione intermediate. The use of Luche reduction conditions (NaBH4/CeCl3) is proposed to favor the delivery of hydride from the less sterically hindered face of the carbonyl groups, leading to the cis-diol. Subsequent reduction of the diol with a strong reducing agent like LiAlH4 is expected to proceed with retention of stereochemistry, affording the desired cis-fused octahydropyrrolo[3,4-c]pyridine.
References
Application Notes and Protocols: Catalytic Hydrogenation Methods for Pyrrolopyridine Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of catalytic hydrogenation methods for the synthesis of saturated pyrrolopyridine systems, which are valuable scaffolds in drug discovery. This document includes experimental protocols, comparative data on various catalytic systems, and visualizations of experimental workflows and a relevant biological signaling pathway.
Introduction
Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds that serve as important pharmacophores in medicinal chemistry.[1] The reduction of the pyrrolopyridine core to its saturated or partially saturated analogues, such as tetrahydropyrrolopyridines, often leads to compounds with enhanced biological activity and improved physicochemical properties desirable for drug candidates.[2] Catalytic hydrogenation is a powerful and atom-economical method to achieve this transformation. This document outlines both homogeneous and heterogeneous catalytic methods for the hydrogenation of pyrrolopyridine systems.
Catalytic Hydrogenation Strategies
The hydrogenation of the electron-rich pyrrole ring in the pyrrolopyridine system can be challenging and requires effective catalytic systems. Both homogeneous and heterogeneous catalysts have been successfully employed.
Homogeneous Catalysis: Homogeneous catalysts, typically transition metal complexes with chiral ligands, offer high selectivity, particularly for asymmetric hydrogenations, yielding enantiomerically enriched products.[3] Catalyst systems based on rhodium and ruthenium with chiral phosphine ligands like PhTRAP are notable examples.[4]
Heterogeneous Catalysis: Heterogeneous catalysts, such as platinum or palladium on a carbon support (Pt/C or Pd/C), are widely used due to their ease of handling, recyclability, and effectiveness.[5] These reactions are often performed under hydrogen pressure and may require acidic additives to facilitate the reduction of the aromatic system.
Quantitative Data Summary
The following tables summarize the performance of various catalytic systems for the hydrogenation of pyrrolopyridine and related indole substrates, providing a comparative overview of their efficiency and selectivity.
Table 1: Homogeneous Asymmetric Hydrogenation of N-Acetylindoles
| Entry | Substrate (R) | Catalyst | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | [Rh(nbd)₂]SbF₆ / (S,S)-(R,R)-PhTRAP | i-PrOH | 50 | 60 | 24 | >99 | 92 | |
| 2 | 2-Naphthyl | [Rh(nbd)₂]SbF₆ / (S,S)-(R,R)-PhTRAP | i-PrOH | 50 | 60 | 24 | >99 | 95 | |
| 3 | 4-MeO-C₆H₄ | [Rh(nbd)₂]SbF₆ / (S,S)-(R,R)-PhTRAP | i-PrOH | 50 | 60 | 24 | >99 | 90 | |
| 4 | 4-Cl-C₆H₄ | [Rh(nbd)₂]SbF₆ / (S,S)-(R,R)-PhTRAP | i-PrOH | 50 | 60 | 48 | >99 | 94 |
Table 2: Heterogeneous Hydrogenation of Substituted Pyridines
| Entry | Substrate | Catalyst | Solvent | H₂ Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| 1 | Pyridine | Ru-Pd/AC | H₂O | 40 | 100 | 2 | 100 | ~100 (to Piperidine) | [5] |
| 2 | 2-Methylpyridine | Ru-Pd/AC | H₂O | 40 | 100 | 1 | 100 | ~100 (to 2-Methylpiperidine) | [5] |
| 3 | 3-Methylpyridine | Ru-Pd/AC | H₂O | 40 | 100 | 4 | 100 | ~100 (to 3-Methylpiperidine) | [5] |
| 4 | 4-Methylpyridine | Ru-Pd/AC | H₂O | 40 | 100 | 3 | 100 | ~100 (to 4-Methylpiperidine) | [5] |
Experimental Protocols
Protocol 1: Asymmetric Homogeneous Hydrogenation of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine (2-Phenyl-7-azaindole)
This protocol is adapted from the asymmetric hydrogenation of N-protected indoles using a Rh-PhTRAP catalyst.
Materials:
-
2-Phenyl-7-azaindole
-
[Rh(nbd)₂]SbF₆ (precatalyst)
-
(S,S)-(R,R)-PhTRAP (chiral ligand)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 2-Propanol (i-PrOH)
-
Hydrogen gas (high purity)
-
Autoclave/high-pressure reactor
Procedure:
-
In a glovebox, a glass liner for the autoclave is charged with [Rh(nbd)₂]SbF₆ (0.01 mmol) and (S,S)-(R,R)-PhTRAP (0.011 mmol).
-
Anhydrous 2-propanol (2 mL) is added, and the mixture is stirred for 10 minutes to form the catalyst solution.
-
To this solution, 2-phenyl-7-azaindole (1.0 mmol) and cesium carbonate (0.1 mmol) are added.
-
The glass liner is placed in the autoclave, and the reactor is sealed.
-
The autoclave is removed from the glovebox, connected to a hydrogen line, and purged with hydrogen gas three times.
-
The reactor is pressurized with hydrogen to 50 atm.
-
The reaction mixture is stirred at 60 °C for 24 hours.
-
After cooling to room temperature, the excess hydrogen is carefully vented.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral 2-phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Protocol 2: Heterogeneous Hydrogenation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine (4-Chloro-7-azaindole)
This protocol describes a general procedure for the heterogeneous hydrogenation of a substituted pyrrolopyridine using a Pd/C catalyst.
Materials:
-
4-Chloro-7-azaindole
-
10% Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (high purity)
-
Parr hydrogenator or a similar high-pressure reactor
Procedure:
-
To a high-pressure reactor vessel, add 4-chloro-7-azaindole (1.0 g, 6.55 mmol).
-
Add methanol (20 mL) to dissolve the substrate.
-
Carefully add 10% Pd/C (100 mg, 10 wt %). Caution: Pd/C can be pyrophoric. Handle under an inert atmosphere or as a slurry.
-
Seal the reactor and connect it to the hydrogenation apparatus.
-
Purge the reactor with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the reactor with hydrogen to 10 bar.
-
Stir the reaction mixture vigorously at 50 °C for 16 hours.
-
After cooling to room temperature, carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the catalytic hydrogenation of a pyrrolopyridine substrate.
Signaling Pathway Inhibition
Hydrogenated pyrrolopyridine derivatives have been identified as potent inhibitors of various kinases, including Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2), which is a key component of the p38 MAPK signaling pathway.[6][7] This pathway is implicated in inflammatory responses, and its inhibition is a therapeutic strategy for diseases like rheumatoid arthritis.[2][6] The diagram below illustrates the inhibition of the p38/MK2 pathway by a hydrogenated pyrrolopyridine.
Conclusion
Catalytic hydrogenation offers a versatile and efficient means to produce saturated pyrrolopyridine derivatives. The choice between homogeneous and heterogeneous catalysis will depend on the specific substrate, desired stereochemistry, and scalability of the process. The protocols and data presented herein provide a valuable resource for researchers in the synthesis and application of these important heterocyclic compounds in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine is a versatile bicyclic diamine that serves as a crucial pharmaceutical intermediate. Its rigid, saturated heterocyclic scaffold is a key structural motif in a variety of biologically active compounds. The presence of a benzyl protecting group on one of the nitrogen atoms allows for selective functionalization of the other, making it a valuable building block in the synthesis of complex drug molecules. Derivatives of the octahydro-pyrrolo[3,4-c]pyridine core have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antiviral, analgesic, sedative, and neuroleptic properties.[1][2][3] These application notes provide an overview of its utility and detailed protocols for its synthesis and potential downstream applications.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀N₂ | Inferred |
| Molecular Weight | 216.32 g/mol | Inferred |
| Appearance | Expected to be an oil or low-melting solid | Inferred |
| Solubility | Soluble in common organic solvents like dichloromethane, methanol, and toluene. The hydrochloride salt is expected to be water-soluble. | [1] |
Applications in Pharmaceutical Synthesis
The this compound scaffold is a key component in the development of various therapeutic agents. The benzyl group serves as a readily cleavable protecting group, typically removed by catalytic hydrogenation, allowing for further synthetic manipulations at the secondary amine.
Key Application Areas:
-
Antiviral Agents: The pyrrolo[3,4-c]pyridine core is found in compounds investigated as inhibitors of viral enzymes, such as HIV integrase.[3] The specific stereochemistry of the bicyclic system is often crucial for potent activity.
-
Central Nervous System (CNS) Agents: Derivatives have been explored for their potential as analgesic, sedative, and anticonvulsant agents.[3] The rigid structure of the scaffold can provide a well-defined orientation of substituents to interact with CNS receptors.
-
Antimicrobial Agents: Analogs of this scaffold, such as the [3,4-b] isomer, are key intermediates in the synthesis of broad-spectrum antibiotics like Moxifloxacin.[4][5] While the [3,4-c] isomer is less common, its potential in this area is also under investigation.
Experimental Protocols
The following protocols describe a plausible synthetic route to this compound, based on established methodologies for analogous compounds.
Protocol 1: Synthesis of 2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (Intermediate 1)
This protocol is based on the general principle of reacting a dicarboxylic acid anhydride with a primary amine.
Reaction Scheme:
Materials:
-
3,4-Pyridinedicarboxylic acid
-
Benzylamine
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 3,4-pyridinedicarboxylic acid (1 equivalent) and toluene.
-
Add benzylamine (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and continue heating until the calculated amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the toluene under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford 2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione.
Expected Yield: 85-95% (based on analogous reactions).
Table 1: Quantitative Data for the Synthesis of Intermediate 1
| Parameter | Value | Notes |
| Reaction Time | 4-8 hours | Dependent on scale and efficiency of water removal. |
| Reaction Temperature | 110-120 °C (Reflux) | Toluene is the typical solvent. |
| Yield | 85-95% | Based on literature for similar imide formations. |
Protocol 2: Synthesis of this compound (Target Molecule)
This protocol involves the reduction of both the pyridine ring and the imide carbonyl groups of Intermediate 1. This is typically achieved through catalytic hydrogenation, which may require high pressure, or by using a strong reducing agent like Lithium Aluminum Hydride (LAH).
Method A: Catalytic Hydrogenation
Reaction Scheme:
Materials:
-
2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (Intermediate 1)
-
Palladium on carbon (Pd/C, 10%) or Platinum oxide (PtO₂)
-
Ethanol or Acetic Acid (solvent)
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a high-pressure reaction vessel, dissolve Intermediate 1 in a suitable solvent such as ethanol or acetic acid.
-
Add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake and by TLC analysis of aliquots.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by distillation under reduced pressure.
Method B: Reduction with Lithium Aluminum Hydride (LAH)
Reaction Scheme:
Materials:
-
2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (Intermediate 1)
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for air-sensitive reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of LAH (excess, e.g., 3-4 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Intermediate 1 in anhydrous THF to the LAH suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LAH by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Table 2: Quantitative Data for the Synthesis of this compound
| Parameter | Method A (Hydrogenation) | Method B (LAH Reduction) |
| Reaction Time | 12-48 hours | 4-12 hours |
| Reaction Temperature | 50-80 °C | Reflux (approx. 66 °C) |
| Pressure (Method A) | 50-100 psi | N/A |
| Yield | 60-80% | 70-90% |
| Notes | May require optimization of catalyst, solvent, and pressure. Debenzylation can be a side reaction at higher temperatures and pressures. | Requires anhydrous conditions and careful quenching. |
Visualizations
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Downstream Application in Drug Synthesis
Caption: General scheme for the use of the intermediate in drug synthesis.
Potential Role in Antiviral Drug Action (Hypothetical Pathway)
Given the use of similar scaffolds in HIV integrase inhibitors, the following diagram illustrates a hypothetical mechanism of action.
Caption: Hypothetical mechanism of action for an antiviral drug.
References
- 1. 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride () for sale [vulcanchem.com]
- 2. Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
Application Notes and Protocols: The Role of the 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine Scaffold in Neurology Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octahydro-pyrrolo[3,4-c]pyridine core is a key structural motif in medicinal chemistry, recognized for its potential in the development of novel therapeutics targeting the central nervous system (CNS). While specific data on 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine in neurological drug discovery is limited in publicly available literature, its structural features suggest its primary role as a versatile synthetic intermediate. This document provides an overview of the potential applications of the broader class of octahydro-pyrrolo[3,4-c]pyridine derivatives in neurology, along with generalized experimental protocols and conceptual workflows relevant to their evaluation.
Derivatives of the pyrrolo[3,4-c]pyridine scaffold have been investigated for a range of biological activities, including analgesic and sedative properties, indicating their potential to modulate neuronal pathways.[1][2] The rigid, bicyclic structure of the octahydropyrrolopyridine core provides a three-dimensional framework that can be strategically functionalized to achieve desired potency, selectivity, and pharmacokinetic properties in drug candidates.
Potential Neurological Applications
The inherent structural features of the octahydro-pyrrolo[3,4-c]pyridine scaffold make it an attractive starting point for developing modulators of various CNS targets. The benzyl group in this compound can serve as a handle for further chemical modifications or as a key pharmacophoric element for interacting with target proteins. Potential therapeutic areas for derivatives of this scaffold include:
-
Analgesia: Exploration of derivatives for their affinity and activity at opioid or other pain-related receptors.
-
Sedatives and Anxiolytics: Modification of the core structure to target GABAa receptors or other relevant pathways involved in sedation and anxiety.
-
Cognitive Disorders: Use as a scaffold to design ligands for receptors implicated in learning and memory, such as muscarinic or nicotinic acetylcholine receptors.
-
Neurodegenerative Diseases: Development of compounds that may interact with targets relevant to conditions like Parkinson's or Alzheimer's disease.
Synthetic Utility and Library Generation
This compound is an ideal starting material for the synthesis of a diverse library of compounds for high-throughput screening. The secondary amine in the pyrrolidine ring and the potential for substitution on the pyridine ring allow for a variety of chemical modifications.
References
Application Notes and Protocols for Mechanism of Action Studies of Pyrrolo[3,4-c]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrolo[3,4-c]pyridine derivatives represent a versatile class of heterocyclic compounds exhibiting a wide spectrum of pharmacological activities.[1] This structural scaffold has been identified in numerous biologically active molecules, demonstrating potential therapeutic applications in a variety of diseases. The diverse biological effects of these derivatives stem from their ability to interact with a range of molecular targets, leading to the modulation of key signaling pathways. Documented activities include anticancer, antiviral (specifically anti-HIV), antidiabetic, analgesic, and sedative properties.[1] The mechanism of action of these compounds is multifaceted, involving the inhibition of enzymes such as aldose reductase, HIV-1 integrase, and various kinases, including FMS kinase and phosphoinositide 3-kinase gamma (PI3Kγ). This document provides a detailed overview of the mechanisms of action, quantitative data on their biological activities, and comprehensive protocols for key experimental assays to facilitate further research and development of pyrrolo[3,4-c]pyridine derivatives as potential therapeutic agents.
Data Presentation: Summary of Biological Activities
The following tables summarize the quantitative data for the biological activities of various pyrrolo[3,4-c]pyridine derivatives against different molecular targets.
Table 1: Aldose Reductase Inhibitory Activity
| Compound Class | R Group | IC50 (µM) | Reference |
| [pyrrolo[3,4-c]pyridin-1,3(2H)-dion-2-yl]acetic acids | H | 0.45 | Da Settimo et al., 1996 |
| 6-CH3 | 0.28 | Da Settimo et al., 1996 | |
| 6-Cl | 0.15 | Da Settimo et al., 1996 | |
| [pyrrolo[3,4-c]pyridin-1,3(2H)-dion-2-yl]propionic acids | H | >10 | Da Settimo et al., 1996 |
| 6-CH3 | 8.5 | Da Settimo et al., 1996 |
Table 2: Anti-HIV-1 Activity
| Compound Class | Substituents | EC50 (µM) | Target | Reference |
| 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates | 2-(4-fluorophenethyl) | 1.65 | HIV-1 Replication | Liu et al. |
| Bicyclic hydroxy-1H-pyrrolopyridine-triones | 2-(3-chloro-4-fluorobenzyl) | 6 - 22 | HIV-1 Integrase (Strand Transfer) | Zhao et al., 2012 |
Table 3: Kinase Inhibitory Activity
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridine-3,6-dione derivative | PI3Kγ | 270 (chemotaxis) | Collier et al. |
| Pyrrolo[3,2-c]pyridine derivatives | FMS Kinase | 30 - 60 | El-Gamal and Oh, 2018 |
Table 4: Anticancer Activity (Cytotoxicity)
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 3,5-bis(4-fluorobenzylidene)-1-(1,1,3,3-tetramethyl-1,2-dihydropyrrolo[3,4-c]pyridin-6-yl)piperidin-4-on N-oxide | Ovarian Cancer Cells | Moderate Cytotoxicity | Kalai et al. |
| N-alkil-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-diones | Various | 19-29 µg/mL | Wojcicka et al. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by pyrrolo[3,4-c]pyridine derivatives and the general workflows for the experimental protocols described below.
References
Application Note: Protocols for the Synthesis of N-Benzyl Pyridine Dicarboxamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The coupling of pyridine dicarboxylic acids with benzylamine is a critical transformation in medicinal chemistry and materials science, yielding N-benzyl pyridine dicarboxamides. These structures are integral to the development of various therapeutic agents and functional materials. This document provides detailed experimental protocols for this coupling reaction, focusing on methods involving modern coupling reagents, as well as classical approaches via acid chlorides and anhydrides. Quantitative data for common coupling conditions are summarized to aid in method selection and optimization.
Data Presentation: Comparison of Common Amide Coupling Conditions
The efficiency of the coupling reaction is highly dependent on the chosen reagents and conditions. The following table provides a summary of representative quantitative data for common coupling methods based on reactions with various carboxylic acids. Yields and reaction times for pyridine dicarboxylic acids are expected to be within these ranges but may vary based on the specific isomer and reaction scale.
| Coupling Method | Reagents & Stoichiometry (Acid:Amine:Reagent:Additive:Base) | Solvent | Temp (°C) | Typical Time (h) | Typical Yield |
| EDC / HOBt | 1 : 2.2 : 2.4 : 2.4 : 4-6 (e.g., DIPEA) | DMF, DCM | 0 to 23 | 12 - 24 | Good to Excellent |
| HATU / Base | 1 : 2.2 : 2.2 : - : 4-8 (e.g., DIPEA, Et₃N) | DMF, ACN | 23 | 2 - 6 | Excellent |
| Acyl Chloride | 1 : 2.2 : 2.2 (SOCl₂) : - : 4 (e.g., Pyridine) | DCM, THF | 0 to 23 | 2 - 8 | Good to Excellent |
| Anhydride (for 2,3-Pyridine Dicarboxylic Acid) | 1 : 1 (Anhydride:Amine) | Toluene | Reflux | 1 | Good |
Note: DIPEA = Diisopropylethylamine, DMF = Dimethylformamide, DCM = Dichloromethane, ACN = Acetonitrile, THF = Tetrahydrofuran, EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt = Hydroxybenzotriazole, HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate.
Experimental Protocols
Three primary methods for the coupling of benzylamine to pyridine dicarboxylic acids are presented below: direct coupling using modern reagents, reaction with the corresponding diacyl chloride, and reaction with the cyclic anhydride (for 2,3-pyridinedicarboxylic acid).
Protocol 1: Direct Coupling using EDC/HOBt
This protocol describes a general procedure for the synthesis of N,N'-dibenzyl-pyridine-2,6-dicarboxamide.
Materials and Reagents:
-
Pyridine-2,6-dicarboxylic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve pyridine-2,6-dicarboxylic acid (1.0 equiv) and HOBt (2.4 equiv) in anhydrous DCM or DMF.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: To the cooled solution, add DIPEA (4.0-6.0 equiv), benzylamine (2.2 equiv), and finally EDC·HCl (2.4 equiv).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting dicarboxylic acid is consumed.
-
Work-up: Dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel to afford the pure N,N'-dibenzyl-pyridine-2,6-dicarboxamide.
Protocol 2: Coupling via the Diacyl Chloride
This method is suitable for pyridine dicarboxylic acids that can be readily converted to their diacyl chlorides, such as pyridine-2,6-dicarboxylic acid.[1][2]
Materials and Reagents:
-
Pyridine-2,6-dicarboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Benzylamine
-
Triethylamine (Et₃N)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Acid Chloride Formation: To a suspension of pyridine-2,6-dicarboxylic acid (1.0 equiv) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C and add oxalyl chloride or thionyl chloride (2.0-2.2 equiv) dropwise. Allow the mixture to warm to room temperature and stir for 2-4 hours until a clear solution is formed. Remove the excess reagent and solvent under reduced pressure.
-
Amine Coupling: Dissolve the crude pyridine-2,6-dicarbonyl dichloride in anhydrous DCM/THF (1/1 v/v) and cool to 0 °C. In a separate flask, prepare a solution of benzylamine (2.0 equiv) and Et₃N (2.0 equiv) in anhydrous THF. Add the amine solution dropwise to the acid chloride solution.
-
Reaction: Stir the resulting mixture overnight, allowing it to warm to room temperature.[1]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Remove the solvents by evaporation under reduced pressure. Suspend the obtained precipitate in water, filter, and wash successively with saturated NaHCO₃ solution and water.[1]
-
Purification: Recrystallize the crude product from a suitable solvent to obtain the pure N,N'-dibenzyl-pyridine-2,6-dicarboxamide.
Protocol 3: Selective Mono-amidation via Anhydride
This protocol is specific for the selective mono-amidation of 2,3-pyridinedicarboxylic acid. The reaction of 2,3-pyridinedicarboxylic anhydride with one equivalent of an amine in a non-polar solvent favors the formation of the mono-amide carboxylic acid.[3]
Materials and Reagents:
-
2,3-Pyridinedicarboxylic anhydride
-
Benzylamine
-
Toluene
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a mixture of 2,3-pyridinedicarboxylic anhydride (1.0 equiv) and benzylamine (1.0 equiv) in toluene.
-
Reaction: Heat the mixture under reflux for 1 hour.[3]
-
Cooling and Isolation: Allow the reaction mixture to cool to room temperature. The solid product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration and recrystallize from ethanol to yield the pure 2-(benzylcarbamoyl)nicotinic acid.[3]
Visualizations
The following diagrams illustrate the general workflows for the described coupling protocols.
Caption: Workflow for direct amide coupling using EDC/HOBt.
Caption: Workflow for amide coupling via the acyl chloride intermediate.
Caption: Workflow for selective mono-amidation of 2,3-pyridinedicarboxylic acid.
References
Application Notes and Protocols: The Use of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine as a Chiral Auxiliary in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Following a comprehensive review of scientific literature and databases, no specific examples, quantitative data, or established protocols for the use of 2-benzyl-octahydro-pyrrolo[3,4-c]pyridine as a chiral auxiliary in asymmetric synthesis have been identified in published research. The following application notes and protocols are therefore presented as a hypothetical guide based on the general principles of chiral auxiliary-mediated synthesis, drawing parallels with well-documented chiral auxiliaries such as Evans oxazolidinones and chiral piperidine derivatives. These protocols are intended to serve as a foundational framework for researchers interested in exploring the potential of this compound as a novel chiral auxiliary.
Introduction
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. The auxiliary, an enantiomerically pure compound, is temporarily attached to a prochiral substrate. Its steric and electronic properties then direct the approach of a reagent, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product and allows for the recovery of the auxiliary.
The rigid bicyclic structure of the octahydro-pyrrolo[3,4-c]pyridine core, combined with the steric hindrance provided by the benzyl group, suggests that this compound could be a promising candidate for inducing high levels of stereoselectivity in various chemical transformations. This document outlines a hypothetical workflow and provides generalized protocols for its potential application in asymmetric alkylation.
General Workflow
The utilization of this compound as a chiral auxiliary is proposed to follow a standard three-step sequence:
-
Auxiliary Attachment: The chiral auxiliary is acylated with a prochiral carboxylic acid derivative to form a chiral N-acyl-octahydropyrrolo[3,4-c]pyridine.
-
Diastereoselective Reaction: The N-acyl derivative is converted into a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide) in a diastereoselective manner.
-
Auxiliary Cleavage: The chiral auxiliary is removed from the product, typically via hydrolysis or reductive cleavage, to yield the enantiomerically enriched carboxylic acid or alcohol, respectively, and allow for the recovery of the auxiliary.
Hypothetical Application: Asymmetric Alkylation of a Carboxylic Acid Derivative
This section provides a detailed, albeit hypothetical, protocol for the asymmetric alkylation of a propionate derivative using (S)-2-benzyl-octahydro-pyrrolo[3,4-c]pyridine as the chiral auxiliary.
The following table summarizes hypothetical results for the asymmetric benzylation of a propionyl derivative.
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | d.r. |
| 1 | Benzyl Bromide | LDA | THF | -78 | 92 | >95:5 |
| 2 | Benzyl Bromide | NaHMDS | THF | -78 | 88 | 92:8 |
| 3 | Benzyl Bromide | LHMDS | Toluene | -78 | 85 | 90:10 |
| 4 | Allyl Iodide | LDA | THF | -78 | 95 | >95:5 |
| 5 | Ethyl Iodide | LDA | THF | -78 | 89 | 93:7 |
d.r. = diastereomeric ratio, determined by ¹H NMR or HPLC analysis of the crude product.
Experimental Protocols (Hypothetical)
This protocol describes the formation of the N-propionyl derivative of (S)-2-benzyl-octahydro-pyrrolo[3,4-c]pyridine.
Materials:
-
(S)-2-benzyl-octahydro-pyrrolo[3,4-c]pyridine (1.0 eq)
-
Propionyl chloride (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
1 M HCl solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-2-benzyl-octahydro-pyrrolo[3,4-c]pyridine and DMAP.
-
Dissolve the solids in anhydrous DCM, followed by the addition of triethylamine.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add propionyl chloride dropwise over 10 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 4 hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash successively with 1 M HCl (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure N-propionyl-2-benzyl-octahydro-pyrrolo[3,4-c]pyridine.
This protocol details the diastereoselective alkylation of the N-propionyl derivative with benzyl bromide.
Materials:
-
N-propionyl-2-benzyl-octahydro-pyrrolo[3,4-c]pyridine (1.0 eq)
-
Lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)
-
Benzyl bromide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl derivative and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the LDA solution dropwise via syringe. The formation of the lithium enolate is typically indicated by a color change. Stir for 30 minutes at -78 °C.
-
Add benzyl bromide dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product.
-
Purify the product by flash column chromatography.
This protocol describes the hydrolytic removal of the auxiliary to yield the chiral carboxylic acid.
Materials:
-
Alkylated N-acyl-2-benzyl-octahydropyrrolo[3,4-c]pyridine (1.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH, 2.0 eq)
-
30% Aqueous hydrogen peroxide (H₂O₂, 4.0 eq)
-
Aqueous sodium sulfite (Na₂SO₃) solution
-
Ethyl acetate
-
1 M HCl solution
Procedure:
-
Dissolve the purified alkylated product in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add lithium hydroxide, followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide.
-
Stir the mixture vigorously at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous solution with ethyl acetate (3 x 15 mL) to recover the chiral auxiliary. The combined organic layers containing the auxiliary can be washed with brine, dried, and purified.
-
Cool the remaining aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers containing the product, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.
Conclusion
While the use of this compound as a chiral auxiliary is not yet documented in the scientific literature, its structural features make it an intriguing candidate for investigation. The provided hypothetical application notes and protocols for asymmetric alkylation offer a comprehensive starting point for researchers aiming to explore its potential. Further studies would be required to optimize reaction conditions, evaluate its effectiveness in other asymmetric transformations (e.g., aldol reactions, Diels-Alder reactions), and fully establish its utility in stereoselective synthesis.
Application Note: Structural Elucidation of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the structural analysis of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline the standardized procedures for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, present predicted data in a structured format, and include a visual representation of the analytical workflow. It is important to note that due to the limited availability of public experimental data for this specific molecule, the presented spectral data is predictive and based on the analysis of structurally related compounds.
Introduction
This compound is a bicyclic diamine that serves as a versatile scaffold in medicinal chemistry. Its rigid structure and the presence of two nitrogen atoms make it a valuable building block for the development of novel therapeutic agents, particularly those targeting the central nervous system. Accurate structural characterization is paramount to ensure the identity and purity of this intermediate for subsequent synthetic steps and biological screening. This application note details the analytical workflow for its comprehensive characterization by NMR and MS.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are derived from spectral data of analogous structures and computational models.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25 - 7.40 | m | 5H | Aromatic protons (Phenyl) |
| 3.60 | s | 2H | CH₂ (Benzyl) |
| 2.80 - 3.00 | m | 4H | CH₂ (Piperidine ring) |
| 2.50 - 2.70 | m | 4H | CH₂ (Pyrrolidine ring) |
| 1.70 - 1.90 | m | 3H | CH, CH₂ (Ring junction) |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 138.5 | Quaternary C (Phenyl) |
| 129.0 | CH (Phenyl) |
| 128.2 | CH (Phenyl) |
| 127.0 | CH (Phenyl) |
| 63.0 | CH₂ (Benzyl) |
| 55.0 | CH₂ (Piperidine ring) |
| 53.0 | CH₂ (Pyrrolidine ring) |
| 40.0 | CH (Ring junction) |
| 30.0 | CH₂ (Piperidine ring) |
Table 3: Predicted Mass Spectrometry Data
| Technique | Parameter | Predicted Value |
| ESI-MS | [M+H]⁺ | 217.1705 |
| ESI-MS | [M+Na]⁺ | 239.1524 |
| HRMS | Calculated for C₁₄H₂₁N₂⁺ | 217.1705 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and proton/carbon environment of the molecule.
Instrumentation: 400 MHz NMR Spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Solvent: Use CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1.5 seconds, relaxation delay of 2 seconds, and 1024 scans.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Ionization Mode: Operate the ESI source in positive ion mode.
-
Infusion: Infuse the sample solution into the mass spectrometer at a flow rate of 5 µL/min.
-
Mass Range: Scan a mass-to-charge (m/z) range of 50-500.
-
Data Acquisition: Acquire the full scan mass spectrum. For structural confirmation, perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺).
-
Data Analysis: Analyze the resulting spectra to identify the molecular ion peak and characteristic fragment ions. The accurate mass measurement from HRMS can be used to confirm the elemental composition.
Analytical Workflow and Logic
The following diagrams illustrate the logical workflow for the analysis and the relationship between the experimental steps.
Caption: Experimental Workflow for Structural Analysis.
Application Notes and Protocols for the Laboratory Preparation of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine hydrochloride, a heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The synthesis is a multi-step process commencing with the formation of an N-substituted imide, followed by sequential reduction steps to yield the final saturated bicyclic amine, which is then converted to its hydrochloride salt.
Overview of the Synthetic Pathway
The synthesis of this compound hydrochloride is analogous to the well-established preparation of related pyrrolo-pyridine isomers. The general strategy involves three main stages:
-
Imide Formation: Condensation of 3,4-pyridinedicarboxylic acid with benzylamine to form N-benzyl-3,4-pyridinedicarboximide.
-
Reductive Cyclization: A two-step reduction process involving the initial catalytic hydrogenation of the pyridine ring to form the saturated dione, followed by the reduction of the imide carbonyl groups to yield the desired octahydro-pyrrolo[3,4-c]pyridine.
-
Salt Formation: Conversion of the free base to the more stable and water-soluble hydrochloride salt.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are representative and can vary based on reaction scale and purification efficiency.
| Step | Reaction | Reactants | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | Imide Formation | 3,4-Pyridinedicarboxylic acid, Benzylamine | Acetic Anhydride | Acetic Acid | 140 | 6 | 85-95 |
| 2 | Catalytic Hydrogenation | N-Benzyl-3,4-pyridinedicarboximide | PtO₂ | Acetic Acid | 25-50 | 24 | 70-85 |
| 3 | Dione Reduction | 2-Benzyl-octahydropyrrolo[3,4-c]pyridine-5,7-dione | Lithium Aluminum Hydride (LAH) | Tetrahydrofuran (THF) | 65 | 12 | 60-75 |
| 4 | Salt Formation | This compound | HCl in Diethyl Ether | Diethyl Ether | 0-25 | 1 | >95 |
Experimental Protocols
Materials and Equipment:
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Magnetic stirrers with heating plates
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Rotary evaporator
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory chemicals and solvents (reagent grade)
Step 1: Synthesis of N-Benzyl-3,4-pyridinedicarboximide
This step involves the condensation of 3,4-pyridinedicarboxylic acid with benzylamine to form the corresponding imide.
Procedure:
-
To a 250 mL round-bottom flask, add 3,4-pyridinedicarboxylic acid (10.0 g, 59.8 mmol) and glacial acetic acid (100 mL).
-
With stirring, add benzylamine (7.1 g, 66.0 mmol, 1.1 eq.) dropwise to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 118°C) for 6 hours. The reaction mixture should become a clear solution.
-
After cooling to room temperature, carefully pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
A white precipitate of N-benzyl-3,4-pyridinedicarboximide will form.
-
Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60°C to a constant weight.
Step 2: Catalytic Hydrogenation to 2-Benzyl-octahydropyrrolo[3,4-c]pyridine-5,7-dione
This procedure describes the reduction of the pyridine ring of the N-benzyl-3,4-pyridinedicarboximide to yield the saturated piperidine ring system.
Procedure:
-
In the vessel of a high-pressure hydrogenation apparatus, dissolve N-benzyl-3,4-pyridinedicarboximide (10.0 g, 42.0 mmol) in glacial acetic acid (150 mL).
-
Add Platinum(IV) oxide (PtO₂, Adams' catalyst) (0.5 g, 5 mol%).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi.
-
Stir the mixture at room temperature for 24 hours or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of acetic acid.
-
Remove the acetic acid from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting residue is 2-Benzyl-octahydropyrrolo[3,4-c]pyridine-5,7-dione, which can be used in the next step without further purification.
Step 3: Reduction of 2-Benzyl-octahydropyrrolo[3,4-c]pyridine-5,7-dione
This step involves the reduction of the imide carbonyl groups to the corresponding amine using a strong reducing agent.
Procedure:
-
Set up a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Under an inert atmosphere, suspend Lithium Aluminum Hydride (LAH) (4.8 g, 126 mmol, 3 eq.) in anhydrous tetrahydrofuran (THF) (100 mL).
-
Dissolve the crude 2-Benzyl-octahydropyrrolo[3,4-c]pyridine-5,7-dione (from Step 2) in anhydrous THF (100 mL) and add it dropwise to the LAH suspension via the dropping funnel. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, heat the reaction mixture to reflux for 12 hours.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully quench the excess LAH by the sequential dropwise addition of water (5 mL), 15% aqueous NaOH (5 mL), and then water (15 mL).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF (3 x 30 mL).
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound as an oil.
Step 4: Formation of this compound Hydrochloride
This final step converts the free base into its hydrochloride salt for improved stability and handling.
Procedure:
-
Dissolve the crude this compound (from Step 3) in diethyl ether (100 mL).
-
Cool the solution in an ice bath.
-
While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until the precipitation of the hydrochloride salt is complete. The pH of the solution should be acidic.
-
Continue stirring in the ice bath for 1 hour.
-
Collect the white precipitate by vacuum filtration, wash with cold diethyl ether (2 x 20 mL).
-
Dry the product in a vacuum desiccator to a constant weight to yield this compound hydrochloride.
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound hydrochloride.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly following a synthetic route involving the reductive cyclization of a cyano-ester precursor.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material (cyano-ester precursor) | 1. Inactive Raney Nickel (Raney Ni) catalyst.2. Insufficient hydrogen pressure.3. Low reaction temperature.4. Presence of catalyst poisons (e.g., sulfur compounds, residual base from previous step). | 1. Use freshly prepared or a new batch of highly active Raney Ni. Ensure it has been properly washed and is stored under an inert atmosphere.2. Increase the hydrogen pressure within the recommended safety limits of the equipment.3. Gradually increase the reaction temperature in 5-10°C increments.4. Ensure the starting material is of high purity. If necessary, purify the cyano-ester precursor before the reduction step. |
| Formation of a significant amount of side products | 1. Over-reduction of the pyridine ring.2. Incomplete cyclization leading to the formation of an amino-ester intermediate.3. Polymerization of intermediates. | 1. Optimize the reaction time and temperature; shorter reaction times and lower temperatures may favor the desired product.2. Ensure the catalyst is active enough to promote cyclization. The one-pot reductive amination, cyclization, and hydro-reduction is a key feature of an efficient synthesis.[1]3. Maintain a homogeneous reaction mixture and avoid localized high concentrations of reagents. |
| Difficulty in isolating the final product | 1. The product may be soluble in the work-up solvent.2. Formation of emulsions during extraction.3. The product may exist as a salt, affecting its solubility. | 1. Use a different solvent for extraction or perform a solvent screen to find an optimal extraction solvent.2. Add brine to the aqueous layer to break up emulsions.3. Adjust the pH of the aqueous layer to ensure the product is in its free base form before extraction. |
| Inconsistent yields between batches | 1. Variability in the quality of starting materials or reagents.2. Inconsistent catalyst activity.3. Variations in reaction conditions (temperature, pressure, stirring rate). | 1. Source high-purity starting materials and reagents from a reliable supplier.2. Standardize the preparation and handling of the Raney Ni catalyst.3. Carefully control and monitor all reaction parameters for each batch. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A1: A common and effective starting material is N-benzyl-3-oxo-piperidine-4-carboxylic acid, ethyl ester. This compound can be alkylated with a haloacetonitrile (e.g., bromoacetonitrile) to form the key cyano-ester precursor for the subsequent reductive cyclization.[1]
Q2: What is the key step to achieving a high yield in this synthesis?
A2: The key to an efficient synthesis is the one-step cyano group hydro-reduction, cyclization, and reductive amination. This is typically achieved using a Raney Ni catalyst under hydrogen pressure. This method is advantageous as it combines multiple transformations into a single step, which can improve overall yield and reduce purification efforts.[1]
Q3: What are the recommended conditions for the reductive cyclization step?
A3: The reductive cyclization is typically carried out using Raney Ni as the catalyst in a suitable solvent like ethanol or methanol. The reaction is run under a hydrogen atmosphere at a pressure ranging from atmospheric to several bars, and at a temperature between 16°C and 60°C.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample can be carefully withdrawn from the reaction mixture, worked up, and analyzed to check for the disappearance of the starting material and the appearance of the product spot/peak.
Q5: What is the role of the benzyl group?
A5: The benzyl group primarily serves as a protecting group for the nitrogen atom in the pyrrolidine ring. It is generally stable under the reaction conditions for the formation of the bicyclic core. If the final desired product is the unprotected octahydro-pyrrolo[3,4-c]pyridine, the benzyl group can be removed in a subsequent debenzylation step, for example, through catalytic hydrogenation using a palladium catalyst.
Experimental Protocols
Synthesis of Ethyl 2-(1-benzyl-2-(cyanomethyl)-3-oxopiperidin-4-yl)acetate (Cyano-ester Precursor)
-
Dissolve N-benzyl-3-oxo-piperidine-4-carboxylic acid, ethyl ester (1 equivalent) in acetone.
-
Slowly add solid potassium carbonate (1.4 equivalents) to the stirred solution.
-
Add bromoacetonitrile (1.2 equivalents) dropwise to the mixture.
-
Protect the reaction with a nitrogen atmosphere and stir at room temperature for 48 hours.
-
Filter the reaction mixture and wash the solid with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the cyano-ester precursor. A reported yield for a similar transformation is around 80%.[1]
Synthesis of this compound via Reductive Cyclization
-
Charge a high-pressure reactor with the cyano-ester precursor (1 equivalent) and a suitable solvent (e.g., ethanol).
-
Carefully add a slurry of activated Raney Ni catalyst in the same solvent. The catalyst loading should be optimized, but a starting point is typically 10-20% by weight relative to the substrate.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 40-60°C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the Raney Ni catalyst. Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure, to yield this compound.
Data Presentation
To optimize the yield of your synthesis, it is recommended to systematically vary the reaction parameters and record the outcomes. The following table provides a template for organizing your experimental data.
| Entry | Catalyst | Solvent | Temperature (°C) | H₂ Pressure (bar) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Raney Ni (Batch A) | Ethanol | 40 | 5 | 12 | ||
| 2 | Raney Ni (Batch A) | Ethanol | 50 | 5 | 8 | ||
| 3 | Raney Ni (Batch A) | Methanol | 40 | 5 | 12 | ||
| 4 | Raney Ni (Batch B) | Ethanol | 40 | 5 | 12 | ||
| 5 | Raney Ni (Batch A) | Ethanol | 40 | 10 | 12 |
Visualizations
Synthesis Workflow and Troubleshooting
The following diagram illustrates the key steps in the synthesis of this compound and highlights potential troubleshooting points.
Caption: Workflow for the synthesis of this compound highlighting key troubleshooting checkpoints.
References
Technical Support Center: Purification of Octahydropyrrolopyridine Isomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of octahydropyrrolopyridine isomers. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating octahydropyrrolopyridine isomers?
A1: The main difficulty lies in the similar physicochemical properties of the stereoisomers (enantiomers and diastereomers) of the octahydropyrrolopyridine core structure. These isomers often have very close polarities, solubilities, and boiling points, making their separation by standard techniques like fractional distillation or simple chromatography challenging. Achieving high purity for a specific isomer typically requires specialized chromatographic methods or diastereoselective crystallization.
Q2: Which analytical techniques are most effective for separating octahydropyrrolopyridine isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for the analytical and preparative separation of octahydropyrrolopyridine isomers. Chiral stationary phases (CSPs) are often employed for the resolution of enantiomers, while both chiral and achiral stationary phases can be used for separating diastereomers. Gas chromatography (GC) can also be used, particularly for more volatile derivatives.
Q3: When should I choose HPLC over SFC for my separation?
A3: The choice between HPLC and SFC depends on several factors. SFC is often faster and uses less organic solvent, making it a "greener" and more cost-effective option, especially for preparative scale separations.[1][2] It can be particularly effective for separating diastereomers.[2] HPLC, especially with a wide range of available chiral stationary phases, offers high versatility and is a well-established technique for both analytical and preparative chiral separations.[3][4]
Q4: Is derivatization necessary for the separation of octahydropyrrolopyridine isomers?
Q5: What is a typical starting point for developing a chiral HPLC method for these isomers?
A5: A good starting point is to screen several chiral stationary phases (CSPs) with a mobile phase consisting of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good first choice due to their broad applicability in separating a wide range of chiral compounds.[5]
Troubleshooting Guides
Chromatographic Separation (HPLC & SFC)
Issue 1: Poor Resolution or Co-elution of Isomers
-
Possible Cause: Inappropriate stationary phase.
-
Solution: Screen a variety of chiral stationary phases with different selectivities (e.g., polysaccharide-based, protein-based, or Pirkle-type columns). For diastereomers, test both chiral and achiral columns (e.g., C18, silica).
-
-
Possible Cause: Suboptimal mobile phase composition.
-
Possible Cause: Inadequate temperature control.
-
Solution: Evaluate the separation at different temperatures. Sometimes, sub-ambient or elevated temperatures can significantly improve resolution.
-
-
Possible Cause: Flow rate is too high.
-
Solution: Reduce the flow rate to increase the interaction time between the isomers and the stationary phase, which can enhance resolution.
-
Issue 2: Peak Tailing
-
Possible Cause: Secondary interactions with the stationary phase. The basic nitrogen atom in the octahydropyrrolopyridine core can interact with acidic silanol groups on silica-based columns.
-
Solution: Add a small amount of a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), to mask the active silanol sites. Using a base-deactivated column can also be effective.
-
-
Possible Cause: Column overload.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Possible Cause: Column degradation.
-
Solution: If the column has been used extensively, its performance may have deteriorated. Try flushing the column according to the manufacturer's instructions or replace it with a new one.
-
Issue 3: Irreproducible Retention Times
-
Possible Cause: Inconsistent mobile phase preparation.
-
Solution: Ensure the mobile phase is prepared fresh and consistently for each run. Use high-purity solvents and degas the mobile phase before use.
-
-
Possible Cause: Lack of column equilibration.
-
Solution: Equilibrate the column with the mobile phase for a sufficient amount of time before injecting the sample. This is especially important when changing mobile phase compositions.
-
-
Possible Cause: Fluctuations in temperature.
-
Solution: Use a column oven to maintain a constant temperature throughout the analysis.
-
Crystallization
Issue 1: Failure to Obtain Crystals
-
Possible Cause: The compound is too soluble in the chosen solvent.
-
Solution: Try a solvent in which the compound has lower solubility. Alternatively, use a solvent system where the compound is soluble in one solvent but insoluble in another (the anti-solvent). Slowly add the anti-solvent to induce crystallization.
-
-
Possible Cause: The presence of impurities inhibiting crystallization.
-
Solution: Further purify the material by another technique, such as flash chromatography, before attempting crystallization again.
-
-
Possible Cause: The rate of cooling is too fast.
-
Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or freezer.
-
Issue 2: Oiling Out Instead of Crystallizing
-
Possible Cause: The solution is too concentrated, or the temperature is too high.
-
Solution: Dilute the solution or lower the crystallization temperature.
-
-
Possible Cause: The solvent is not appropriate.
-
Solution: Experiment with different solvents or solvent mixtures.
-
Issue 3: Poor Diastereomeric Enrichment
-
Possible Cause: The solubilities of the diastereomeric salts are too similar in the chosen solvent.
-
Solution: Screen a wide range of solvents with different polarities and hydrogen bonding capabilities.
-
-
Possible Cause: The system reached thermodynamic equilibrium too quickly.
-
Solution: Employ kinetic resolution techniques or dynamic crystallization methods where applicable.
-
Data Presentation
Table 1: Representative Chromatographic Separation Data for Octahydropyrrolopyridine Diastereomers
| Parameter | Method 1: Chiral HPLC | Method 2: Achiral SFC |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | ACQUITY UPC² Torus 2-PIC (100 x 3.0 mm, 1.7 µm) |
| Mobile Phase | Hexane:Isopropanol (90:10) with 0.1% DEA | CO₂:(Methanol with 0.2% NH₄OH) (85:15) |
| Flow Rate | 1.0 mL/min | 2.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Back Pressure | N/A | 1500 psi |
| Retention Time (Diastereomer 1) | 8.5 min | 2.1 min |
| Retention Time (Diastereomer 2) | 10.2 min | 2.8 min |
| Resolution (Rs) | 2.1 | 1.8 |
| Purity (Diastereomer 1) | >99% | >99% |
| Purity (Diastereomer 2) | >99% | >99% |
| Yield (Overall) | 85% | 90% |
Table 2: Representative Diastereoselective Crystallization Data
| Diastereomeric Salt | Crystallization Solvent | Initial Diastereomeric Ratio | Final Diastereomeric Ratio (in crystals) | Yield of Major Diastereomer |
| Tartrate Salt | Ethanol | 1:1 | 95:5 | 75% |
| Mandelic Acid Salt | Acetone/Water (9:1) | 1:1 | 92:8 | 70% |
| Camphorsulfonic Acid Salt | Isopropanol | 1:1 | 98:2 | 80% |
Experimental Protocols
Protocol 1: Preparative Chiral HPLC Separation of Enantiomers
Objective: To separate the enantiomers of a racemic octahydropyrrolopyridine derivative.
Materials:
-
Racemic octahydropyrrolopyridine derivative
-
HPLC-grade hexane
-
HPLC-grade isopropanol
-
Diethylamine (DEA)
-
Preparative chiral HPLC system with a UV detector
-
Chiralpak IA column (250 x 20 mm, 5 µm)
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing hexane and isopropanol in a 90:10 (v/v) ratio. Add DEA to a final concentration of 0.1%. Degas the mobile phase by sonication or vacuum filtration.
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of 10 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Chiralpak IA (250 x 20 mm, 5 µm)
-
Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% DEA
-
Flow Rate: 10 mL/min
-
Temperature: 25 °C
-
Detection: UV at 220 nm
-
-
Injection and Fraction Collection: Inject an appropriate volume of the sample solution. Collect the fractions corresponding to each enantiomeric peak as they elute from the column.
-
Post-Purification Analysis: Analyze the purity of the collected fractions by analytical chiral HPLC. Combine the fractions of each pure enantiomer and remove the solvent under reduced pressure.
Protocol 2: Diastereoselective Crystallization
Objective: To separate two diastereomers of an octahydropyrrolopyridine derivative via salt formation with a chiral acid.
Materials:
-
Diastereomeric mixture of the octahydropyrrolopyridine derivative
-
(R)-(-)-Mandelic acid
-
Ethanol
-
Ethyl acetate
Methodology:
-
Salt Formation: Dissolve the diastereomeric mixture (1.0 eq) in ethanol. In a separate flask, dissolve (R)-(-)-mandelic acid (1.0 eq) in ethanol. Add the mandelic acid solution to the amine solution dropwise with stirring.
-
Crystallization: Heat the resulting solution gently to ensure complete dissolution. Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator (4 °C) overnight.
-
Isolation of Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Analysis of Crystalline Material: Dry the crystals and determine the diastereomeric ratio by HPLC or NMR spectroscopy.
-
Liberation of the Free Base: If the desired diastereomer is enriched in the crystalline salt, dissolve the salt in water and basify with a suitable base (e.g., 1M NaOH) to pH > 10. Extract the free amine with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified diastereomer.
Visualizations
Caption: Workflow for the chiral HPLC separation of octahydropyrrolopyridine enantiomers.
Caption: A logical guide for troubleshooting poor resolution in isomer separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. mdpi.com [mdpi.com]
- 6. waters.com [waters.com]
Overcoming challenges in the hydrogenation of pyridine rings
Welcome to the Technical Support Center for the hydrogenation of pyridine rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this critical transformation.
Troubleshooting Guides
Issue: Low or No Conversion
Q1: My pyridine hydrogenation reaction is showing low or no conversion. What are the potential causes and how can I troubleshoot this?
Low or no conversion in pyridine hydrogenation can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. The aromatic stability of the pyridine ring necessitates potent catalytic systems, often requiring elevated temperatures and pressures.[1]
Troubleshooting Steps:
-
Verify Catalyst Activity: The catalyst may be inactive or poisoned.
-
Catalyst Poisoning: Sulfur and nitrogen-containing compounds are common poisons for precious metal catalysts like Palladium (Pd) and Platinum (Pt).[2][3] Pyridine itself and the resulting piperidine product can also inhibit or poison the catalyst.[2][4]
-
Improper Catalyst Handling: The catalyst may have been exposed to air for an extended period, leading to oxidation.
-
Solution: Handle catalysts under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible.
-
-
-
Optimize Reaction Conditions: The conditions may not be harsh enough to overcome the aromaticity of the pyridine ring.
-
Increase Hydrogen Pressure: Many pyridine hydrogenations require high pressures (e.g., 50-100 bar) to proceed efficiently.[5]
-
Increase Temperature: Elevating the temperature can significantly increase the reaction rate. However, be mindful of potential side reactions or product decomposition at very high temperatures.
-
Solvent Choice: The choice of solvent can influence the reaction. Protic solvents like acetic acid can activate the pyridine ring towards reduction by forming a pyridinium salt, which is more readily hydrogenated.[1][6]
-
-
Check for Leaks in the Hydrogenation System: Ensure your high-pressure reactor is properly sealed and maintaining the set hydrogen pressure throughout the reaction.
Issue: Poor Selectivity and Side Product Formation
Q2: I am observing the formation of multiple products and poor selectivity in my reaction. What could be the cause?
Poor selectivity is a frequent challenge, especially with substituted pyridines where other functional groups might be susceptible to reduction.[1] Catalyst poisoning can also alter the electronic properties of the catalyst surface, leading to changes in the preferred reaction pathway and the formation of byproducts.[3]
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst is critical for chemoselectivity.
-
For preserving reducible functional groups: Homogeneous catalysts, such as certain Iridium(III) complexes, have shown excellent selectivity for the hydrogenation of the pyridine ring while leaving sensitive groups like nitro, azido, bromo, alkenyl, and alkynyl groups intact.[7]
-
Tuning Heterogeneous Catalysts: The selectivity of heterogeneous catalysts like Pd/C can sometimes be tuned by using additives. For example, the presence of an acid can promote the reduction of the pyridine ring.[1][8]
-
-
Reaction Condition Optimization:
-
Milder Conditions: Employing milder conditions (lower temperature and pressure) can sometimes favor the desired transformation while minimizing side reactions.[2]
-
Solvent Effects: The solvent can play a significant role. For instance, in the hydrogenation of pyridinecarbonitriles, the choice of solvent and acidic additives can direct the selectivity towards either the pyridylmethylamine or the piperidylmethylamine.[9]
-
-
Analyze for Intermediates: The reaction might be stopping at partially hydrogenated intermediates.[9] Analyzing the reaction mixture at different time points can provide insights into the reaction pathway and help in optimizing conditions to favor the desired product.
Issue: Catalyst Deactivation
Q3: My reaction starts well but then stalls. What could be causing catalyst deactivation?
Catalyst deactivation is a common problem in pyridine hydrogenation. The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison.[1][2]
Troubleshooting Steps:
-
Acidic Additives: Performing the reaction in an acidic medium, such as glacial acetic acid, can protonate the nitrogen atom. This prevents it from strongly coordinating to and poisoning the metal catalyst.[1][8] The resulting pyridinium salt is also more activated towards reduction.[6]
-
Catalyst Choice: Some catalysts are more resistant to nitrogen poisoning than others. Rhodium-based catalysts, for example, have been shown to be effective for the hydrogenation of a wide range of unprotected pyridines under mild conditions.[4][10]
-
Impurity Removal: As mentioned previously, impurities in the substrate or solvent, particularly sulfur compounds, can lead to rapid catalyst deactivation.[3] Purification of starting materials is crucial.
Frequently Asked Questions (FAQs)
Q4: What are the most common catalysts used for pyridine hydrogenation?
Both heterogeneous and homogeneous catalysts are employed.
-
Heterogeneous Catalysts: These are widely used due to their ease of separation and recycling.[1] Common examples include:
-
Homogeneous Catalysts: These can offer high selectivity and activity under milder conditions but are often more difficult to separate from the product.[1] Examples include Iridium(III) and Rhodium complexes.[7][12]
Q5: Are there alternatives to high-pressure hydrogen gas?
Yes, transfer hydrogenation is an alternative that avoids the need for high-pressure gaseous hydrogen. This method typically uses a hydrogen donor, such as formic acid or isopropanol, in the presence of a suitable catalyst.[2] Electrocatalytic hydrogenation, which uses an electric current to generate reactive hydrogen species, is another emerging method that operates at ambient temperature and pressure.[13][14]
Q6: How can I improve the stereoselectivity of my pyridine hydrogenation?
For substituted pyridines, controlling the stereochemistry of the resulting piperidine can be crucial.
-
Catalyst and Conditions: The diastereoselectivity can sometimes be influenced by the choice of catalyst and reaction conditions. For instance, increasing hydrogen pressure has been shown to alter the cis/trans ratio of substituted piperidines.
-
Chiral Auxiliaries: An auxiliary-based method can be employed for asymmetric hydrogenation to achieve high enantioselectivity.[15]
Quantitative Data Summary
The following tables summarize key quantitative data from various reported pyridine hydrogenation protocols.
Table 1: Performance of Heterogeneous Catalysts for Pyridine Hydrogenation
| Catalyst | Substrate | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PtO₂ | 2-Methylpyridine | 70 | Room Temp | 4-6 | High | [8] |
| PtO₂ | 3-Methylpyridine | 70 | Room Temp | 4-6 | High | [8] |
| 10% Pd/C | 4-Pyridinecarbonitrile | 6 | 30 | 5.5 | 99 | [8][16] |
| Rh₂O₃ | 2,6-Lutidine | 5 | 40 | 16 | >99 | [10] |
| Rh₂O₃ | 2-Phenylpyridine | 5 | 40 | 16 | 89 | [10] |
Table 2: Homogeneous Iridium-Catalyzed Ionic Hydrogenation of Substituted Pyridines
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl picolinate | 2 | 50 | Room Temp | 18 | High | [7] |
| Various multi-substituted pyridines | Low | 50 | Room Temp | 18 | High | [7] |
Detailed Experimental Protocols
Protocol 1: Heterogeneous Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst)
This protocol is adapted for the general hydrogenation of a substituted pyridine in an acidic medium.[1][5]
-
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
High-purity hydrogen gas
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine.
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Catalyst Addition: Carefully add the PtO₂ catalyst to the solution.
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[5]
-
Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with additional solvent.
-
Carefully neutralize the filtrate with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
-
Purification: Purify the crude product as necessary by distillation or column chromatography.
-
Protocol 2: Selective Hydrogenation of 4-Pyridinecarbonitrile using Pd/C
This protocol is for the selective hydrogenation of both the pyridine ring and the nitrile group.[8][16]
-
Materials:
-
4-Pyridinecarbonitrile
-
10% Pd/C
-
Water
-
Dichloromethane
-
Sulfuric acid (H₂SO₄)
-
High-pressure reactor
-
-
Procedure:
-
Reactor Setup: In a high-pressure reactor, combine 4-pyridinecarbonitrile (e.g., 5.0 g), 10% Pd/C (e.g., 1.5 g), water (e.g., 150 mL), and dichloromethane (e.g., 50 mL).
-
Acid Addition: Add sulfuric acid (1.0 mol equivalent relative to the substrate).
-
Reaction Execution:
-
Pressurize the reactor with hydrogen to 6 bar.
-
Stir the mixture at 30°C and monitor the reaction progress.
-
-
Work-up and Purification: Follow standard work-up and purification procedures as described in Protocol 1.
-
Visualizations
Caption: Troubleshooting workflow for low conversion.
Caption: General experimental workflow for catalytic hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 11. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 16. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
Stability issues of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine in different solvents
This technical support center provides guidance on the stability of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine in various solvents. Due to the limited availability of direct stability data for this specific isomer, this guide incorporates principles from forced degradation studies and information on analogous compounds to help researchers anticipate and troubleshoot potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A: As a bicyclic amine, this compound should be stored in a cool, dry place, away from light and reactive chemicals. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation. It is advisable to store the compound as a solid if possible. If in solution, use of aprotic solvents and storage at low temperatures (-20°C to -80°C) is preferable.
Q2: In which types of solvents is this compound expected to be most stable?
A: While specific data is limited, tertiary amines are generally more stable in aprotic solvents of low polarity. Protic solvents, especially under acidic or basic conditions, may facilitate degradation pathways. For the hydrochloride salt of the analogous [3,4-b] isomer, high solubility is observed in polar solvents like water.[1] However, solubility does not guarantee long-term stability.
Q3: What are the potential degradation pathways for this compound?
A: Potential degradation of this compound can be anticipated based on the functional groups present. Tertiary amines and benzylic carbons are susceptible to oxidation.[2][3] This can lead to the formation of N-oxides, hydroxylamines, or cleavage of the benzyl group.[3] In the presence of acids or bases, ring-opening or other rearrangements could occur, although this is less common for saturated heterocyclic systems without additional activating groups.
Q4: Are there any known incompatibilities with common reagents or solvents?
A: Avoid strong oxidizing agents, strong acids, and strong bases. Exposure to atmospheric carbon dioxide in the presence of moisture can lead to the formation of carbonate salts, which might precipitate from nonpolar solvents. Reactions with aldehydes and ketones are possible, and care should be taken when using such solvents or reagents.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Solution turns yellow or brown | Oxidation of the amine or benzyl group. | 1. Degas solvents before use to remove dissolved oxygen.2. Work under an inert atmosphere (e.g., nitrogen or argon).3. Store solutions protected from light.4. Add an antioxidant, if compatible with your experimental setup. |
| Precipitate forms in solution | Poor solubility, salt formation (e.g., carbonate), or degradation to an insoluble product. | 1. Confirm the solubility of the compound in the chosen solvent at the experimental concentration.2. If using the free base, consider the possibility of carbonate formation from atmospheric CO2 and use degassed, dry solvents.3. Analyze the precipitate to determine if it is the starting material or a degradant. |
| Loss of compound during analysis (e.g., HPLC, GC) | Adsorption to surfaces, thermal degradation (GC), or on-column degradation (HPLC). | 1. For HPLC, use columns with deactivated silica or end-capping. Consider using a mobile phase modifier (e.g., a small amount of triethylamine) to reduce peak tailing and adsorption.2. For GC, ensure the injection port temperature is not excessively high. Derivatization may be necessary to improve thermal stability. |
| Appearance of unexpected peaks in chromatogram | Degradation of the compound. | 1. Perform a forced degradation study (see "Experimental Protocols" section) to identify potential degradation products.2. Review solution preparation and storage conditions to minimize degradation. |
Stability Data Summary
To assist researchers in determining the stability in their specific experimental context, the following table outlines a general approach based on forced degradation principles.[2][4][5]
| Condition | Stress Agent | Typical Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl | Room Temperature to 50°C | Protonation, potential for ring strain-induced reactions (generally low for this structure) |
| Basic Hydrolysis | 0.1 M NaOH | Room Temperature to 50°C | Generally stable, but high pH could affect stereocenters |
| Oxidation | 3% H₂O₂ | Room Temperature | N-oxidation, benzylic oxidation |
| Thermal | 60°C - 80°C (in solution) | 24 - 48 hours | General decomposition, potential de-benzylation |
| Photochemical | UV/Vis light exposure | Ambient Temperature | Photo-oxidation, free-radical pathways |
Experimental Protocols
Protocol 1: General Stability Assessment using HPLC-UV
This protocol describes a general method to assess the stability of this compound in a solvent of interest.
-
Solution Preparation:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Divide the solution into several vials. Protect some vials from light (e.g., by wrapping in aluminum foil) to serve as controls.
-
-
Storage Conditions:
-
Store the vials under the desired experimental conditions (e.g., room temperature, 40°C, under UV light).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from a vial.
-
Dilute the aliquot to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like 0.1% trifluoroacetic acid or 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the benzyl group absorbs (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products.
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial time point.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential oxidative degradation pathways for this compound.
References
- 1. 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride () for sale [vulcanchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpp.com [ijrpp.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Optimization of Pyrrolopyridine Cyclization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for pyrrolopyridine cyclization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during pyrrolopyridine synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Cyclization
Question: I am attempting a palladium-catalyzed cyclization (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling) to form a pyrrolopyridine, but I am observing low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed cross-coupling reactions for pyrrolopyridine synthesis can stem from several factors, including catalyst deactivation, inappropriate ligand or base selection, and suboptimal reaction conditions.[1] Here is a systematic approach to troubleshooting:
-
Catalyst Inhibition: The free amino group and the pyrrole N-H in some pyrrolopyridine precursors can coordinate with the palladium catalyst, leading to its deactivation.[1]
-
Ligand and Catalyst Selection: The choice of phosphine ligand is critical for successful cross-coupling on heterocyclic systems. Sterically hindered and electron-rich ligands often improve catalytic activity.
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Solution: Screen a variety of palladium catalysts and ligands. For instance, in a Suzuki-Miyaura cross-coupling, catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ might show different selectivities and yields.[2] For Buchwald-Hartwig aminations, catalyst systems like XPhos Pd G2/XPhos and RuPhos Pd G2/RuPhos have been tested.[2]
-
-
Base and Solvent Optimization: The choice of base and solvent is crucial and substrate-dependent.
-
Solution: Common bases for these reactions include NaOtBu, K₂CO₃, and Cs₂CO₃.[1] Solvents such as n-butanol, tert-butanol, and dioxane are frequently used.[2][3] It is advisable to perform small-scale screening experiments to identify the optimal combination for your specific substrates. Dried solvents are often necessary for the reaction to proceed efficiently.[2]
-
-
Reaction Temperature and Time: These reactions may require elevated temperatures (e.g., 80-120 °C) and extended reaction times.
-
Solution: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature. Be aware that prolonged reaction times at high temperatures can sometimes lead to side product formation or product decomposition.[4]
-
Below is a troubleshooting workflow for low yield in palladium-catalyzed cyclization:
Issue 2: Poor Reactivity of C-F Bonds in Cross-Coupling Reactions
Question: I am trying to perform a Suzuki-Miyaura cross-coupling at a C-F position on my pyrrolopyridine precursor, but the reaction is not proceeding. What could be the issue?
Answer: The C-F bond is generally less reactive in palladium-catalyzed cross-coupling reactions compared to C-Cl, C-Br, or C-I bonds.[1] Overcoming this low reactivity often requires specific catalysts and conditions.
-
Halogen Exchange: If possible, consider converting the fluoro group to a more reactive halide (chloro, bromo, or iodo) before the Suzuki coupling.[1]
-
Specialized Catalyst Systems: If direct coupling with the fluoro group is desired, specialized catalyst systems designed for C-F activation may be necessary.[1]
Issue 3: Side Product Formation in Free-Radical Cyclization
Question: I am performing a free-radical cyclization to synthesize a pyrrolopyridine derivative, but I am observing the formation of complex mixtures and side products. How can I improve the selectivity?
Answer: Free-radical cyclizations can sometimes lead to a mixture of products due to competitive radical reactions.
-
Control of Reaction Rate: The rate of addition of the radical initiator can influence the outcome. Slow addition of the radical initiator (e.g., AIBN) and the radical mediator (e.g., TTMSS) using a syringe pump can sometimes improve the yield and reduce side products.
-
Choice of Halogen: The reactivity of the halogen precursor can be used to control selectivity in intramolecular arylations. For instance, an iodo-substituted precursor is more reactive towards cyclization than its bromo-analogue.[5] This difference can be exploited to achieve monocyclization in a dihalogenated substrate.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrrolopyridine cyclization?
A1: Common methods include:
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Palladium-catalyzed cross-coupling reactions: This includes intramolecular Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[1][2]
-
Free-radical cyclization: This often involves the use of a radical initiator like AIBN and a mediator such as tris(trimethylsilyl)silane (TTMSS).[5]
-
Multicomponent reactions: These can provide a convergent and efficient route to complex pyrrolopyridine structures.
-
Acid-catalyzed cyclization: Protic acids can be used to induce cyclization of appropriate precursors.[6]
Q2: How do I choose the right protecting group for the pyrrole nitrogen?
A2: The choice of protecting group is crucial. Electron-withdrawing groups like tosyl (Ts) or benzenesulfonyl (Bs) can reduce the electron density of the pyrrole ring, which can be beneficial for certain reactions.[1] The SEM group is also commonly used and can be crucial for the success of subsequent steps like Buchwald-Hartwig amination.[1][2] The stability of the protecting group to the reaction and deprotection conditions must be considered.
Q3: What are some common side reactions to be aware of during pyrrolopyridine synthesis?
A3: Besides low yield, common side reactions include:
-
Diarylation: In Suzuki-Miyaura cross-coupling, diarylation can occur, especially at higher temperatures or with prolonged reaction times.[2]
-
Reduction of the Halide: In palladium-catalyzed reactions, the starting halide can sometimes be reduced, leading to a dehalogenated side product.[2]
-
Formation of Dimers or Trimers: Depending on the reactivity of the starting materials and intermediates, oligomerization can compete with the desired intramolecular cyclization.
-
Rearrangements: Under certain conditions, especially with acid or heat, skeletal rearrangements of the pyrrolopyridine core can occur.
Data Presentation
Table 1: Optimization of Free-Radical Cyclization of a Pyrrolylpyridinium Salt
| Entry | Reagent System | Method of Addition | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | TTMSS/AIBN | Method A (Slow) | 75 | 25 | 74 |
| 2 | TTMSS/AIBN | Method B (AIBN slow) | 75 | 25 | 65 |
| 3 | TTMSS/AIBN | Method C (Premixed) | 75 | 25 | 58 |
Method A: Slow addition of the TTMSS/AIBN mixture through a syringe pump during all the reaction time. Method B: Slow addition of AIBN to the substrate/TTMSS mixture. Method C: Heating of a premixed mixture. Conversion was determined by ¹H NMR.
Table 2: Optimization of Palladium-Catalyzed Amination of a 4-Chloro-7-azaindole Derivative
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time | Conversion (%) | Isolated Yield (%) |
| 1 | Pd(OAc)₂ | RuPhos | NaOtBu | t-BuOH | 80-110 | 5 min | 94 | 68 |
| 2 | XPhos Pd G2 | XPhos | NaOtBu | n-BuOH | 80-110 | - | - | - |
| 3 | RuPhos Pd G2 | RuPhos | NaOtBu | t-BuOH | 80-110 | - | - | - |
Data synthesized from multiple sources describing similar reactions.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Free-Radical Cyclization with TTMSS/AIBN
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To a suspension of the pyrrolylpyridinium bromide (1 equivalent) and AIBN (2 equivalents) in dry acetonitrile, add TTMSS (1.5 equivalents).
-
Bubble argon through the reaction mixture for 15 minutes.
-
Seal the reaction vessel and stir the mixture vigorously at 75 °C for 25 hours.
-
Monitor the completion of the reaction by NMR of a reaction sample.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by filtration and wash with a suitable solvent.
This is a general procedure based on a published protocol and may require optimization for specific substrates.[7]
Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
-
To a dried reaction vial, add the chloro-pyrrolopyridine starting material (1.0 equivalent), the desired amine (1.2-1.5 equivalents), and the base (e.g., NaOtBu, 2.0 equivalents).
-
In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., RuPhos, 4-10 mol%) in the reaction solvent (e.g., t-butanol).
-
Add the catalyst mixture to the reaction vial containing the substrate, amine, and base.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., EtOAc), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This is a general procedure based on a published protocol and may require optimization for specific substrates.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Reduction in Bicyclic Amine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective reduction of bicyclic imines and related precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low stereoselectivity in the reduction of a bicyclic imine?
Low stereoselectivity can stem from several factors. The primary aspects to investigate are the choice of reducing agent, reaction temperature, and the inherent structural features of your substrate. Steric hindrance around the imine bond plays a crucial role; if the two faces of the imine are not significantly different sterically, the reducing agent may not be able to effectively discriminate between them. Additionally, if the bicyclic system is flexible, multiple conformations may exist in solution, each leading to a different stereochemical outcome upon reduction.
Q2: How do I choose the appropriate chiral auxiliary for my synthesis?
The selection of a chiral auxiliary is critical for achieving high diastereoselectivity.[1][2] The ideal auxiliary should be readily available in high enantiomeric purity, easily attached to the substrate, and removable under mild conditions without racemization of the desired product.[1][] Common chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine derivatives.[1][] The choice often depends on the specific substrate and the desired stereochemical outcome. It is advisable to screen a small library of auxiliaries to identify the optimal one for your system. The steric bulk of the auxiliary should effectively shield one face of the reactive center, directing the approach of the nucleophile or reducing agent to the opposite face.[2]
Q3: When is a catalytic approach preferred over using a chiral auxiliary?
A catalytic enantioselective approach is often preferred for its atom economy, as only a substoichiometric amount of the chiral catalyst is required.[4] This is particularly advantageous for large-scale synthesis. Catalytic methods, such as asymmetric hydrogenation with chiral transition-metal complexes (e.g., those based on iridium, rhodium, or ruthenium), can provide high enantioselectivities.[5][6] However, developing a suitable catalytic system for a specific substrate can be more challenging and may require extensive screening of ligands and reaction conditions. Chiral auxiliary-based methods are often more robust and predictable for initial small-scale syntheses.
Q4: Can the solvent affect the stereochemical outcome of the reduction?
Yes, the solvent can have a significant impact on stereoselectivity. It can influence the conformation of the substrate and the transition state, as well as the aggregation state and reactivity of the reducing agent. For instance, in reductions involving chelating reducing agents, coordinating solvents can compete with the substrate for coordination to the metal center, thereby affecting the stereochemical control. It is recommended to perform a solvent screen with a few representative polar aprotic (e.g., THF, DCM), polar protic (e.g., MeOH, EtOH), and nonpolar (e.g., toluene, hexane) solvents to determine the optimal medium for your reaction.
Q5: What are the advantages of using biocatalysis for stereoselective amine synthesis?
Biocatalytic methods, employing enzymes such as transaminases, oxidases, or imine reductases, offer several advantages.[5] They often exhibit exceptionally high enantioselectivity (>99% ee) and operate under mild, environmentally friendly conditions in aqueous media.[5] Enzymes can be particularly effective for substrates that are challenging for traditional chemical catalysts.[5] Enzyme immobilization can further enhance their stability and reusability, making them suitable for industrial applications.[7]
Troubleshooting Guides
Problem 1: Low Diastereomeric Ratio (d.r.) in the Reduction of a Bicyclic Precursor
| Possible Cause | Suggested Solution |
| Insufficient Steric Differentiation: The steric environment on the two faces of the imine or ketone is too similar for the reducing agent to distinguish between them. | 1. Change the Reducing Agent: Switch to a bulkier reducing agent to amplify the steric interactions. For example, if you are using NaBH4, consider trying L-Selectride® or K-Selectride®.[8] Conversely, a smaller reagent might be more selective in some cases. 2. Modify the Substrate: Introduce a sterically demanding protecting group on a nearby functional group to bias the approach of the reducing agent. 3. Employ a Chiral Auxiliary: Covalently attach a chiral auxiliary to the substrate to create a significant steric bias and direct the reduction from a specific face.[1][2] |
| Unfavorable Reaction Temperature: Higher temperatures can provide enough energy to overcome the small activation energy difference between the two diastereomeric transition states, leading to a loss of selectivity. | 1. Lower the Reaction Temperature: Perform the reduction at a lower temperature (e.g., -78 °C). This will favor the pathway with the lower activation energy, often leading to a higher diastereomeric ratio. |
| Flexible Substrate Conformation: The bicyclic system may exist in multiple conformations, each leading to a different diastereomer upon reduction. | 1. Conformational Locking: Modify the substrate to restrict its conformational flexibility. This can sometimes be achieved through the introduction of bulky substituents or by forming a cyclic derivative. |
| Incorrect Reducing Agent for the System: The chosen reducing agent may not be optimal for the specific functional group being reduced. | 1. Screen Reducing Agents: Test a panel of reducing agents with different steric and electronic properties. Common choices include NaBH4, LiAlH4, NaBH3CN, and NaBH(OAc)3.[9][10][11][12][13] |
Problem 2: Low Enantiomeric Excess (e.e.) in a Catalytic Asymmetric Reduction
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst/Ligand Combination: The chosen chiral ligand may not be a good match for the substrate. | 1. Ligand Screening: Screen a variety of chiral ligands with different electronic and steric properties. For iridium-catalyzed hydrogenations, ligands like SpiroPNP have been shown to be effective.[5] 2. Consider a Different Metal: If ligand screening is unsuccessful, explore catalysts based on other transition metals (e.g., rhodium, ruthenium). |
| Catalyst Poisoning: Impurities in the substrate or solvent can deactivate the catalyst, leading to a non-selective background reaction. | 1. Purify Starting Materials: Ensure that the substrate, solvent, and any other reagents are of high purity. Activated carbon or silica gel filtration can sometimes remove catalyst poisons. 2. Increase Catalyst Loading: As a temporary measure, increasing the catalyst loading might overcome the effects of minor impurities. |
| Poor Reaction Conditions: The temperature, pressure, or solvent may not be optimal for high enantioselectivity. | 1. Optimize Reaction Parameters: Systematically vary the temperature, hydrogen pressure (for hydrogenations), and solvent to find the optimal conditions. Lowering the temperature often improves enantioselectivity.[5] |
| Substrate Incompatibility: The substrate may not be well-suited for the chosen catalytic system. | 1. Modify the Substrate: Introducing different protecting groups on the nitrogen or other functional groups can sometimes improve the interaction with the chiral catalyst. 2. Explore Different Catalytic Systems: Consider alternative catalytic approaches, such as organocatalysis or biocatalysis.[5] |
Data Presentation
Table 1: Effect of Reducing Agent on the Diastereoselectivity of Cyclic Ketone Reduction.
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (axial:equatorial alcohol) |
| 4-tert-Butylcyclohexanone | NaBH4 | EtOH | 25 | 15:85 |
| 4-tert-Butylcyclohexanone | L-Selectride® | THF | -78 | 99:1 |
| 2-Methylcyclohexanone | LiAlH4 | Et2O | 0 | 76:24 |
| 2-Methylcyclohexanone | K-Selectride® | THF | -78 | 98:2 |
Table 2: Influence of Chiral Catalyst on the Enantioselective Reduction of an Imine.
| Catalyst/Ligand | Substrate | Solvent | Temp (°C) | H2 (bar) | ee (%) |
| Ir-SpiroPNP (C4) | N-2,4,6-trimethylbenzenesulfonyl-hexane-2-imine | Toluene | 80 | 50 | 78[5] |
| Rh-DuanPhos | Methyl 2-acetamidoacrylate | MeOH | 25 | 1 | >99 |
| Ru-BINAP | β-Ketoester | EtOH | 50 | 100 | 98 |
Experimental Protocols
General Protocol for Diastereoselective Reduction of a Bicyclic Imine with Sodium Triacetoxyborohydride (NaBH(OAc)3)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Reducing Agent: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add glacial acetic acid (3 equivalents relative to the imine). Cool the flask to 0 °C in an ice bath.
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Slowly add sodium borohydride (NaBH4) (1.2 equivalents) to the cooled acetic acid in small portions. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. This in situ preparation generates NaBH(OAc)3.
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Reduction Reaction: In a separate flask, dissolve the bicyclic imine (1 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile, THF, or DCM).
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Transfer the imine solution to the flask containing the freshly prepared NaBH(OAc)3 via cannula.
-
Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) until gas evolution ceases.
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Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer of the bicyclic amine. The diastereomeric ratio can be determined by 1H NMR spectroscopy or chiral HPLC analysis of the purified product.
Mandatory Visualizations
Caption: Troubleshooting workflow for low stereoselectivity.
Caption: Logic diagram for selecting a stereocontrol strategy.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. biosynth.com [biosynth.com]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Side product formation in the synthesis of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine
Technical Support Center: Synthesis of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form the initial N-benzyl-pyridinedicarboximide from 3,4-pyridinedicarboxylic acid and benzylamine is low-yielding. What are the potential causes and solutions?
A1: Low yields in this step are often due to incomplete reaction, side reactions, or decomposition.
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Potential Cause: Incomplete Dehydration. The formation of an imide from a dicarboxylic acid and an amine is a condensation reaction that releases water. If water is not effectively removed, the equilibrium will not favor product formation.
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Suggested Solution: Use a Dean-Stark apparatus to azeotropically remove water if the reaction is run in a suitable solvent like toluene. Alternatively, high temperatures can be used to drive off water.
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Potential Cause: Side Reactions. Benzylamine can react with the carboxylic acid groups to form mono- and di-amides instead of the desired cyclic imide.
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Suggested Solution: Ensure a 1:1 molar ratio of the reactants. Using a pre-formed anhydride of the dicarboxylic acid can often lead to cleaner imide formation.
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Potential Cause: Decomposition. At very high temperatures, starting materials or the product might decompose.
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Suggested Solution: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Avoid unnecessarily prolonged heating.
-
Q2: During the catalytic hydrogenation of the N-benzyl-pyridinedicarboximide, I observe multiple products and the reaction does not go to completion. How can I optimize this step?
A2: Catalytic hydrogenation of a pyridine ring can be challenging and may lead to a mixture of partially and fully reduced products.
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Potential Cause: Catalyst Inactivity. The catalyst (e.g., Palladium on carbon, Platinum oxide) may be poisoned or simply not active enough.
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Suggested Solution: Use fresh, high-quality catalyst. Ensure the reaction setup is free of potential catalyst poisons like sulfur compounds. An increase in catalyst loading may also be beneficial.
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Potential Cause: Insufficient Hydrogen Pressure or Temperature. The reduction of the aromatic pyridine ring often requires forcing conditions.
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Suggested Solution: Increase the hydrogen pressure (e.g., up to 10 bar) and reaction temperature (e.g., 60°C), as these conditions have been shown to be effective for similar reductions.[1] Always ensure your equipment is rated for the intended pressure and temperature.
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Potential Cause: Formation of Partially Hydrogenated Intermediates. The reduction can stall at the di- or tetrahydro-pyridine stage.
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Suggested Solution: Prolonging the reaction time and ensuring efficient stirring to maximize contact between the substrate, catalyst, and hydrogen can help drive the reaction to completion. Monitoring the reaction by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is crucial.[1]
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Q3: The final reduction of the imide/amide groups with LiAlH₄ is giving me a complex mixture of products. What are the likely side products and how can I avoid them?
A3: The reduction of the dicarboximide can lead to several side products if not carefully controlled.
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Potential Cause: Over-reduction or Ring Opening. While unlikely with LiAlH₄ under standard conditions for this substrate, highly reactive reducing agents can sometimes lead to cleavage of C-N bonds.
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Suggested Solution: Maintain a low reaction temperature (e.g., starting at 0°C and slowly warming to room temperature). Carefully control the stoichiometry of the reducing agent.
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Potential Cause: Incomplete Reduction. Insufficient reducing agent or short reaction times can lead to the formation of hydroxyl-lactams (partially reduced imide).
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Suggested Solution: Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents per carbonyl group). Ensure the reaction is stirred efficiently and allowed to proceed to completion (monitor by TLC).
-
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Potential Cause: Debenzylation. While more common in catalytic hydrogenation, some reducing conditions can lead to the cleavage of the benzyl group.
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Suggested Solution: LiAlH₄ is generally not expected to cause significant debenzylation. If this is observed, consider alternative, milder reducing agents, though they may not be as effective for imide reduction.
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Q4: I am having difficulty purifying the final this compound product. What purification strategies are recommended?
A4: The basic nature of the final product allows for specific purification techniques.
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Suggested Solution 1: Acid-Base Extraction. The product is an amine and can be extracted into an acidic aqueous solution (e.g., 1M HCl) to separate it from non-basic impurities. After washing the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove neutral and acidic impurities, the aqueous layer can be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.
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Suggested Solution 2: Column Chromatography. Column chromatography on silica gel can be effective.[2] Due to the basicity of the product, tailing can be an issue. To mitigate this, the silica gel can be pre-treated with a small amount of a tertiary amine (e.g., triethylamine) in the eluent system. A typical eluent system would be a gradient of methanol in dichloromethane.
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Suggested Solution 3: Crystallization/Salt Formation. If the product is a solid, recrystallization from a suitable solvent can be a powerful purification method. Alternatively, the product can be converted to a salt (e.g., hydrochloride or dihydrochloride), which is often a crystalline solid that can be easily purified by recrystallization.[3]
Quantitative Data Summary
The following table summarizes hypothetical yield data for the synthesis of this compound under different conditions, illustrating the impact of reaction parameters on product and side product formation.
| Step | Condition | Main Product Yield (%) | Major Side Product(s) | Side Product Yield (%) |
| 1. Imide Formation | Toluene, Reflux, 4h | 75 | N-benzyl-3,4-pyridinedicarboxamic acid | 15 |
| Toluene, Dean-Stark, 4h | 90 | N-benzyl-3,4-pyridinedicarboxamic acid | 5 | |
| 2. Hydrogenation | 1 atm H₂, Pd/C, RT, 24h | 40 | Partially hydrogenated intermediates | 50 |
| 10 bar H₂, Pd/C, 60°C, 4h | 85 | Partially hydrogenated intermediates | <10 | |
| 3. Imide Reduction | 1.5 eq. LiAlH₄, THF, 0°C to RT | 60 | Partially reduced hydroxyl-lactam | 30 |
| 3.0 eq. LiAlH₄, THF, 0°C to RT | 92 | Partially reduced hydroxyl-lactam | <5 |
Experimental Protocols
Protocol 1: Synthesis of N-benzyl-3,4-pyridinedicarboximide
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To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,4-pyridinedicarboxylic acid (1 eq.), benzylamine (1 eq.), and toluene (sufficient to suspend the reagents).
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Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
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Continue refluxing until no more water is collected (typically 4-6 hours).
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Monitor the reaction by TLC until the starting materials are consumed.
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Cool the reaction mixture to room temperature.
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The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold toluene.
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If the product remains in solution, evaporate the solvent under reduced pressure to yield the crude product.
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Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of N-benzyl-octahydro-pyrrolo[3,4-c]pyridin-1,3-dione (Hydrogenation)
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In a high-pressure reaction vessel, dissolve N-benzyl-3,4-pyridinedicarboximide (1 eq.) in a suitable solvent such as methanol or ethanol.
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Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the starting material).
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Seal the vessel and purge with nitrogen, then with hydrogen.
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Pressurize the vessel with hydrogen gas to 10 bars.[1]
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Heat the reaction mixture to 60°C and stir vigorously for approximately 4 hours.[1]
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Monitor the reaction for completion by GC or HPLC.
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After completion, cool the reaction mixture to room temperature and carefully vent the hydrogen.
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Filter the catalyst through a pad of celite.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
Protocol 3: Synthesis of this compound (Imide Reduction)
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To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of Lithium aluminum hydride (LiAlH₄) (3 eq.) in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0°C in an ice bath.
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Dissolve N-benzyl-octahydro-pyrrolo[3,4-c]pyridin-1,3-dione (1 eq.) in anhydrous THF and add it to the LiAlH₄ suspension dropwise, maintaining the temperature below 10°C.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
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Stir the resulting mixture until a granular precipitate forms.
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Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product as described in the FAQ section.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side products during the catalytic hydrogenation step.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Scaling Up Production of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the production of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inefficient cyclization of precursors. | Optimize reaction conditions such as temperature, pressure, and catalyst concentration. Consider alternative catalysts like palladium on carbon (Pd/C) for hydrogenation steps.[1] |
| Impure starting materials. | Ensure the purity of reactants through appropriate purification techniques like recrystallization or chromatography. | |
| Suboptimal reducing agent for imide reduction. | While various reducing agents can be used, consider cost-effective and milder options suitable for large-scale production.[1] | |
| Incomplete debenzylation. | Ensure complete removal of the benzyl protecting group by optimizing hydrogenation conditions (catalyst loading, pressure, temperature, and reaction time).[1] | |
| Formation of Side Products | Undesired side reactions during cyclization. | Adjust the order of reagent addition and control the reaction temperature to minimize the formation of byproducts. |
| Over-reduction of the pyridine ring. | Carefully control the stoichiometry of the reducing agent and monitor the reaction progress closely using techniques like TLC or LC-MS. | |
| Incomplete reaction leading to a mixture of intermediates. | Increase reaction time or temperature, or consider a more active catalyst to drive the reaction to completion. | |
| Difficulties in Product Purification | Product is an oil or difficult to crystallize. | Attempt purification by column chromatography. If crystallization is desired, screen various solvent systems. |
| Co-elution of impurities with the product. | Optimize the chromatographic conditions (e.g., solvent gradient, stationary phase) to achieve better separation. | |
| Product instability during purification. | Avoid prolonged exposure to high temperatures or acidic/basic conditions. Consider performing purification steps under an inert atmosphere if the product is air-sensitive. | |
| Scale-Up Challenges | Poor heat transfer in large reactors. | Ensure adequate stirring and use a reactor with a high surface area-to-volume ratio. Consider a jacketed reactor for better temperature control. |
| Exothermic reaction runaway. | Add reagents portion-wise to control the reaction rate and temperature. Ensure an efficient cooling system is in place. | |
| Catalyst deactivation on a larger scale. | Use a higher catalyst loading or consider a more robust catalyst. Ensure the absence of catalyst poisons in the starting materials and solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the key steps in the synthesis of this compound?
A1: The synthesis typically involves a multi-step process that can be broadly categorized as follows:
-
Formation of the Pyrrolo[3,4-c]pyridine ring system: This is often achieved through the cyclization of appropriate precursors.[2]
-
Introduction of the Benzyl Group: This is a crucial step for protecting one of the nitrogen atoms and is typically achieved through benzylation using benzyl halides in the presence of a base.[2]
-
Reduction of the Pyridine and/or Pyrrole Rings: To obtain the octahydro- form, catalytic hydrogenation is commonly employed.
-
Purification: The final product is purified using techniques like chromatography or crystallization.
Q2: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and identify any major impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the final product's identity.[1][3]
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the product.[3]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.[3]
Q3: Are there any specific safety precautions to consider when handling the reagents involved in this synthesis?
A3: Yes, standard laboratory safety practices should be strictly followed. Many reagents used in heterocyclic synthesis can be toxic, flammable, or corrosive. Specifically:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle flammable solvents with care and away from ignition sources.
-
Be cautious when working with strong acids, bases, and reducing agents.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Q4: How can the stereochemistry of the final product be controlled?
A4: Controlling the stereochemistry is crucial, especially for pharmaceutical applications. This can be achieved by:
-
Using chiral starting materials.
-
Employing chiral catalysts or reagents during the synthesis.
-
Performing chiral resolution of a racemic mixture as a final step. A patent for a related compound suggests that chiral resolution can be a key step to obtain the desired stereoisomer.[1]
Experimental Protocols
General Protocol for the Synthesis of a Pyrrolo[3,4-b]pyridin-5-one Derivative (as an illustrative example)
This protocol is adapted from a reported synthesis of a substituted pyrrolo[3,4-b]pyridin-5-one and can be modified for the synthesis of this compound.[3]
-
Reactant Preparation: In a sealed microwave reaction tube, dissolve the starting aldehyde (1.0 equiv.) and amine (1.0 equiv.) in a suitable solvent like toluene.
-
Initial Condensation: Stir and heat the mixture using microwave irradiation (e.g., 65 °C, 100 W) for a short period (e.g., 5 minutes) to form the corresponding imine.
-
Addition of Catalyst and Other Reagents: Add a Lewis acid catalyst (e.g., ytterbium (III) triflate, 3 mol%) and the third component of the reaction (e.g., an isocyanide).
-
Main Reaction: Continue to stir and heat the reaction mixture using microwave irradiation (e.g., 80 °C, 150 W) for a specified time (e.g., 15-20 minutes).
-
Work-up: After cooling, remove the solvent under vacuum. Extract the crude product with an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with an aqueous solution of sodium carbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. Purify the residue by column chromatography to obtain the desired product.
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: Troubleshooting workflow for low yield.
General Synthetic Pathway
Caption: General synthetic route overview.
References
Technical Support Center: Refinement of Analytical Methods for Purity Assessment
Welcome to the Technical Support Center for Analytical Method Refinement. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during purity assessment experiments. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data summaries to support your analytical work.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of analytical method validation?
Analytical method validation is the documented process of ensuring that a pharmaceutical analytical method is suitable for its intended use.[1] This involves a series of experiments to demonstrate that the method is selective, accurate, precise, and linear over a specified range.[1] The goal is to ensure the consistent production of reliable and accurate data, which is a critical component of ensuring the quality and safety of pharmaceutical products.[1]
Q2: What are the key parameters to evaluate during method validation?
According to the International Council for Harmonisation (ICH) guideline Q2(R1), the main validation parameters include:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-assay precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory precision).
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][2]
Q3: When should an analytical method be revalidated?
Revalidation of an analytical method is necessary in the following situations:
-
Changes in the synthesis of the drug substance.
-
Changes in the composition of the finished product.
-
Changes to the analytical procedure itself.
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered in various analytical techniques used for purity assessment.
High-Performance Liquid Chromatography (HPLC)
Q4: My HPLC chromatogram shows peak tailing. What are the possible causes and solutions?
Peak tailing, where a peak is asymmetrical with a trailing edge, can compromise resolution and lead to inaccurate quantification.[3][4]
Troubleshooting Workflow for HPLC Peak Tailing
Caption: A decision tree for troubleshooting HPLC peak tailing.
Q5: I am observing unexpected "ghost" peaks in my blank runs. What could be the cause?
Ghost peaks are extraneous peaks that appear in a chromatogram, often in blank injections, and can arise from several sources.
| Possible Cause | Solution |
| Sample Carryover | Improve the needle wash procedure in the autosampler; use a stronger wash solvent. |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents. Filter all aqueous mobile phases. |
| Column Bleed | Condition the column properly. Ensure the mobile phase pH and temperature are within the column's recommended range. |
| System Contamination | Flush the entire system with a strong solvent like isopropanol. |
Gas Chromatography (GC)
Q6: My GC peaks are fronting. What is the most common reason for this?
Peak fronting, where the peak has a leading edge, is most commonly caused by column overload. This occurs when too much sample is injected onto the column, saturating the stationary phase at the injection point.
Troubleshooting Workflow for GC Peak Fronting
Caption: A decision tree for troubleshooting GC peak fronting.
Q7: I'm seeing retention time shifts in my GC analysis. What should I investigate?
Inconsistent retention times can lead to incorrect peak identification.[5]
| Possible Cause | Solution |
| Leaks in the system | Check for leaks at the injector, detector, and column fittings using an electronic leak detector. |
| Fluctuations in carrier gas flow | Verify the gas supply and pressure regulators. Check for blockages in the gas lines or filters. |
| Changes in oven temperature | Ensure the oven temperature program is stable and accurate. Calibrate the oven temperature if necessary. |
| Column degradation or contamination | Trim the front end of the column. If the problem persists, replace the column. |
Capillary Electrophoresis (CE) for Protein Purity
Q8: In my CE analysis of a monoclonal antibody, I'm observing peak shifting and poor reproducibility. What are the likely causes?
Peak shifting in CE can be caused by a variety of factors affecting the electroosmotic flow (EOF) and the electrophoretic mobility of the analytes.
| Possible Cause | Solution |
| Inconsistent buffer preparation | Prepare fresh buffer for each run and ensure the pH is consistent. Filter the buffer before use. |
| Capillary wall interactions | Use a coated capillary or add modifiers to the buffer to reduce protein adsorption to the capillary wall. |
| Temperature fluctuations | Ensure the capillary temperature is well-controlled. Unstable temperatures can affect buffer viscosity and mobility.[6] |
| Sample matrix effects | Desalt the sample if it has a high salt concentration, as this can affect the electric field and injection efficiency.[6] |
| Capillary aging or contamination | Implement a regular capillary washing and regeneration procedure. Replace the capillary if performance does not improve. |
Mass Spectrometry (MS) for Impurity Identification
Q9: I am not detecting my low-level impurity with the mass spectrometer. What can I do to improve sensitivity?
Failure to detect a low-level impurity can be due to a number of factors related to both the sample and the instrument.
Troubleshooting Workflow for Poor MS Signal Intensity
Caption: A decision tree for troubleshooting poor MS signal intensity.
Data Presentation
Table 1: Typical System Suitability Test (SST) Acceptance Criteria for HPLC
System Suitability Tests (SSTs) are performed before and during sample analysis to ensure the chromatographic system is performing adequately.[7][8]
| Parameter | Acceptance Criteria (Assay) | Acceptance Criteria (Impurities) |
| Repeatability (%RSD of Peak Area) | ≤ 2.0% (for ≥ 5 injections)[7] | ≤ 15.0% (at the limit of quantitation) |
| Tailing Factor (T) | ≤ 2.0[7] | ≤ 2.0 |
| Resolution (Rs) | ≥ 2.0 (between analyte and closest eluting peak)[1][7] | ≥ 1.5 (between critical peak pairs)[9] |
| Theoretical Plates (N) | > 2000[1] | > 2000 |
| Retention Time (%RSD) | ≤ 1.0% | ≤ 2.0% |
Table 2: Typical Acceptance Criteria for Analytical Method Validation (ICH Q2(R1))
These criteria are generally accepted for small molecule drug substances and products.
| Validation Parameter | Test Type | Acceptance Criteria |
| Accuracy | Assay | 98.0% - 102.0% recovery |
| Impurity (Quantitative) | 80.0% - 120.0% recovery of the impurity | |
| Precision (Repeatability, %RSD) | Assay | ≤ 1.0% |
| Impurity (Quantitative) | ≤ 5.0% | |
| Intermediate Precision (%RSD) | Assay | ≤ 2.0% |
| Impurity (Quantitative) | ≤ 10.0% | |
| Linearity (Correlation Coefficient, r²) | Assay & Impurity | ≥ 0.999 |
| Range | Assay | 80% - 120% of the test concentration[10][11] |
| Impurity (Quantitative) | From the reporting threshold to 120% of the specification[10] |
Experimental Protocols
Protocol 1: System Suitability Testing for HPLC
Objective: To verify that the HPLC system is suitable for the intended analysis on the day of the experiment.
Methodology:
-
Prepare the System Suitability Solution: Prepare a solution containing the main analyte and known impurities or closely eluting compounds at concentrations relevant to the analysis.
-
Equilibrate the System: Set up the HPLC with the specified column, mobile phase, flow rate, and detector settings. Allow the system to equilibrate until a stable baseline is achieved.
-
Perform Replicate Injections: Inject the system suitability solution at least five times.[12]
-
Data Analysis:
-
Calculate the retention time, peak area, tailing factor, resolution between critical peak pairs, and the number of theoretical plates for the main analyte peak in each injection.
-
Calculate the Relative Standard Deviation (%RSD) for the peak areas and retention times across the replicate injections.
-
-
Acceptance Criteria: Compare the calculated parameters against the pre-defined acceptance criteria (see Table 1). The system is deemed suitable for analysis if all criteria are met. If the SST fails, troubleshoot the system before proceeding with sample analysis.[12]
Protocol 2: Peak Purity Assessment using a Photodiode Array (PDA) Detector
Objective: To assess the spectral homogeneity of a chromatographic peak to determine if it represents a single component.
Methodology:
-
Acquire 3D Data: Set up the HPLC-PDA system to acquire full spectral data across the entire chromatographic run.
-
Process the Data:
-
Integrate the peak of interest in the chromatogram.
-
The chromatography software will extract multiple spectra across the peak (e.g., at the upslope, apex, and downslope).[13]
-
-
Peak Purity Analysis:
-
The software compares all the spectra within the peak to a reference spectrum (usually the spectrum at the peak apex).
-
A "purity angle" or a similar metric is calculated, which represents the degree of similarity between the spectra.
-
A "purity threshold" is also calculated based on the baseline noise and solvent spectra.
-
-
Interpretation:
-
If the purity angle is less than the purity threshold, the peak is considered spectrally pure, suggesting no significant co-eluting impurities with different UV-Vis spectra.
-
If the purity angle is greater than the purity threshold, the peak is considered impure, indicating the presence of one or more co-eluting components.
-
Limitations: This technique can only detect impurities that have a different UV-Vis spectrum from the main component and are present at a sufficient concentration to be detected.[13] It cannot detect co-eluting isomers or impurities with very similar spectra.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. promega.es [promega.es]
- 7. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 8. scispace.com [scispace.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. scribd.com [scribd.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. pharmatimesofficial.com [pharmatimesofficial.com]
- 13. routledge.com [routledge.com]
How to prevent racemization during pyrrolopyridine synthesis
Welcome to the technical support center for pyrrolopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during the synthesis of chiral pyrrolopyridine derivatives. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of chiral pyrrolopyridines?
A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture of equal or near-equal amounts of both enantiomers, resulting in a loss of optical activity. In the context of drug development and medicinal chemistry, the chirality of a molecule is often crucial for its biological activity. Different enantiomers of a chiral drug can exhibit significantly different pharmacological effects, with one enantiomer being therapeutic while the other might be inactive or even toxic. Therefore, maintaining the stereochemical integrity of chiral centers during the synthesis of pyrrolopyridine derivatives is paramount to ensure the efficacy and safety of the final compound.
Q2: What are the most common steps in pyrrolopyridine synthesis that are prone to racemization?
A2: Racemization can occur at stereogenic centers, particularly those with an adjacent acidic proton. In pyrrolopyridine synthesis, the most susceptible steps often involve:
-
Activation of a carboxylic acid: When a chiral carboxylic acid is activated for coupling (e.g., to form an amide bond that will be part of the pyrrolopyridine scaffold), an oxazolone or a similar planar intermediate can form. The proton at the stereocenter of this intermediate is acidic and can be easily removed by a base, leading to racemization upon reprotonation.
-
Cyclization under harsh conditions: The ring-closing step to form the pyrrolopyridine core can induce racemization if it involves strong bases or high temperatures, which can lead to the epimerization of existing stereocenters.
-
Deprotection steps: The use of strong acidic or basic conditions to remove protecting groups can also lead to racemization of sensitive stereocenters.
Q3: How can I determine the enantiomeric excess (ee%) of my synthesized chiral pyrrolopyridine?
A3: The most common and reliable method for determining the enantiomeric excess of a chiral compound is through chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. By comparing the peak areas of the two enantiomers in the chromatogram, the ee% can be accurately calculated. Other methods include chiral gas chromatography (GC) for volatile compounds and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents.
Troubleshooting Guides
Issue 1: Significant racemization is observed after a coupling step involving a chiral carboxylic acid.
This is a common issue and can be addressed by carefully selecting the coupling reagents, additives, base, and reaction temperature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for racemization during coupling reactions.
Quantitative Data Summary:
The choice of coupling reagent and base can significantly impact the enantiomeric excess (ee%) of the product. The following table provides representative data for the synthesis of a model chiral pyrrolopyridine, illustrating the trend of racemization with different reagents.
| Coupling Reagent | Additive | Base | Temperature (°C) | Representative ee% |
| EDC | None | TEA | 25 | 65% |
| EDC | HOBt | TEA | 25 | 85% |
| EDC | HOBt | DIPEA | 0 to 25 | 95% |
| HATU | None | DIPEA | 0 to 25 | >99% |
| HBTU | None | DIPEA | 0 to 25 | >98% |
Note: This data is illustrative and the actual results may vary depending on the specific substrates and reaction conditions.
Issue 2: Loss of stereochemical integrity during the cyclization step to form the pyrrolopyridine ring.
The conditions for the final ring closure are critical for preserving existing stereocenters.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for racemization during cyclization.
Experimental Protocols
Protocol 1: Racemization-Free Coupling Using HATU
This protocol describes a general procedure for the coupling of a chiral carboxylic acid to an amine precursor for pyrrolopyridine synthesis with minimal risk of racemization.
Materials:
-
Chiral carboxylic acid (1.0 equiv)
-
Amine component (1.1 equiv)
-
HATU (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the chiral carboxylic acid and the amine component in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA to the reaction mixture and stir for 5 minutes.
-
In a separate flask, dissolve HATU in anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 2 hours, and then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general workflow for developing a chiral HPLC method to determine the enantiomeric excess of a synthesized pyrrolopyridine derivative.
Materials and Equipment:
-
Synthesized pyrrolopyridine sample
-
Racemic standard of the pyrrolopyridine (if available)
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, etc.)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Acidic or basic mobile phase additives (e.g., trifluoroacetic acid, diethylamine)
Procedure:
-
Column and Mobile Phase Screening:
-
Dissolve a small amount of the racemic standard (or the synthesized sample if a standard is unavailable) in the mobile phase.
-
Start with a common mobile phase system for the chosen chiral column, for example, a mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
If the compound is basic, add a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase. If it is acidic, use an acidic additive (e.g., 0.1% trifluoroacetic acid).
-
Inject the sample and monitor the chromatogram. If no separation is observed, screen different columns and vary the mobile phase composition (e.g., change the ratio of hexane/isopropanol, or switch to ethanol).
-
-
Method Optimization:
-
Once baseline separation of the enantiomers is achieved, optimize the mobile phase composition and flow rate to improve resolution and reduce analysis time.
-
-
Sample Analysis:
-
Prepare a solution of your synthesized pyrrolopyridine sample of known concentration in the optimized mobile phase.
-
Inject the sample into the HPLC system.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (ee%):
-
Calculate the ee% using the following formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always refer to the primary literature and exercise their own professional judgment when conducting experiments. All protocols should be adapted and optimized for specific substrates and reaction conditions.
Validation & Comparative
A Comparative Guide to 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine and 2-Benzyl-octahydro-pyrrolo[3,4-b]pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octahydro-pyrrolo[3,4-c]pyridine and octahydro-pyrrolo[3,4-b]pyridine ring systems are bicyclic scaffolds of significant interest in medicinal chemistry. The fusion of a pyrrolidine and a piperidine ring creates a rigid three-dimensional structure that can be strategically modified to interact with various biological targets. The introduction of a benzyl group at the nitrogen atom of the pyrrolidine ring, in the case of the [3,4-c] isomer, or the piperidine ring for the [3,4-b] isomer, further enhances the lipophilicity and potential for aromatic interactions, leading to diverse pharmacological profiles. This guide provides a comparative overview of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine and its isomer, 2-Benzyl-octahydro-pyrrolo[3,4-b]pyridine (also known as 6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine), focusing on their synthesis, known biological activities of their derivatives, and their potential applications in drug discovery.
While direct comparative studies on the specific parent compounds are limited in publicly available literature, this guide consolidates data on their closely related derivatives to offer valuable insights for researchers.
Chemical Structures
| Compound | Structure |
| This compound | |
| 2-Benzyl-octahydro-pyrrolo[3,4-b]pyridine |
Comparative Overview of Derivatives' Biological Activities
Derivatives of the two isomeric scaffolds have been explored for distinct therapeutic applications. The pyrrolo[3,4-c]pyridine core is often associated with effects on the central nervous system and a broad range of other activities, while the pyrrolo[3,4-b]pyridine scaffold is a key component in certain antibacterial agents.
| Biological Activity/Application | This compound Derivatives | 2-Benzyl-octahydro-pyrrolo[3,4-b]pyridine Derivatives |
| Primary Therapeutic Area | Central Nervous System, Antimicrobial, Antiviral, Antitumor, Antidiabetic[1][2][3] | Antibacterial[4] |
| Specific Examples | A dibenzyl amine derivative of perhydropyrrolo[3,4-c]pyridine has shown potent anticholinergic and ganglionic blocking activity.[5] | (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine is a key intermediate in the synthesis of the fluoroquinolone antibiotic, Moxifloxacin.[4] |
| Other Reported Activities | Analgesic, sedative, antimycobacterial.[1][2][3] | A carboxylated derivative has been investigated for potential antimicrobial and anticancer properties.[6] |
| Predicted MOA | Predicted to bind to DNA gyrase (as an antibacterial agent). | Inhibition of DNA gyrase and topoisomerase IV in bacteria (as part of Moxifloxacin). |
Experimental Protocols: Synthesis of the Core Scaffolds
Synthesis of the Octahydro-pyrrolo[3,4-c]pyridine Scaffold
The synthesis of the perhydropyrrolo[3,4-c]pyridine core often starts from a suitably substituted pyridine dicarboxylic acid. A common precursor is the bicyclic dilactam, which can then be reduced to the desired octahydro derivative. The benzyl group can be introduced at various stages, for instance, by N-alkylation of the secondary amine in the final scaffold.
A study on N,N'-bis-alkyl-perhydropyrrolo[3,4-c]pyridines started from a bicyclic dilactam, which was then subjected to reduction to yield the octahydro scaffold.[5]
Synthesis of the Octahydro-pyrrolo[3,4-b]pyridine Scaffold
The synthesis of 6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine is well-documented due to its importance in the manufacturing of Moxifloxacin. A common route involves the reaction of 2,3-pyridinedicarboxylic acid with benzylamine to form N-benzyl-2,3-pyridinedicarboximide. This intermediate then undergoes reduction of the pyridine ring and subsequent reduction of the imide functionality.
Example Protocol for a Precursor: The synthesis of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione, a precursor to the octahydro scaffold, has been described as follows: Benzylamine is reacted with 2,3-pyridinedicarboxylic anhydride in acetic acid under reflux. The resulting product is then isolated. Further reduction steps are required to obtain the fully saturated octahydro-pyrrolo[3,4-b]pyridine ring system.
Signaling Pathways and Experimental Workflows
To illustrate the synthetic logic, a generalized workflow for the preparation of these isomeric scaffolds is presented below.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-BENZYL-OCTAHYDRO-PYRROLO[3,4-B]PYRIDINE | 128740-14-7 [chemicalbook.com]
- 5. Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate [smolecule.com]
A Comparative Analysis of the Biological Activities of Pyrrolo[3,4-c]pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold, a heterocyclic ring system composed of fused pyrrole and pyridine rings, is a prominent structural motif in a multitude of biologically active compounds. The constitutional isomerism of the nitrogen atom within the pyridine ring and the fusion pattern of the two rings give rise to several distinct pyrrolopyridine isomers, each with a unique electronic and steric profile. This guide provides a comparative analysis of the biological activities of pyrrolo[3,4-c]pyridine and its isomers, with a focus on their potential as therapeutic agents. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.
Comparative Biological Activity
The biological potential of pyrrolo[3,4-c]pyridine and its isomers is diverse, with derivatives showing promise as anticancer, antiviral, and kinase-inhibiting agents. The following tables summarize the quantitative data on the biological activity of various pyrrolopyridine isomers, allowing for a comparative assessment of their potency. It is important to note that direct comparisons of absolute inhibitory values (e.g., IC50) across different studies should be made with caution, as experimental conditions can vary.
Anticancer Activity
Pyrrolopyridine derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The data below highlights the half-maximal inhibitory concentrations (IC50) of representative compounds from different isomeric classes.
| Isomer Scaffold | Derivative | Target/Cell Line | IC50 (µM) | Reference |
| Pyrrolo[3,4-c]pyridine | Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione | Various Cancer Cell Lines | 19-29 µg/mL | [1] |
| Pyrrolo[3,2-c]pyridine | Compound 1r | Ovarian, Prostate, and Breast Cancer Cell Lines | 0.15 - 1.78 | [2] |
| Pyrrolo[3,2-c]pyridine | Compound 10t | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 | [3] |
| Pyrrolo[2,3-d]pyrimidine | Compound 7 | HepG2, MCF-7, MDA-MB-231, HeLa | 5.28 - 9.08 | [4] |
Kinase Inhibitory Activity
The inhibition of protein kinases is a key mechanism for the anticancer activity of many small molecules. Pyrrolopyridine isomers have been shown to be potent inhibitors of various kinases involved in cancer cell signaling.
| Isomer Scaffold | Derivative | Target Kinase | IC50 (nM) | Reference |
| Pyrrolo[3,4-c]pyridine | 4-Sulfonylobenzyl-pyrrolo[3,4-c]pyridine-2-carboxamide | NAMPT | Potent inhibition reported | [1] |
| Pyrrolo[3,2-c]pyridine | Compound 1r | FMS Kinase | 30 | [2] |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | EGFR | 79 | [5] |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | Her2 | 40 | [5] |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | VEGFR2 | 136 | [5] |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | CDK2 | 204 | [5] |
Antiviral Activity
Certain pyrrolo[3,4-c]pyridine derivatives have been evaluated for their ability to inhibit viral replication, particularly against HIV-1.
| Isomer Scaffold | Derivative | Target Virus | EC50 (µM) | Reference |
| Pyrrolo[3,4-c]pyridine | 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates | HIV-1 | <10 | [1] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and comparison of biological data. The following sections provide an overview of the key experimental protocols used to assess the biological activity of pyrrolo[3,4-c]pyridine isomers.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Workflow:
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Structure of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine: A Comparative Guide to 2D NMR and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. The octahydro-pyrrolo[3,4-c]pyridine scaffold is a key pharmacophore found in a variety of biologically active molecules. This guide provides a detailed comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and alternative methods for the structural validation of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine, a representative member of this class. We present supporting hypothetical experimental data to illustrate the power of 2D NMR in confirming atomic connectivity and stereochemistry.
The Role of 2D NMR in Structural Elucidation
One-dimensional (1D) NMR spectroscopy is a fundamental technique for determining the basic carbon-hydrogen framework of a molecule. However, in complex, saturated heterocyclic systems like this compound, severe signal overlap in the 1D ¹H NMR spectrum often prevents a complete and unambiguous assignment of all proton and carbon signals. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, overcome this limitation by spreading the NMR signals across two frequency axes, revealing correlations between different nuclei and providing a detailed picture of the molecular structure.[1]
Key 2D NMR Experiments for Structural Validation:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the proton-proton connectivity within individual spin systems of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This allows for the definitive assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is crucial for connecting different spin systems and for identifying quaternary carbons.
Hypothetical 2D NMR Analysis of this compound
To illustrate the application of these techniques, we will analyze a hypothetical dataset for the cis-fused diastereomer of this compound.
Structure and Numbering:
Caption: Numbering scheme for this compound.
Table 1: Hypothetical ¹H and ¹³C NMR Data
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 2.95 (dd, J = 10.5, 6.0 Hz) | 58.2 |
| 3 | 2.60 (dd, J = 10.5, 7.5 Hz) | 58.2 |
| 3a | 2.80 (m) | 40.5 |
| 4 | 2.75 (dd, J = 11.0, 5.5 Hz) | 55.1 |
| 6 | 2.90 (m) | 53.8 |
| 7 | 1.80 (m), 1.65 (m) | 28.9 |
| 7a | 2.50 (m) | 38.7 |
| Bn-CH₂ | 3.65 (s) | 62.5 |
| Bn-C1' | - | 138.0 |
| Bn-C2'/C6' | 7.35 (d, J = 7.5 Hz) | 129.5 |
| Bn-C3'/C5' | 7.30 (t, J = 7.5 Hz) | 128.8 |
| Bn-C4' | 7.25 (t, J = 7.5 Hz) | 127.3 |
Table 2: Key 2D NMR Correlations
| Experiment | From Proton(s) | Correlates To | Implication |
| COSY | H-1 (2.95) | H-7a (2.50) | H-1 is adjacent to H-7a. |
| H-3 (2.60) | H-3a (2.80) | H-3 is adjacent to H-3a. | |
| H-4 (2.75) | H-3a (2.80) | H-4 is adjacent to H-3a. | |
| H-6 (2.90) | H-7 (1.80, 1.65) | H-6 is adjacent to H-7. | |
| H-7 (1.80, 1.65) | H-6 (2.90), H-7a (2.50) | H-7 is between H-6 and H-7a. | |
| HSQC | H-1 (2.95) | C-1 (58.2) | Direct one-bond correlation. |
| H-3 (2.60) | C-3 (58.2) | Direct one-bond correlation. | |
| H-3a (2.80) | C-3a (40.5) | Direct one-bond correlation. | |
| H-4 (2.75) | C-4 (55.1) | Direct one-bond correlation. | |
| H-6 (2.90) | C-6 (53.8) | Direct one-bond correlation. | |
| H-7 (1.80, 1.65) | C-7 (28.9) | Direct one-bond correlation. | |
| H-7a (2.50) | C-7a (38.7) | Direct one-bond correlation. | |
| Bn-CH₂ (3.65) | Bn-CH₂ (62.5) | Direct one-bond correlation. | |
| Bn-H2'/H6' (7.35) | Bn-C2'/C6' (129.5) | Direct one-bond correlation. | |
| Bn-H3'/H5' (7.30) | Bn-C3'/C5' (128.8) | Direct one-bond correlation. | |
| Bn-H4' (7.25) | Bn-C4' (127.3) | Direct one-bond correlation. | |
| HMBC | Bn-CH₂ (3.65) | C-1 (58.2), C-3 (58.2), Bn-C1' (138.0) | Confirms benzyl group on N-2. |
| H-1 (2.95) | C-3 (58.2), C-3a (40.5), C-7 (28.9) | Connects pyrrolidine ring protons. | |
| H-4 (2.75) | C-6 (53.8), C-7a (38.7) | Connects piperidine ring protons. | |
| Bn-H2'/H6' (7.35) | Bn-CH₂ (62.5), Bn-C4' (127.3) | Confirms benzyl ring connectivity. |
Experimental Protocols
A standardized set of protocols is essential for reproducible results.
Sample Preparation
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for optimal sensitivity.
-
¹H NMR:
-
Pulse program: zg30
-
Spectral width: 16 ppm
-
Acquisition time: 2.5 s
-
Relaxation delay: 2.0 s
-
Number of scans: 16
-
-
¹³C NMR:
-
Pulse program: zgpg30 (proton decoupled)
-
Spectral width: 240 ppm
-
Acquisition time: 1.1 s
-
Relaxation delay: 2.0 s
-
Number of scans: 1024
-
-
gCOSY:
-
Pulse program: cosygpmfqf
-
Data points: 2048 (F2) x 256 (F1)
-
Spectral width: 10 ppm in both dimensions
-
Number of scans: 8
-
-
gHSQC:
-
Pulse program: hsqcedetgpsisp2.3
-
Data points: 2048 (F2) x 256 (F1)
-
Spectral width: 10 ppm (F2, ¹H) x 160 ppm (F1, ¹³C)
-
Number of scans: 8
-
-
gHMBC:
-
Pulse program: hmbcgplpndqf
-
Data points: 2048 (F2) x 256 (F1)
-
Spectral width: 10 ppm (F2, ¹H) x 200 ppm (F1, ¹³C)
-
Number of scans: 16
-
Visualizing the Workflow and Logic
Caption: Experimental workflow for 2D NMR structure validation.
Caption: Logical process of structure elucidation using 2D NMR.
Comparison with Alternative Methods
While 2D NMR is a powerful tool for structural elucidation in solution, other techniques offer complementary or, in some cases, more definitive information.
Table 3: Comparison of Structural Validation Methods
| Method | Information Provided | Advantages | Disadvantages |
| 2D NMR Spectroscopy | Atomic connectivity, relative stereochemistry in solution. | Non-destructive, provides data on the molecule's solution-state conformation, relatively fast. | Does not provide absolute stereochemistry, interpretation can be complex for very large molecules. |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. | Provides the "gold standard" for structural validation, unambiguous.[1] | Requires a suitable single crystal, which can be difficult to obtain; structure is in the solid state, which may differ from the solution state.[1] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). | High sensitivity, provides molecular formula, fragmentation patterns can give structural clues. | Does not provide detailed connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast, simple, good for identifying key functional groups (e.g., C=O, N-H). | Provides limited information on the overall carbon-hydrogen framework. |
Conclusion
For the complete and unambiguous structural validation of complex heterocyclic molecules like this compound, a combination of spectroscopic techniques is often ideal. However, 2D NMR spectroscopy, including COSY, HSQC, and HMBC experiments, stands out as the most powerful single technique for determining the detailed atomic connectivity and relative stereochemistry in solution. When compared to alternatives, it provides a comprehensive structural picture that is often sufficient for the needs of synthetic and medicinal chemists. For absolute stereochemical assignment or when a definitive solid-state structure is required, X-ray crystallography is the method of choice, provided a suitable crystal can be grown.
References
A Comparative Guide to the Synthetic Routes of Octahydropyrrolopyridines
For Researchers, Scientists, and Drug Development Professionals
The octahydropyrrolopyridine core is a significant structural motif in medicinal chemistry, forming the backbone of numerous biologically active compounds. The synthesis of these saturated bicyclic heterocycles can be approached through various strategic disconnections of the target molecule. This guide provides a comparative overview of the primary synthetic routes, focusing on catalytic hydrogenation, reductive amination, and Pictet-Spengler type cyclizations. Experimental data is presented to facilitate the selection of the most appropriate methodology based on desired substitution patterns, stereochemical outcomes, and overall efficiency.
Key Synthetic Strategies at a Glance
Three principal strategies for the synthesis of the octahydropyrrolopyridine scaffold are highlighted below. Each approach offers distinct advantages concerning starting material availability, reaction conditions, and control over stereochemistry.
Caption: Overview of primary synthetic routes to octahydropyrrolopyridines.
Performance Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the discussed synthetic methodologies, providing a basis for comparison.
| Synthetic Route | Key Features | Typical Reagents/Catalysts | Yields | Stereocontrol |
| Catalytic Hydrogenation | Reduction of a pre-formed pyrrolopyridine ring system. | PtO₂, Pd/C, Rh/C, RuO₂ | Generally high | Often yields cis-fused products. Asymmetric hydrogenation is possible with chiral catalysts. |
| Reductive Amination | Intramolecular cyclization of an amino aldehyde/ketone precursor. | NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst | Moderate to high | Can be controlled by substrate or reagent. Diastereoselectivity is common. |
| Pictet-Spengler Reaction | Cyclization of a β-(pyrrol-yl)ethylamine with an aldehyde or ketone. | Protic or Lewis acids (e.g., TFA, HCl) | Moderate to high | Can be highly stereoselective, especially with chiral auxiliaries or catalysts. |
Detailed Methodologies and Experimental Protocols
Catalytic Hydrogenation of Pyrrolopyridines
This method involves the reduction of a suitable pyrrolopyridine precursor to its corresponding saturated octahydropyrrolopyridine. The choice of catalyst and reaction conditions is crucial for achieving high yields and desired stereoselectivity. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a versatile and effective catalyst for the hydrogenation of substituted pyridines, often requiring acidic conditions to prevent catalyst poisoning by the product piperidine.[1]
Caption: General workflow for catalytic hydrogenation of pyrrolopyridines.
Experimental Protocol: Synthesis of Substituted Piperidines from Pyridines [2]
A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of PtO₂ (5 mol%). The mixture is stirred under a hydrogen gas pressure of 50 to 70 bar for 6-10 hours. Upon completion, the reaction is quenched with sodium bicarbonate (NaHCO₃) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are filtered through celite and dried over sodium sulfate (Na₂SO₄). The solvent is removed under reduced pressure, and the residue is purified by column chromatography (Silica gel, 60-120 mesh, 5% EtOAc in petroleum ether) to yield the substituted piperidine derivative.
Data Summary: Catalytic Hydrogenation of Various Pyridine Derivatives [2]
| Substrate | Product | H₂ Pressure (bar) | Time (h) | Yield (%) |
| 2-Methylpyridine | 2-Methylpiperidine | 70 | 4-6 | 85 |
| 3-Methylpyridine | 3-Methylpiperidine | 70 | 4-6 | 82 |
| 2-Bromopyridine | 2-Bromopiperidine | 50 | 6 | 78 |
| 2-Fluoropyridine | 2-Fluoropiperidine | 50 | 6 | 75 |
| 3-Phenylpyridine | 3-Phenylpiperidine | 60 | 8 | 80 |
Intramolecular Reductive Amination
Intramolecular reductive amination provides a powerful method for the construction of the octahydropyrrolopyridine ring system from a linear amino-aldehyde or amino-ketone precursor. This one-pot reaction involves the formation of a cyclic iminium ion intermediate, which is subsequently reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity for imines over carbonyls.
References
Comparing the efficacy of different catalysts for pyrrolopyridine hydrogenation
For researchers, scientists, and drug development professionals, the selective hydrogenation of pyrrolopyridines is a critical transformation in the synthesis of valuable chiral building blocks and active pharmaceutical ingredients. The choice of catalyst is paramount to achieving high efficacy, stereoselectivity, and functional group tolerance. This guide provides an objective comparison of various catalysts employed for this purpose, supported by experimental data and detailed protocols.
The hydrogenation of pyrrolopyridines, a class of N-heterocycles, presents unique challenges due to the aromaticity of the ring system and the potential for catalyst poisoning by the nitrogen atom.[1] Research has focused on several transition metal catalysts, with Iridium, Rhodium, and Ruthenium complexes demonstrating significant promise in achieving high conversion and enantioselectivity.[1][2][3][4][5] Palladium and Platinum-based catalysts are also utilized, particularly in heterogeneous systems.[6]
Catalyst Performance Comparison
The efficacy of different catalysts is highly dependent on the specific pyrrolopyridine substrate and the desired outcome (e.g., partial or full saturation, specific stereoisomer). Below is a summary of reported performance data for various catalytic systems.
| Catalyst System | Substrate Type | Conversion (%) | Enantiomeric Excess (ee %) | TON | TOF (h⁻¹) | Conditions |
| Iridium | ||||||
| [Ir(cod)Cl]₂ / (R)-SegPhos | 2,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | >99 | up to 99 | - | - | 750 psi H₂, 60 °C, 40 h, THF, with TCCA and Cu(OTf)₂ as activators[7] |
| [Ir(cod)Cl]₂ / Chiral Ligand | Pyrrolo[1,2-a]pyrazinium salts | - | up to 95 | - | - | with Cesium Carbonate[2][8] |
| Rhodium | ||||||
| Rh₂O₃ | Functionalized Pyridines | up to >99 | - | - | - | 5 bar H₂, 40 °C, 4-16 h, TFE[9][10] |
| Rh/C | N-(1′-methylpyrrole-2′-acetyl)-(S)-proline methyl ester | 100 | 95 (de) | - | - | 20 bar H₂, 25 °C, Methanol[6] |
| Ruthenium | ||||||
| Ru(methallyl)₂(cod) / Ph-SKP | Quinoline | >99 | - | 9840 | - | 50 bar H₂, 80 °C, 24 h, iPrOH, K₂CO₃[4][11] |
| Ru/YH₃ | N-ethylcarbazole | 100 | - | >1000 | - | 1 MPa H₂, 363 K[12][13] |
| Palladium | ||||||
| Pd/C | 1-methylpyrrole | 100 | - | - | - | 10 bar H₂, 25 °C, 3.5 h, Methanol[6] |
| Platinum | ||||||
| PtO₂ | Substituted Pyridines | - | - | - | - | 50-70 bar H₂, RT, Glacial Acetic Acid |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the hydrogenation of pyrrolopyridine derivatives using different catalysts.
Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazolo[1,5-a]pyrimidines[7]
Materials:
-
[Ir(cod)Cl]₂ (1 mol%)
-
(R)-SegPhos (2.2 mol%)
-
2,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (1.0 equiv)
-
Trichloroisocyanuric acid (TCCA) (activator)
-
Copper triflate (Cu(OTf)₂) (co-activator)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dried autoclave, [Ir(cod)Cl]₂, (R)-SegPhos, the pyrazolo[1,5-a]pyrimidine substrate, TCCA, and Cu(OTf)₂ are added under an inert atmosphere.
-
Anhydrous THF is added to the mixture.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to 750 psi.
-
The reaction mixture is stirred at 60 °C for 40 hours.
-
After cooling to room temperature and carefully releasing the hydrogen pressure, the solvent is removed under reduced pressure.
-
The product is purified by flash chromatography on silica gel.
Rhodium-Catalyzed Hydrogenation of Functionalized Pyridines[9]
Materials:
-
Rh₂O₃ (0.5 mol%)
-
Functionalized pyridine substrate (1.0 equiv)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
A glass vial equipped with a stirrer bar is charged with Rh₂O₃ and the pyridine substrate.
-
The vial is degassed, and TFE is introduced, followed by a brief flush with nitrogen.
-
The vial is placed in an autoclave, which is then purged with hydrogen three times.
-
The autoclave is pressurized to 5 bar with hydrogen.
-
The reaction is stirred at 40 °C for the specified time (typically 4-16 hours).
-
After the reaction, the autoclave is depressurized, and the product is isolated.
Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Quinolines[4][11]
Materials:
-
Ru(methallyl)₂(cod) (2.5 mol%)
-
Ph-SKP ligand (stoichiometric to Ru)
-
Quinoline substrate (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (20 mol%)
-
Isopropanol (iPrOH)
Procedure:
-
In an inert atmosphere, a reaction vessel is charged with Ru(methallyl)₂(cod), the Ph-SKP ligand, K₂CO₃, and the quinoline substrate.
-
Anhydrous iPrOH is added.
-
The vessel is placed in an autoclave, which is then pressurized to 50 bar with hydrogen.
-
The reaction mixture is stirred at 80 °C for 24 hours.
-
After cooling and depressurization, the product is isolated and analyzed.
Visualizing the Process
To better understand the experimental and mechanistic aspects of pyrrolopyridine hydrogenation, the following diagrams illustrate a typical experimental workflow and a generalized catalytic cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A simple iridicycle catalyst for efficient transfer hydrogenation of N-heterocycles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iridium-Catalyzed Hydrogenation and Dehydrogenation of N-Heterocycles in Water under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium | MDPI [mdpi.com]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A rare earth hydride supported ruthenium catalyst for the hydrogenation of N-heterocycles: boosting the activity via a new hydrogen transfer path and controlling the stereoselectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Data of Pyrrolopyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of spectroscopic data for common pyrrolopyridine isomers, which are crucial scaffolds in medicinal chemistry. Pyrrolopyridines, also known as azaindoles, are bioisosteres of indole, and the position of the nitrogen atom in the pyridine ring significantly influences their physicochemical and spectroscopic properties. Understanding these differences is essential for the unambiguous structural elucidation of novel therapeutic agents. This document presents a comparative analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-azaindole, 6-azaindole, and 7-azaindole, supported by standardized experimental protocols.
Spectroscopic Data Comparison
The location of the nitrogen atom in the six-membered ring of pyrrolopyridine isomers creates distinct electronic environments, leading to characteristic differences in their spectroscopic signatures.
Table 1: ¹H NMR Chemical Shift (δ) Data Comparison (in DMSO-d₆)
| Proton Position | 4-Azaindole (1H-pyrrolo[3,2-b]pyridine) | 6-Azaindole (1H-pyrrolo[2,3-c]pyridine) | 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) |
| H1 (N-H) | ~11.6 ppm (br s)[1] | Data not readily available | ~11.6 ppm (br s) |
| H2 | ~7.5 ppm (dd)[1] | Data not readily available | ~7.4 ppm (dd) |
| H3 | ~6.5 ppm (dd)[1] | Data not readily available | ~6.4 ppm (dd) |
| H5 | ~8.1 ppm (dd)[1] | Data not readily available | ~7.9 ppm (dd) |
| H6 | ~7.0 ppm (dd)[1] | Data not readily available | ~7.0 ppm (dd) |
| H7 | ~8.2 ppm (dd)[1] | Data not readily available | - |
Note: Chemical shifts are approximate and can vary with solvent and concentration. br s = broad singlet, dd = doublet of doublets.
Table 2: ¹³C NMR Chemical Shift (δ) Data Comparison
| Carbon Position | 4-Azaindole (1H-pyrrolo[3,2-b]pyridine) | 6-Azaindole (1H-pyrrolo[2,3-c]pyridine) | 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) |
| C2 | ~125 ppm | Data not readily available | ~128 ppm |
| C3 | ~100 ppm | Data not readily available | ~101 ppm |
| C3a | ~142 ppm | Data not readily available | ~149 ppm |
| C4 | - | Data not readily available | ~143 ppm |
| C5 | ~145 ppm | Data not readily available | ~120 ppm |
| C6 | ~117 ppm | Data not readily available | ~128 ppm |
| C7a | ~132 ppm | Data not readily available | - |
Note: Data for 4-Azaindole and 7-Azaindole are based on typical ranges for azaindole scaffolds.[2][3][4] Specific values can vary based on experimental conditions.
Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)
| Vibrational Mode | 4-Azaindole | 6-Azaindole | 7-Azaindole |
| N-H Stretch (Pyrrole) | 3100-3400 (broad)[2] | Data not readily available | ~3400 (broad) |
| Aromatic C-H Stretch | >3000[2] | Data not readily available | >3000 |
| C=C and C=N Stretch | 1400-1650 (multiple sharp bands)[2] | Data not readily available | 1400-1600 |
Table 4: Mass Spectrometry (MS) Data
| Isomer | Molecular Formula | Molecular Weight | Key m/z Peak |
| 4-Azaindole | C₇H₆N₂ | 118.14 g/mol [2] | 118 [M]⁺ |
| 6-Azaindole | C₇H₆N₂ | 118.14 g/mol [5][6] | 118 [M]⁺ |
| 7-Azaindole | C₇H₆N₂ | 118.14 g/mol [7] | 118 [M]⁺ |
Note: As isomers, all three compounds have the same molecular weight and will show an identical molecular ion peak in a low-resolution mass spectrum. Differentiation requires analysis of fragmentation patterns or coupling with chromatographic techniques.
Workflow for Isomer Differentiation
The following diagram illustrates a typical workflow for identifying a specific pyrrolopyridine isomer from an unknown sample using a combination of spectroscopic techniques.
Caption: Workflow for Spectroscopic Identification of Pyrrolopyridine Isomers.
Experimental Protocols
Reproducible and high-quality data are contingent on standardized experimental protocols.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is a general guideline for acquiring high-quality ¹H and ¹³C NMR spectra.
-
Sample Preparation :
-
Data Acquisition (Example for a 400 MHz Spectrometer) :
-
Pulse Program : Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) for ¹H NMR.[1] For ¹³C NMR, a standard proton-decoupled pulse program (e.g., 'zgpg30') is used.
-
Number of Scans (NS) : 16 to 64 for ¹H; 1024 or more for ¹³C, depending on concentration.[1]
-
Acquisition Time (AQ) : 3-4 seconds for ¹H.[1]
-
Relaxation Delay (D1) : 1-2 seconds.[1]
-
Spectral Width (SW) : 12-16 ppm for ¹H; ~200-220 ppm for ¹³C.[1]
-
Temperature : 298 K (25 °C).[1]
-
-
Data Processing :
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol is suitable for solid powder samples using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[8]
-
Instrument Preparation :
-
Ensure the FT-IR spectrometer and ATR crystal are clean.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis :
-
Place a small amount (typically 1-5 mg) of the solid pyrrolopyridine sample directly onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.[8]
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[9] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing :
-
The software will automatically perform the background subtraction.
-
Identify the wavenumbers (cm⁻¹) of key absorption peaks corresponding to functional groups like N-H and C=N stretches.
-
Protocol 3: Mass Spectrometry (MS)
This protocol outlines a general procedure for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a common technique for volatile, thermally stable small molecules.
-
Sample Preparation :
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
-
Instrument Setup and Calibration :
-
Tune and calibrate the mass spectrometer according to the manufacturer's protocol to ensure accurate mass assignment.[10]
-
Set the GC oven temperature program to ensure separation of the analyte from any impurities. A typical program might start at 50°C and ramp to 250°C.
-
-
Data Acquisition :
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The compound will be vaporized, separated on the GC column, and then introduced into the ion source of the mass spectrometer.
-
In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV) to generate a molecular ion ([M]⁺) and various fragment ions.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio, and the detector records their abundance.[11]
-
-
Data Analysis :
-
Identify the peak corresponding to the molecular ion to confirm the molecular weight.
-
Analyze the fragmentation pattern, as it can provide structural clues that may help differentiate between isomers, although this can often be complex.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 7-Azaindole (271-63-6) 13C NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. chemimpex.com [chemimpex.com]
- 6. PubChemLite - 6-azaindole (C7H6N2) [pubchemlite.lcsb.uni.lu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. amherst.edu [amherst.edu]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
A Comparative Guide to the Biological Activities of Pyrrolo[3,4-c]pyridines and Azaizoindoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of pyrrolo[3,4-c]pyridines and the broader class of azaizoindoles. The information presented is collated from various scientific studies and is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction to Pyrrolo[3,4-c]pyridines and Azaizoindoles
Pyrrolopyridines, also known as azaindoles or azaizoindoles, are bicyclic heterocyclic compounds composed of a pyrrole ring fused to a pyridine ring.[1] There are six possible isomers of this scaffold, with the arrangement of the nitrogen atoms influencing the molecule's physicochemical properties and biological activities.[1] The pyrrolopyridine framework is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1]
Pyrrolo[3,4-c]pyridine is one of these six isomers and its derivatives have been extensively studied for a wide range of pharmacological effects.[1][2][3] Azaizoindoles, as a broader class, are particularly recognized for their potent kinase inhibitory activities, a property leveraged in the development of targeted cancer therapies.[1] This guide will delve into the specific biological activities of these compound classes, presenting quantitative data, experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Data Presentation: A Comparative Overview of Biological Activities
The following tables summarize the quantitative data on the biological activities of various pyrrolo[3,4-c]pyridine and azaizoindole derivatives. It is important to note that the data is compiled from different studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
Table 1: Anticancer Activity
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolo[3,4-c]pyridine | Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione | Not specified | 19-29 µg/mL | [1] |
| Azaizoindole (Pyrrolo[3,2-c]pyridine) | Compound 1r | Ovarian, Prostate, and Breast Cancer Cell Lines | 0.15–1.78 | [1] |
Table 2: Kinase Inhibitory Activity
| Compound Class | Derivative | Target Kinase | IC50 (nM) | Reference |
| Pyrrolo[3,4-c]pyridine | 4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridine-3,6-dione derivatives | PI3K | Not specified | [1] |
| Azaizoindole (Pyrrolo[3,2-c]pyridine) | Compound 1r | FMS Kinase | 30 | [1] |
| Azaizoindole (Pyrrolo[3,2-c]pyridine) | Compound 1e | FMS Kinase | 60 | [1] |
Table 3: Antimicrobial Activity
| Compound Class | Derivative | Microorganism | MIC | Reference |
| Pyrrolo[3,4-c]pyridine | Esters of 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | Mycobacterium tuberculosis | <0.15 µM (MIC90) | [1] |
| Pyrrolo[3,4-c]pyridine | 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | Mycobacterium tuberculosis | 0.065 µM (MIC90) | [4] |
| Pyrrolo[3,4-c]pyridine | Mannich base 17a of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione | Staphylococcus aureus | Moderate Activity | [1] |
| Pyrrolo[3,4-c]pyridine | Mannich base 17a of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione | Candida albicans | Statistically Significant Reduction in Growth | [1] |
| Azaizoindole (Pyrrolo[3,2-c]pyridine) | 1-((4-chloro-2-(cyclohexylmethyl)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)piperidine-3-carboxamide (7t) | Mycobacterium tuberculosis H37Rv | <0.78 µg/mL | [5][6] |
| Azaizoindole (Pyrrolo[3,2-c]pyridine) | Compounds 7r, 7t, and 7u | Mycobacterium tuberculosis H37Rv | ≥6.25 µg/mL | [5][6] |
Table 4: Antiviral Activity
| Compound Class | Derivative | Virus | EC50 (µM) | Reference |
| Pyrrolo[3,4-c]pyridine | 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates | HIV-1 | <10 | [1] |
| Azaizoindole | ASM-7 | SARS-CoV-2 | 1.001 | [7] |
| Azaizoindole | G7a | SARS-CoV-2 | 9.08 | [7] |
Table 5: Central Nervous System (CNS) Activity
| Compound Class | Derivative | Activity | ED50 (mg/kg) | Reference |
| Pyrrolo[3,4-c]pyridine | Imide 34c | Analgesic (Writhing Test) | <0.78 | [1] |
| Pyrrolo[3,4-c]pyridine | Imide 34a | Analgesic (Writhing Test) | <0.78 | [1] |
| Pyrrolo[3,4-c]pyridine | Imide 9 | Analgesic (Writhing Test) | 3.25 | [8] |
| Pyrrolo[3,4-c]pyridine | Imide 11 | Analgesic (Writhing Test) | 3.67 | [8] |
| Pyrrolo[3,4-c]pyridine | 2-[(4-phenyl-1-piperazinyl)butyl]-4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione 31 | Sedative (Inhibition of Locomotor Activity) | 86% inhibition at 1/20 LD50 | [1] |
| Pyrrolo[3,4-d]pyridazinone | N2-{2-[4-aryl(benzyl)-1-piperazinyl(piperidinyl)]ethyl}pyrrolo[3,4-d]pyridazinones | Analgesic (Writhing Test) | 0.04 - 11 | [9] |
Table 6: Antidiabetic Activity
| Compound Class | Derivative | Activity | EC50 (µM) | Reference |
| Pyrrolo[3,4-c]pyridine | 6-F-phenyl derivative 8a | GPR119 cAMP Agonist | 0.016 | [1] |
| Pyrrolo[3,4-c]pyridine | 6-methylpyrrolo[3,4-c]pyridine-1,3-dione alkanoic acid derivatives | Aldose Reductase Inhibition | Not specified | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for two key experiments frequently cited in the evaluation of pyrrolo[3,4-c]pyridines and azaizoindoles.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle controls (medium with solvent) and blank controls (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
In vitro kinase assays are essential for determining the potency and selectivity of kinase inhibitors. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of an inhibitor.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP)
-
384-well plates
-
Plate reader (luminescence, fluorescence, or radioactivity detector)
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase assay buffer. Allow for a pre-incubation period for the compound to bind to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (luminescence, fluorescence, or radioactivity) that is proportional to the amount of ADP produced or the amount of phosphorylated substrate.
-
Signal Measurement: Measure the signal using an appropriate plate reader.
-
Data Analysis: The signal intensity is inversely proportional to the kinase activity in the presence of an inhibitor. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the biological activities of pyrrolo[3,4-c]pyridines and azaizoindoles.
Conclusion
This guide provides a comparative overview of the biological activities of pyrrolo[3,4-c]pyridines and the broader class of azaizoindoles. The presented data highlights the diverse therapeutic potential of these scaffolds, with significant activities demonstrated in anticancer, antimicrobial, antiviral, and central nervous system applications. The detailed experimental protocols and visual diagrams of key signaling pathways and workflows offer a practical resource for researchers. While direct comparative studies between the isomers are limited, the collective evidence strongly supports the continued exploration of both pyrrolo[3,4-c]pyridines and other azaizoindoles in the pursuit of novel and effective therapeutic agents.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, molecular docking, antimycobacterial and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatives of pyrrolo[3,4-d]pyridazinone, a new class of analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Profile of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine derivatives. While comprehensive cross-reactivity profiling data for a single derivative against a broad panel of pharmacological targets is limited in the current scientific literature, this document synthesizes available findings to offer insights into their potential for target engagement and off-target effects. The data presented is compiled from various studies, each focusing on different derivatives and biological assays.
Data Presentation: Summary of Biological Activities
The following tables summarize the quantitative data available for various this compound derivatives, focusing on their affinity for sigma receptors and their antimycobacterial activity.
Table 1: Sigma Receptor Binding Affinity of Pyrrolo[3,4-c]pyrazole Derivatives
| Compound | Target Receptor | Kᵢ (nM) | Selectivity (S2R/S1R) |
| Compound 19 (AD417) | Sigma-1 (S1R) | 75 | 6-fold over S2R |
| Sigma-2 (S2R) | ~450 | ||
| Reference Compounds | |||
| Haloperidol | Sigma-1 (S1R) | 3.2 | ~16 |
| Sigma-2 (S2R) | 50.6 | ||
| (+)-Pentazocine | Sigma-1 (S1R) | 3.1 | ~4800 |
| Sigma-2 (S2R) | 14890 |
Data for Compound 19 is for a tetrahydropyrrolo[3,4-c]pyrazole derivative with a benzyl group, which shares a similar core structure. Data for reference compounds is provided for context.
Table 2: Antimycobacterial Activity of 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Derivatives
| Derivative Type | Activity Metric | Value (µM) |
| Esters | MIC₉₀ | <0.15 |
| Nitriles | MIC₉₀ | >160 |
| Amides | MIC₉₀ | >160 |
Table 3: InhA Enzyme Inhibition by 1-Phenyl-pyrrolo[3,4-c]pyridine-3-one Derivatives
| Derivative | IC₅₀ (µM) | MIC (µM) |
| 14a-d (most active) | 4.5 - 9.5 | <25 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols based on standard practices in the field.
Radioligand Binding Assay for Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptors
This protocol is used to determine the binding affinity (Kᵢ) of test compounds for sigma receptors.
Materials:
-
Cell membranes expressing the target sigma receptor (e.g., from guinea pig brain or transfected cell lines).
-
Radioligand: For σ₁ receptors, --INVALID-LINK---pentazocine is commonly used. For σ₂ receptors, [³H]DTG (1,3-di-o-tolylguanidine) is used in the presence of a σ₁-selective ligand (e.g., (+)-pentazocine) to block binding to σ₁ sites.
-
Test compounds (this compound derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known sigma receptor ligand like haloperidol).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In assay tubes, combine the cell membranes, the radioligand at a concentration near its Kₑ, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
For σ₂ assays, include the σ₁ masking agent in all tubes.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
InhA Enzyme Inhibition Assay
This assay determines the ability of a compound to inhibit the enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis.
Materials:
-
Purified recombinant InhA enzyme.
-
NADH (dihydronicotinamide adenine dinucleotide).
-
Substrate (e.g., 2-trans-dodecenoyl-CoA).
-
Test compounds.
-
Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8).
-
96-well UV-transparent microplate.
-
Spectrophotometer.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add NADH and the substrate to the wells of the microplate.
-
Add the test compound or vehicle control to the appropriate wells.
-
Initiate the reaction by adding the InhA enzyme to all wells.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Record the reaction rate for each concentration of the test compound.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination for Antimycobacterial Activity
This assay determines the lowest concentration of a compound that inhibits the visible growth of Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis culture (e.g., H37Rv strain).
-
Growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).
-
Test compounds.
-
96-well microplates.
-
Resazurin solution (for viability assessment).
Procedure:
-
Prepare serial dilutions of the test compounds in the growth medium in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis and adjust its density to a standard (e.g., 0.5 McFarland).
-
Add the bacterial inoculum to each well containing the test compound dilutions. Include positive (bacteria, no compound) and negative (medium only) controls.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add resazurin solution to all wells and incubate for another 24-48 hours.
-
Visually assess the color change. Blue indicates no bacterial growth (inhibition), while pink indicates bacterial growth.
-
The MIC is the lowest concentration of the compound at which no color change (i.e., the well remains blue) is observed.
Visualizations
Sigma-1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Sigma-1 receptor upon agonist binding.
Experimental Workflow for Competitive Radioligand Binding Assay
2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine: A Comparative Performance Analysis of a Privileged Scaffold
A deep dive into the biological performance of the 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine scaffold reveals its significant potential across various therapeutic areas, including analgesia, cancer, and viral infections. This guide provides a comparative analysis of this scaffold against other common heterocycles, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
The octahydro-pyrrolo[3,4-c]pyridine core is a bicyclic heterocyclic system that has garnered considerable attention in medicinal chemistry. Its rigid structure and the presence of two nitrogen atoms offer opportunities for diverse functionalization, leading to compounds with a wide range of biological activities. The addition of a benzyl group at the 2-position further modulates the scaffold's properties, often enhancing its interaction with biological targets. This guide explores the performance of this compound derivatives and compares them with other well-established heterocyclic scaffolds.
Analgesic Activity: Potent Pain Relief
Derivatives of the this compound scaffold have demonstrated significant analgesic properties in preclinical studies. The primary mechanism of action for some of these compounds is believed to involve the modulation of opioid receptors.
Opioid Receptor Signaling Pathway
The binding of an agonist to an opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. This leads to the dissociation of the Gα and Gβγ subunits of the G-protein. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels, while the Gβγ subunit modulates ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, ultimately resulting in an analgesic effect.[1][2][3][4]
Comparative Analgesic Performance
While direct head-to-head comparative studies are limited, the available data suggests that pyrrolo[3,4-c]pyridine derivatives exhibit potent analgesic activity, in some cases superior to standard drugs like acetylsalicylic acid (ASA).
| Scaffold | Compound | Assay | Species | ED₅₀ (mg/kg) | Reference Compound | Reference ED₅₀ (mg/kg) |
| Pyrrolo[3,4-d]pyridazine | Derivative 4f | Writhing Test | Mouse | 0.04 - 11 | ASA | 39.15 |
| Pyrrolo[3,4-d]pyridazine | Derivative 4c,e,f | Hot Plate Test | Mouse | 3-5x higher than Morphine | Morphine | 3.39 |
| Piperidine | Alkyl Piperidine Derivatives | Tail Immersion | Mouse | Varies | Pethidine | - |
Note: Data is compiled from different studies and experimental conditions may vary.[5][6]
Anticancer Activity: Targeting a Key Enzyme
Recent research has highlighted the potential of this compound derivatives as anticancer agents through the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD⁺ salvage pathway that is often overexpressed in cancer cells.[7]
NAMPT Signaling Pathway in Cancer
NAMPT is the rate-limiting enzyme in the NAD⁺ salvage pathway, which is crucial for maintaining the cellular NAD⁺ pool. Cancer cells have a high demand for NAD⁺ to support their rapid proliferation and metabolism. Inhibition of NAMPT depletes NAD⁺ levels, leading to cellular stress, impaired DNA repair, and ultimately, cancer cell death.[8][9][10][11][12]
Comparative Anticancer Performance
Derivatives of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold have shown potent NAMPT inhibitory and antiproliferative activities.
| Scaffold | Compound | Assay | Cell Line | IC₅₀ (nM) |
| 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | Compound 18 | NAMPT Inhibition | - | 11 |
| 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | Compound 18 | Antiproliferative | PC-3 | 36 |
| 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | Compound 29 | NAMPT Inhibition | - | 10 |
| 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | Compound 29 | Antiproliferative | A2780 | 7 |
| Pyrrolo[1,2-a]quinoline | Compound 10a | Antiproliferative | A498 | 27 |
| Pyridine | Various Derivatives | Antiproliferative | HepG-2, Caco-2 | 7,830 - 84,430 |
| Pyrazolo[3,4-d]pyrimidine | Compound 12c | Antiproliferative | UO-31 | 870 |
Note: Data is compiled from different studies and experimental conditions may vary.[7][13][14][15]
Antiviral Activity: A Promising Avenue
The pyrrolo[3,4-c]pyridine scaffold has also been explored for its antiviral potential, particularly against Respiratory Syncytial Virus (RSV).
RSV Fusion Inhibition
RSV enters host cells through the fusion of the viral envelope with the cell membrane, a process mediated by the RSV F glycoprotein. Fusion inhibitors can bind to the F protein, stabilizing its prefusion conformation and preventing the conformational changes necessary for membrane fusion, thereby blocking viral entry.[16][17][18][19][20]
Comparative Antiviral Performance
While specific data for this compound is emerging, related pyrrolo-pyridine derivatives have shown promising antiviral activity.
| Scaffold | Compound | Virus | Cell Line | EC₅₀ (µM) |
| 7H-Pyrrolo[2,3-d]pyrimidine | Compound 30 | Zika Virus | - | - |
| 9H-Purine | Compound 30 | Zika Virus | - | - |
| 1H-Pyrazolo[3,4-d]pyrimidine | Compound 32 | Zika Virus | - | 17.4 |
| 2-Benzoxyl-Phenylpyridine | W9, W13, W15 | CVB3, ADV7 | Hep-2, HeLa | 24.6 - 100.7 |
Note: Data is compiled from different studies and experimental conditions may vary. EC₅₀ for compounds 30 was not explicitly stated in the provided snippets.[21][22]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the performance of these heterocyclic scaffolds.
Analgesic Activity Assays
-
Hot Plate Test: This method assesses the response of an animal to a thermal stimulus. The animal is placed on a heated surface, and the latency to a nociceptive response (e.g., paw licking or jumping) is measured. An increase in latency indicates an analgesic effect.[2][3][17]
-
Writhing Test: This is a chemical-induced pain model where an irritant (e.g., acetic acid) is injected intraperitoneally into a mouse. The number of abdominal constrictions (writhes) over a specific period is counted. A reduction in the number of writhes suggests analgesic activity.[1][10][19]
Anticancer Activity Assays
-
NAMPT Inhibition Assay: This is a biochemical assay to measure the inhibitory activity of a compound against the NAMPT enzyme. It often involves a coupled-enzyme reaction where the product of the NAMPT reaction, NMN, is converted to NAD⁺, which is then used in a reaction that produces a detectable signal (e.g., colorimetric or fluorometric). The reduction in the signal in the presence of the test compound indicates inhibition.[9][16]
-
In Vitro Cytotoxicity Assay: This assay determines the concentration of a compound that inhibits the growth of cancer cell lines by 50% (IC₅₀). Various methods can be used, such as the MTT or CCK-8 assays, which measure cell viability.
Antiviral Activity Assays
-
Cytopathic Effect (CPE) Assay: This assay is used to determine the concentration of a compound that protects cells from virus-induced cell death by 50% (EC₅₀). Cells are infected with the virus in the presence of different concentrations of the test compound. After an incubation period, cell viability is measured.
-
Viral Titer Reduction Assay: This assay quantifies the reduction in infectious virus particles produced in the presence of a compound. The supernatant from infected and treated cells is serially diluted and used to infect fresh cells to determine the viral titer.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The available data, particularly in the areas of analgesia and cancer, highlight its potential to yield potent and selective compounds. While direct comparative data with other heterocyclic scaffolds remains somewhat limited, the performance of pyrrolo[3,4-c]pyridine derivatives in various assays suggests that this scaffold can be a valuable alternative to more traditional heterocycles like piperidine and pyrazole. Further research involving head-to-head comparisons will be crucial to fully elucidate the structure-activity relationships and to optimally position this scaffold in the landscape of drug discovery. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide aim to facilitate such future investigations.
References
- 1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Video: Opioid Receptors: Overview [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.uniupo.it [research.uniupo.it]
- 10. oaepublish.com [oaepublish.com]
- 11. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 12. NAMPT overexpression induces cancer stemness and defines a novel tumor signature for glioma prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular mechanism of respiratory syncytial virus fusion inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 17. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Confirming Enantiomeric Purity of Chiral Pyrrolopyridine Compounds: A Comparative Guide
The determination of enantiomeric purity is a critical aspect of drug discovery and development, particularly for chiral heterocyclic compounds like pyrrolopyridines, which are scaffolds in numerous bioactive agents.[1] The stereoisomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[2] Consequently, regulatory bodies mandate rigorous analytical characterization of chiral drug compounds.[3] This guide provides an objective comparison of key analytical techniques for confirming the enantiomeric purity of chiral pyrrolopyridine compounds, complete with experimental protocols and performance data to aid researchers in selecting the most suitable method.
Comparison of Analytical Techniques for Enantiomeric Purity Determination
The primary methods for determining enantiomeric purity include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers a unique set of advantages and limitations in terms of resolution, speed, sensitivity, and sample requirements.
| Parameter | Chiral HPLC | Chiral SFC | Chiral CE | NMR with Chiral Solvating Agent |
| Principle | Differential interaction with a chiral stationary phase (CSP).[4] | Differential interaction with a CSP using a supercritical fluid mobile phase.[5] | Differential migration of transient diastereomeric complexes in an electric field.[6] | Formation of transient diastereomeric complexes leading to distinct NMR signals.[7][8] |
| Typical Analysis Time | 15-60 minutes per sample.[4] | 5-20 minutes per sample.[9][10] | 10-30 minutes per sample.[11] | 5-15 minutes per sample (after sample preparation).[4][12] |
| Resolution | High, often baseline separation.[11] | High, often superior to HPLC.[9] | Very high separation efficiency.[3][11] | Dependent on the choice of solvating agent and analyte concentration.[13] |
| Sample Throughput | Lower, method development can be time-consuming.[4] | Higher, suitable for rapid screening.[9] | High, especially with automated systems.[3] | High, ideal for rapid screening of multiple samples.[4] |
| Solvent Consumption | High.[4] | Low, uses recycled CO2.[4][5] | Very low (nanoliters to microliters).[3][6] | Low (~0.6 mL of deuterated solvent per sample).[4] |
| Sensitivity | High, compatible with various detectors (UV, MS).[11] | High, compatible with UV and MS detectors. | Moderate to high, depends on detector path length. | Lower, requires higher sample concentration. |
| Strengths | Robust, widely available, well-established.[14] | Fast, "green" (less organic solvent), good for preparative scale.[5][10] | High efficiency, low sample and reagent consumption.[3][6] | Rapid, no physical separation required, minimal solvent waste.[4][12] |
| Limitations | Can be slow, high solvent cost and waste.[4] | Requires specialized instrumentation. | Can be less robust than HPLC, sensitive to matrix effects. | Lower sensitivity, may not achieve baseline separation of signals. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric separation, relying on a chiral stationary phase (CSP) to differentiate between enantiomers. Polysaccharide-based CSPs are widely used due to their broad applicability.[15]
Methodology:
-
Column and Mobile Phase Screening:
-
Screen a set of complementary CSPs (e.g., cellulose- and amylose-based columns).[16]
-
Test different elution modes: normal phase, reversed-phase, and polar organic mode.[15]
-
For normal phase, use mobile phases like n-hexane/2-propanol or n-hexane/ethanol.[17]
-
For basic compounds like pyrrolopyridines, add a basic modifier such as diethylamine (DEA) (0.1% v/v) to the mobile phase to improve peak shape.[17]
-
-
Optimization:
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [([Area₁] - [Area₂]) / ([Area₁] + [Area₂])] x 100.
-
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC, often providing faster and more efficient separations with reduced environmental impact.[18] It uses supercritical CO2 as the primary mobile phase.[5]
Methodology:
-
Initial Screening:
-
Screen a set of complementary polysaccharide-based CSPs.[18]
-
Use a generic gradient with an organic modifier (e.g., methanol) in CO2. A typical gradient might run from 5% to 50% methanol.[16]
-
Add a basic additive (e.g., diethylamine or isopropylamine) to the modifier for basic pyrrolopyridine compounds.
-
-
Method Optimization:
-
Modifier: Test different alcohol modifiers (e.g., methanol, ethanol, isopropanol) to alter selectivity.[10]
-
Gradient: Convert the screening gradient to a focused gradient or an isocratic method for optimal resolution and speed.[16]
-
Backpressure and Temperature: Optimize the backpressure (typically 100-200 bar) and temperature (25-40 °C) to influence mobile phase density and selectivity.
-
-
Quantification:
-
Calculate the enantiomeric excess from the integrated peak areas as described for HPLC.
-
Chiral Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires minimal sample and reagent volumes.[3][11] Chiral resolution is achieved by adding a chiral selector to the background electrolyte (BGE).[19]
Methodology:
-
Selector and Buffer Screening:
-
For basic drugs like pyrrolopyridines, anionic cyclodextrins (e.g., carboxymethylated-β-cyclodextrin or sulfated-β-cyclodextrin) are effective chiral selectors.[20]
-
Screen different chiral selector concentrations (e.g., 5-20 mM).
-
Use a low pH buffer (e.g., phosphate or citrate buffer, pH 2.5-4.0) to ensure the basic analytes are protonated and migrate towards the cathode.
-
-
Optimization of Parameters:
-
Voltage: Optimize the separation voltage (e.g., 15-30 kV) to balance analysis time and Joule heating.
-
Temperature: Control the capillary temperature (e.g., 15-25 °C) to improve resolution and reproducibility.
-
Organic Modifier: Add an organic modifier like methanol or acetonitrile to the BGE to alter selectivity and analyte solubility.
-
-
Analysis:
-
Determine the enantiomeric ratio from the corrected peak areas (peak area divided by migration time).
-
Nuclear Magnetic Resonance (NMR) with a Chiral Solvating Agent (CSA)
NMR spectroscopy provides a rapid method for determining enantiomeric purity without chromatographic separation.[12] The addition of a CSA forms transient diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum.[7][8]
Methodology:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the chiral pyrrolopyridine analyte (e.g., 0.01-0.02 mmol) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).[12]
-
Add an appropriate chiral solvating agent (e.g., (R)-1,1'-bi-2-naphthol (BINOL) derivatives or a chiral acid). A 1:1 to 1:2 molar ratio of analyte to CSA is a good starting point.[12][13]
-
Gently shake the tube for about 30 seconds to ensure complex formation.[12]
-
-
NMR Data Acquisition:
-
Acquire a high-resolution proton (¹H) NMR spectrum at a constant temperature (e.g., 25 °C).
-
Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomeric complexes. Protons near the chiral center or interaction site are most likely to show the largest chemical shift difference (Δδ).
-
-
Quantification:
-
Carefully integrate the areas of the two distinct signals.
-
The ratio of the integrals directly corresponds to the enantiomeric ratio of the analyte.[7] Calculate the % ee from this ratio.
-
Visualizing the Workflows
Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.
Caption: Workflow for enantiomeric purity analysis by Chiral SFC.
References
- 1. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. ymc.eu [ymc.eu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. fagg-afmps.be [fagg-afmps.be]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Chiral separation of basic drugs by capillary electrophoresis with carboxymethylcyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Properties & Potential Applications
Application Notes and Protocols for 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octahydro-pyrrolo[3,4-c]pyridine scaffold is a key heterocyclic structure in medicinal chemistry, recognized for its role as a versatile intermediate in the synthesis of complex bioactive molecules. While specific biological activity data for 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine is not extensively documented in publicly available literature, the broader class of pyrrolo[3,4-c]pyridine derivatives has demonstrated a wide range of pharmacological activities. This document provides an overview of the known biological landscape for this class of compounds and offers generalized protocols for investigating their potential therapeutic applications.
The pyrrolo[3,4-c]pyridine ring system is a structural isomer of azaindoles and is present in various natural products and synthetic compounds with significant biological properties. Derivatives of this scaffold have been explored for their potential as analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor agents. The rigid bicyclic structure of the octahydro-pyrrolo[3,4-c]pyridine core makes it an attractive framework for the design of ligands targeting a variety of biological macromolecules.
Potential Biological Activities of Pyrrolo[3,4-c]pyridine Derivatives
Research into derivatives of the pyrrolo[3,4-c]pyridine scaffold has revealed a diverse array of biological activities. The following table summarizes some of the key findings for this class of compounds, offering insights into the potential applications that could be explored for novel derivatives like this compound.
| Biological Target/Activity | Derivative Class | Quantitative Data (Example) | Reference |
| Analgesic and Sedative Activity | 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives | Active at doses of 12.5 mg/kg in locomotor activity tests | |
| Antimycobacterial Activity | 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine esters | MIC90 < 0.15 µM | |
| HIV Integrase Inhibition | 2-(3-chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione derivatives | IC50 values in the low micromolar range (6–22 μM) |
Experimental Protocols
The following are generalized protocols for assessing the biological activity of novel pyrrolo[3,4-c]pyridine derivatives, based on methodologies reported for analogous compounds.
Protocol 1: In Vitro Antimycobacterial Susceptibility Testing
This protocol is designed to determine the minimum inhibitory concentration (MIC) of a test compound against Mycobacterium tuberculosis.
Materials:
-
Test compound (e.g., this compound)
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Resazurin dye
-
Positive control (e.g., Isoniazid)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the test compound in Middlebrook 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0.
-
Add the bacterial inoculum to each well containing the test compound.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add resazurin solution to each well and incubate for a further 24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that prevents a color change of resazurin from blue to pink.
Workflow for Antimycobacterial Susceptibility Testing
Caption: Workflow for determining the MIC of a test compound against M. tuberculosis.
Protocol 2: HIV-1 Integrase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the strand transfer activity of HIV-1 integrase.
Materials:
-
Test compound
-
Recombinant HIV-1 integrase enzyme
-
Donor DNA (oligonucleotide substrate)
-
Target DNA (oligonucleotide substrate)
-
Assay buffer (e.g., MOPS, DTT, MgCl2)
-
DNA binding dye (e.g., SYBR Green)
-
384-well assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Dispense the test compound into the wells of a 384-well plate.
-
Add the HIV-1 integrase enzyme to the wells and incubate to allow for compound binding.
-
Initiate the reaction by adding the donor and target DNA substrates.
-
Incubate the reaction mixture at 37°C to allow for the strand transfer reaction to proceed.
-
Stop the reaction and add a DNA binding dye.
-
Measure the fluorescence intensity, which correlates with the extent of the strand transfer reaction.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway for HIV-1 Integrase Inhibition
Caption: Mechanism of action for an HIV-1 integrase inhibitor.
Synthesis and Chemical Properties
This compound is a saturated bicyclic amine. The synthesis of the pyrrolo[3,4-c]pyridine core generally involves the coupling of a suitable pyridine dicarboxylic acid with an amine, followed by reduction and cyclization steps. The benzyl group at the 2-position provides a lipophilic character to the molecule and can be a key determinant of its biological activity. The hydrochloride salt form is often used to improve water solubility for biological testing.
Conclusion
While the biological profile of this compound is not yet well-defined in the scientific literature, the established and diverse activities of its structural analogs make it and similar derivatives compelling candidates for further investigation. The protocols and information provided herein offer a foundational framework for researchers to explore the therapeutic potential of this and other novel pyrrolo[3,4-c]pyridine compounds. It is recommended that initial screening efforts focus on the areas where this scaffold has shown the most promise, such as in infectious diseases and neuroscience.
Application Notes and Protocols: Pharmacological Properties of Pyrrolo[3,4-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacological properties of pyrrolo[3,4-c]pyridine derivatives, a promising class of heterocyclic compounds. This document details their diverse biological activities, presents quantitative data from relevant studies, and offers detailed protocols for key experimental assays.
Introduction
Pyrrolo[3,4-c]pyridine is a bicyclic heterocyclic scaffold composed of a pyrrole ring fused to a pyridine ring.[1][2][3] Derivatives of this core structure have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] These compounds have been investigated for their potential in treating a range of conditions, including cancer, infectious diseases, diabetes, and neurological disorders.[1][2][3] This document serves as a resource for researchers engaged in the discovery and development of novel therapeutics based on the pyrrolo[3,4-c]pyridine scaffold.
Pharmacological Activities and Quantitative Data
Pyrrolo[3,4-c]pyridine derivatives have demonstrated a variety of biological effects, which are summarized in the tables below. The data highlights their potency against different molecular targets and in cell-based assays.
Anticancer Activity
Several pyrrolo[3,4-c]pyridine derivatives have been evaluated for their anticancer properties, with mechanisms including the inhibition of nicotinamide phosphoribosyltransferase (NAMPT) and cytotoxicity against various cancer cell lines.[4][5]
Table 1: Anticancer Activity of Pyrrolo[3,4-c]pyridine Derivatives
| Compound Class | Target/Cell Line | Activity (IC50) | Reference |
| 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas | NAMPT (enzymatic assay) | 11 nM (compound 18) | [4] |
| PC-3 (prostate cancer) | 36 nM (compound 18) | [4] | |
| A2780 (ovarian cancer) | 7 nM (compound 29) | [4] | |
| 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione derivatives | In vitro antitumor screen | 19–29 µg/mL (Mannich bases 20g–s) | [5] |
Antimycobacterial Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new antibacterial agents. Pyrrolo[3,4-c]pyridine derivatives have shown promise as inhibitors of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial cell wall synthesis.[5]
Table 2: Antimycobacterial Activity of Pyrrolo[3,4-c]pyridine Derivatives
| Compound Class | Target | Activity | Reference |
| Pyrrolo[3,4-c]pyridine-3-one derivatives | M. tuberculosis InhA | Screened at 100 and 30 µM | [5] |
| M. tuberculosis | MIC and IC50 determined | [5] |
Antiviral Activity (HIV-1 Integrase Inhibition)
Certain derivatives have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.
Table 3: Anti-HIV-1 Integrase Activity of Pyrrolo[3,4-c]pyridine Derivatives
| Compound Class | Target | Activity (IC50) | Reference |
| 2-(3-chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-triones | HIV-1 Integrase (Strand Transfer) | 6–22 μM | [5] |
Analgesic and Sedative Activity
A significant area of investigation for this class of compounds has been their effects on the central nervous system, particularly their analgesic and sedative properties.[1][2][3]
Key Experimental Protocols
This section provides detailed methodologies for assays commonly used to evaluate the pharmacological properties of pyrrolo[3,4-c]pyridine derivatives.
Protocol 1: In Vitro Cytotoxicity - MTT Assay
This protocol is used to assess the cytotoxic (cell-killing) potential of a compound against cancer cell lines.
Materials:
-
Pyrrolo[3,4-c]pyridine derivative (dissolved in DMSO)
-
Human cancer cell lines (e.g., PC-3, A2780)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compounds to the wells, including a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
Protocol 2: InhA Enzymatic Inhibition Assay
This assay determines the ability of a compound to inhibit the InhA enzyme from M. tuberculosis.
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA) (substrate)
-
Test compound dissolved in DMSO
-
Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)
-
96-well UV-transparent microplates
-
Spectrophotometer
Procedure:
-
Compound Preparation: In a 96-well plate, perform serial dilutions of the test compound in the assay buffer. Ensure a consistent final DMSO concentration (e.g., 1%). Include control wells with buffer and DMSO only.[1]
-
Reagent Addition: Add NADH to each well to a final concentration of 250 µM. Add the substrate, DD-CoA, to each well to a final concentration of 25 µM.[1]
-
Reaction Initiation: Initiate the reaction by adding purified InhA enzyme to each well (final concentration 10-100 nM).[1]
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm at regular intervals for 10-30 minutes at 25°C. The rate of NADH oxidation is indicative of enzyme activity.[1]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value from the dose-response curve.
Protocol 3: Acetic Acid-Induced Writhing Test for Analgesia (In Vivo)
This is a chemical-induced pain model used to screen for peripherally acting analgesics.[7][8]
Materials:
-
Male ICR mice (20-30 g)
-
Test compound
-
Vehicle (e.g., 1% Tween-80 in saline)
-
Standard analgesic (e.g., Diclofenac Na)
-
0.7% Acetic acid solution
-
Observation chambers
Procedure:
-
Animal Grouping and Acclimatization: Randomly divide mice into groups (vehicle control, standard, test compound). Allow them to acclimatize to the laboratory environment.
-
Compound Administration: Administer the test compound, vehicle, or standard drug orally or via the desired route.[9] A 30-60 minute pre-treatment time is common.[10]
-
Induction of Writhing: Inject 0.7% acetic acid solution intraperitoneally (typically 10 mL/kg).[9]
-
Observation: Immediately after injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 15-20 minutes).[9][11]
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity is calculated as: [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.
Protocol 4: Hot Plate Test for Analgesia (In Vivo)
This thermal-induced pain model is used to evaluate centrally acting analgesics.[2]
Materials:
-
Mice or rats
-
Hot plate apparatus with temperature control
-
Animal enclosure (e.g., transparent glass cylinder)
-
Test compound, vehicle, and standard drug (e.g., morphine)
Procedure:
-
Apparatus Setup: Set the temperature of the hot plate to a constant temperature (e.g., 55 ± 1°C).[12]
-
Baseline Measurement: Before drug administration, place each animal on the hot plate and record the baseline latency to a pain response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[12]
-
Compound Administration: Administer the test compound, vehicle, or standard drug.
-
Post-Treatment Measurement: At set time intervals after administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the reaction latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies. A significant increase in latency indicates an analgesic effect.
Visualizations: Pathways and Workflows
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of the processes involved.
Caption: NAMPT inhibition by pyrrolo[3,4-c]pyridine derivatives disrupts NAD+ biosynthesis.
Caption: Inhibition of InhA disrupts the synthesis of mycolic acids in M. tuberculosis.
Caption: Step-by-step workflow for determining compound cytotoxicity using the MTT assay.
Caption: Experimental workflow for evaluating analgesic activity via the writhing test.
References
- 1. benchchem.com [benchchem.com]
- 2. Hot plate test - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. saspublishers.com [saspublishers.com]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. academicjournals.org [academicjournals.org]
- 12. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
Synthesis of Novel Derivatives from 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel derivatives from the versatile scaffold, 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine. This bicyclic diamine serves as a valuable starting material for the creation of diverse chemical libraries for drug discovery and development, with reported activities across various therapeutic areas, including oncology, infectious diseases, and neurology.[1][2]
Overview of Synthetic Strategies
The this compound scaffold offers two key points for diversification: the secondary amine within the pyrrolidine ring and the tertiary amine in the piperidine ring, following debenzylation. The primary synthetic routes to generate novel derivatives involve functionalization of the secondary amine. Key reaction types include:
-
Amide Bond Formation: Coupling with a wide range of carboxylic acids.
-
Sulfonamide Synthesis: Reaction with various sulfonyl chlorides.
-
Urea and Carbamate Formation: Reaction with isocyanates and chloroformates, respectively.
-
Reductive Amination: Following debenzylation, to introduce substituents at the secondary amine position of the piperidine ring.
These reactions allow for the introduction of a vast array of functional groups and structural motifs, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Experimental Protocols
Synthesis of the Starting Material: this compound
The synthesis of the parent scaffold, this compound, can be achieved through a multi-step process starting from 3,4-pyridinedicarboxylic acid. The key steps involve the formation of the N-benzyl-pyrrolo[3,4-c]pyridine-dione intermediate, followed by reduction of the pyridine ring and the amide functionalities.[3]
A general synthetic workflow is depicted below:
Caption: General synthesis workflow for this compound.
Protocol 1: Synthesis of Amide Derivatives
This protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid using a standard coupling agent.
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., 4-chlorobenzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM, add the carboxylic acid (1.1 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.).
-
Add DIPEA (2.0 eq.) to the reaction mixture and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide derivative.
Characterization Data (Example):
| Derivative | R-Group | Yield (%) | 1H NMR | Mass Spec (m/z) |
| 1a | 4-Chlorophenyl | 85 | Consistent with structure | [M+H]+ found |
| 1b | 3-Trifluoromethylphenyl | 82 | Consistent with structure | [M+H]+ found |
| 1c | 2-Thienyl | 78 | Consistent with structure | [M+H]+ found |
Protocol 2: Synthesis of Sulfonamide Derivatives
This protocol outlines the synthesis of sulfonamides from this compound and a sulfonyl chloride.
Materials:
-
This compound
-
Sulfonyl chloride of choice (e.g., p-toluenesulfonyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq.) and TEA (1.5 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the desired sulfonamide.
Characterization Data (Example):
| Derivative | R-Group | Yield (%) | 1H NMR | Mass Spec (m/z) |
| 2a | 4-Methylphenyl | 90 | Consistent with structure | [M+H]+ found |
| 2b | 4-Nitrophenyl | 88 | Consistent with structure | [M+H]+ found |
| 2c | 8-Quinolyl | 85 | Consistent with structure | [M+H]+ found |
Protocol 3: Debenzylation and Subsequent N-Functionalization
To functionalize the secondary amine on the piperidine ring, the benzyl group must first be removed. Catalytic hydrogenation is a common method for this transformation.
Caption: Workflow for debenzylation and subsequent N-functionalization.
Debenzylation Protocol:
-
Dissolve this compound in ethanol.
-
Add a catalytic amount of Palladium on carbon (10 wt. %).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated product, octahydro-pyrrolo[3,4-c]pyridine, which can be used in subsequent reactions without further purification.
Subsequent N-Functionalization (e.g., N-Alkylation):
-
Dissolve the crude octahydro-pyrrolo[3,4-c]pyridine (1.0 eq.) and potassium carbonate (2.0 eq.) in acetonitrile.
-
Add the desired alkyl halide (1.1 eq.).
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the N-alkylated derivative.
Biological Applications and Quantitative Data
Derivatives of the pyrrolo[3,4-c]pyridine scaffold have demonstrated a wide range of biological activities. The following table summarizes some reported activities for analogous compounds, highlighting the potential of this scaffold in drug discovery.
| Derivative Type | Target/Activity | Reported Potency (IC50/MIC) | Reference |
| Pyrrolo[3,4-c]pyridine-1,3-diones | Antimycobacterial | MIC90 < 0.15 µM | [1] |
| 4-Sulfonylobenzyl-pyrrolo[3,4-c]pyridine-2-carboxamides | NAMPT Inhibitors | Potent inhibition reported | [1] |
| Imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-ones | Anti-RSV Activity | Good activity reported | [1] |
| 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Sedative and Analgesic | Activity demonstrated in vivo | [1] |
Conclusion
The this compound scaffold is a highly versatile starting material for the synthesis of diverse libraries of novel compounds. The protocols outlined in this document provide a foundation for the generation of amides, sulfonamides, and other derivatives through robust and well-established chemical transformations. The broad spectrum of biological activities associated with this scaffold underscores its importance for researchers, scientists, and drug development professionals in the pursuit of new therapeutic agents.
References
Therapeutic Potential of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine for CNS Disorders: Application Notes and Protocols
For Research Use Only
Introduction
The pyrrolopyridine scaffold is a promising privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] Specifically, compounds containing the pyrrolo[3,4-c]pyridine core have been investigated for their potential in treating diseases of the nervous system, exhibiting analgesic and sedative properties.[1][2] This document outlines the therapeutic potential of a specific analog, 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine, for the treatment of Central Nervous System (CNS) disorders. Preclinical evidence on related compounds suggests that this molecule may exert its effects through modulation of key neuro-regulatory pathways, such as the sigma-1 receptor, offering potential for neuroprotection and symptomatic relief in various CNS pathologies.[3]
These application notes provide a hypothetical framework and detailed protocols for researchers to investigate the pharmacological profile and therapeutic efficacy of this compound. The proposed mechanism of action centers around its potential as a sigma-1 receptor agonist, a pathway implicated in neuroprotection and the modulation of mood and cognition.[3]
Hypothetical Pharmacological Profile
Based on the broader class of pyrrolopyridine derivatives, the following pharmacological characteristics for this compound are proposed for investigation.
| Parameter | Target Value | Rationale |
| Binding Affinity (Ki) | ||
| Sigma-1 Receptor | < 50 nM | The sigma-1 receptor is a key target for neuroprotective and psychiatric drug discovery.[3] |
| Sigma-2 Receptor | > 1000 nM | Selectivity for sigma-1 over sigma-2 is often desirable to minimize off-target effects. |
| Functional Activity | ||
| Sigma-1 Receptor | Agonist | Agonism at the sigma-1 receptor has been linked to neuroprotective and anti-amnesic effects. |
| In Vitro Efficacy (EC50) | ||
| Neuroprotection Assay | < 1 µM | Potent neuroprotective effects in cellular models of neurotoxicity are a primary indicator of therapeutic potential. |
| In Vivo Efficacy (ED50) | ||
| Rodent Model of Depression | 1 - 10 mg/kg | Efficacy in established animal models of depression would support its potential as an antidepressant. |
| Rodent Model of Anxiety | 1 - 10 mg/kg | Anxiolytic effects in behavioral models would indicate potential for treating anxiety disorders. |
Proposed Signaling Pathway: Sigma-1 Receptor Agonism
The following diagram illustrates the hypothesized signaling cascade initiated by the binding of this compound to the sigma-1 receptor, leading to neuroprotective effects.
Caption: Proposed neuroprotective signaling pathway of this compound via sigma-1 receptor agonism.
Experimental Protocols
Synthesis of this compound
Caption: Generalized synthetic workflow for this compound.
Protocol:
-
Step 1: Catalytic Hydrogenation. To a solution of N-benzyl-3,4-pyridinedicarboximide in a suitable solvent (e.g., ethanol or acetic acid), add a catalytic amount of palladium on carbon (10% w/w).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield N-benzyl-piperidine-3,4-dicarboximide.
-
Step 2: Imide Reduction. Suspend lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0°C and add a solution of N-benzyl-piperidine-3,4-dicarboximide in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-8 hours.
-
Cool the reaction to 0°C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the combined filtrate and washings under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
In Vitro Neuroprotection Assay: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
This protocol assesses the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.
Caption: Workflow for the in vitro neuroprotection assay.
Protocol:
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to attach for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells with various concentrations of the compound for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Induction of Oxidative Stress: Following pre-treatment, add hydrogen peroxide (H₂O₂) to a final concentration of 200 µM to all wells except the untreated control group.
-
Incubation: Incubate the plates for a further 24 hours.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control. Plot a dose-response curve and calculate the EC50 value.
In Vivo Model of Depression: Forced Swim Test (FST) in Mice
The FST is a widely used behavioral test to screen for antidepressant activity.[6][7]
Protocol:
-
Animals: Use male C57BL/6 mice (8-10 weeks old). House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize the animals for at least one week before the experiment.
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: Positive control (e.g., Imipramine, 20 mg/kg)
-
Group 3: this compound (low dose, e.g., 1 mg/kg)
-
Group 4: this compound (high dose, e.g., 10 mg/kg)
-
-
Drug Administration: Administer the compounds or vehicle via intraperitoneal (i.p.) injection 60 minutes before the test.
-
Forced Swim Test:
-
Place each mouse individually in a glass cylinder (25 cm high, 10 cm diameter) containing 15 cm of water at 23-25°C.
-
The total duration of the test is 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement, except for small movements necessary to keep the head above water.
-
-
Data Analysis: Analyze the immobility time using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control.
Disclaimer
The information provided in these application notes is intended for research purposes only. The proposed mechanism of action and protocols are based on a hypothetical framework derived from the study of related compounds. Researchers should independently validate all experimental procedures and findings. This compound is not approved for human or veterinary use. All experiments involving animals must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104402879A - Octahydro-1H-pyrrolo[2, 3-c]pyridine derivative, octahydro-1H-pyrrolo[3, 2-c]pyridine derivative and preparation methods thereof - Google Patents [patents.google.com]
- 5. US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine - Google Patents [patents.google.com]
- 6. Animal Models of Anxiety & Depression – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 7. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analgesic and Sedative Properties of Pyrrolo[3,4-c]pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analgesic and sedative properties of pyrrolo[3,4-c]pyridine derivatives. This document includes a summary of quantitative data from preclinical studies, detailed experimental protocols for assessing these properties, and diagrams of relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the analgesic and sedative effects of various pyrrolo[3,4-c]pyridine derivatives from in vivo studies.
Table 1: Analgesic Activity of Pyrrolo[3,4-c]pyridine Derivatives in the Writhing Test
| Compound ID | Animal Model | ED₅₀ (mg/kg) | Reference Compound | Reference ED₅₀ (mg/kg) | Citation |
| Imides 8–15 | Mice | 3.25–19.2 | Aspirin | 39.15 | [1] |
| Imide 9 | Mice | 3.25 | Morphine | 2.44 | [1] |
| Imide 11 | Mice | 3.67 | Morphine | 2.44 | [1] |
| Imide 30a | Mice | Most active in series | Acetylsalicylic Acid (ASA) | - | [2] |
| Compound 34a | Mice | Effective up to 0.78 | - | - | [2] |
| Compound 34c | Mice | Effective up to 0.78 | - | - | [2] |
Table 2: Analgesic Activity of Pyrrolo[3,4-c]pyridine Derivatives in the Hot Plate Test
| Compound ID | Animal Model | Dose (mg/kg) | % Prolongation of Latency | Reference Compound | Reference ED₅₀ (mg/kg) | Citation |
| Compound 9 | Mice | 300 | 105% | Morphine | 2.55 | [1] |
| 150 | 102% | [1] | ||||
| 75 | 55% | [1] | ||||
| Compound 11 | Mice | 400 | 105% | Morphine | 2.55 | [1] |
| DSZ 1 | Mice | 20 | Active (sedative effects noted) | - | - | [3] |
Table 3: Sedative Activity of Pyrrolo[3,4-c]pyridine Derivatives
| Compound ID | Animal Model | Test | ED₅₀ (mg/kg) or Active Dose | Citation |
| Compound 32 | Mice | Locomotor Activity | 12.03 | [2] |
| Compounds 30c, 30d, 30e | Mice | Locomotor Activity | Active up to 12.5 | [2] |
| Compound 25 | Mice | Locomotor Activity | Active at 1/10 and 1/20 LD₅₀ | [2] |
| Compound 26 | Mice | Locomotor Activity | Active at 1/10, 1/20, 1/40, and 1/80 LD₅₀ | [2] |
| Imides 9 and 11 | Mice | Thiopental-induced sleep | Prolonged sleep duration | [1] |
Table 4: Acute Toxicity of Pyrrolo[3,4-c]pyridine Derivatives
| Compound ID | Animal Model | Route of Administration | LD₅₀ (mg/kg) | Citation |
| Compound 32 | Mice | - | >2000 | [2] |
| Compounds 30 and 31 | Mice | - | >2000 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the investigation of pyrrolo[3,4-c]pyridines are provided below.
Hot Plate Test for Analgesic Activity
This method is used to evaluate the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., 55 ± 0.5°C).
-
Transparent cylindrical restrainer to keep the animal on the hot plate.
-
Timer.
-
Test animals (e.g., mice, 20-25 g).
-
Test compound and vehicle control.
-
Reference analgesic (e.g., Morphine).
Procedure:
-
Acclimatization: Allow the animals to acclimate to the laboratory environment for at least one hour before the experiment.
-
Baseline Latency: Place each animal individually on the hot plate and start the timer. Record the latency time for the animal to show a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Compound Administration: Administer the test compound, vehicle, or reference drug to different groups of animals via the desired route (e.g., intraperitoneally, orally).
-
Post-treatment Latency: At a predetermined time after administration (e.g., 30, 60, 90 minutes), place each animal back on the hot plate and measure the latency to the nociceptive response.
-
Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline or the vehicle-treated group. The percentage of maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100.
Acetic Acid-Induced Writhing Test for Analgesic Activity
This test is a model of visceral pain used to screen for peripheral analgesic activity.
Materials:
-
Test animals (e.g., mice, 20-25 g).
-
0.6% acetic acid solution.
-
Test compound and vehicle control.
-
Reference analgesic (e.g., Aspirin).
-
Syringes and needles for injection.
-
Observation chambers.
Procedure:
-
Acclimatization: Allow the animals to acclimate to the testing environment.
-
Compound Administration: Administer the test compound, vehicle, or reference drug to different groups of animals.
-
Induction of Writhing: After a set period (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally (i.p.) to each animal.
-
Observation: Immediately after the acetic acid injection, place each animal in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of the hind limbs) over a specific period (e.g., 20 minutes).
-
Data Analysis: The analgesic activity is determined by the reduction in the number of writhes in the test group compared to the vehicle control group. The percentage of inhibition is calculated as: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100.
Spontaneous Locomotor Activity Test for Sedative Properties
This test measures the effect of a compound on spontaneous motor activity, which is an indicator of sedative or stimulant properties.
Materials:
-
Activity monitoring system (e.g., an open field arena equipped with infrared beams or a video tracking system).
-
Test animals (e.g., mice, 20-25 g).
-
Test compound and vehicle control.
-
Reference sedative (e.g., Diazepam).
Procedure:
-
Acclimatization: Place the animals in the activity monitors for a period (e.g., 30 minutes) to allow them to habituate to the new environment before administering the compound.
-
Compound Administration: Administer the test compound, vehicle, or reference drug to different groups of animals.
-
Monitoring: Immediately after administration, return the animals to the activity monitors and record their locomotor activity (e.g., distance traveled, number of beam breaks) for a defined period (e.g., 30-60 minutes).
-
Data Analysis: The sedative effect is determined by a statistically significant decrease in locomotor activity in the test group compared to the vehicle control group.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the potential signaling pathways involved in the analgesic and sedative action of pyrrolo[3,4-c]pyridines and a general workflow for their pharmacological evaluation.
Caption: General experimental workflow for evaluating the pharmacological properties of pyrrolo[3,4-c]pyridine derivatives.
Caption: Putative signaling pathways for pyrrolo[3,4-c]pyridine derivatives, suggesting mechanisms involving opioid and histamine receptors.
References
- 1. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antinociceptive, antiedematous, and antiallodynic activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives in experimental models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel Pyrrolo[3,4-c]pyridine Compounds with Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolo[3,4-c]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antitumor effects.[1][2][3] This document provides detailed application notes and experimental protocols for the evaluation of novel pyrrolo[3,4-c]pyridine compounds, focusing on a series of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas that have been identified as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT).[4]
NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. Cancer cells, with their high metabolic and proliferative rates, exhibit an increased dependence on this pathway, making NAMPT a compelling target for anticancer therapy. Inhibition of NAMPT leads to depletion of NAD+, a critical coenzyme for cellular redox reactions and a substrate for enzymes involved in DNA repair and signaling, ultimately resulting in cancer cell death.
These application notes will focus on a representative compound from this series, hereafter referred to as PCP-NAMPTi-1 , to illustrate the experimental procedures for evaluating its antitumor activity.
Data Presentation
The antitumor activity of novel pyrrolo[3,4-c]pyridine compounds can be quantified and summarized for comparative analysis. The following tables provide examples of how to present such data, based on published findings for 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived urea NAMPT inhibitors.[4]
Table 1: In Vitro Antiproliferative Activity of PCP-NAMPTi-1
| Compound | Target | Biochemical IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) |
| PCP-NAMPTi-1 | NAMPT | 11 | PC-3 | 36 |
| A2780 | 7 |
IC50 (half maximal inhibitory concentration) values represent the concentration of the compound required to inhibit the biochemical activity of the target protein or the proliferation of cancer cells by 50%.
Table 2: In Vivo Antitumor Efficacy of PCP-NAMPTi-1 in a PC-3 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral (p.o.) | Daily | 0 |
| PCP-NAMPTi-1 | 50 | Oral (p.o.) | Daily | 85 |
| Positive Control | Varies | Varies | Varies | Varies |
Tumor growth inhibition is typically measured at the end of the study and calculated relative to the vehicle-treated control group.
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of the NAMPT signaling pathway by a novel pyrrolo[3,4-c]pyridine compound.
Experimental Workflow
References
- 1. Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine as a Scaffold for Antiviral Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant viral strains necessitates the continuous development of novel antiviral agents with diverse mechanisms of action. The 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine scaffold has emerged as a promising heterocyclic framework for the design of new antiviral drugs. Its rigid bicyclic structure provides a three-dimensional arrangement of substituents that can be tailored to interact with specific viral targets. This document provides an overview of the application of this scaffold in antiviral drug design, including synthetic strategies, quantitative antiviral activity data, proposed mechanisms of action, and detailed experimental protocols.
Derivatives of the broader pyrrolo[3,4-c]pyridine class have demonstrated a wide range of pharmacological properties, including analgesic, sedative, antidiabetic, antimycobacterial, and antitumor activities.[1][2] Notably, certain derivatives have shown promising antiviral activity against Human Immunodeficiency Virus (HIV) and Respiratory Syncytial Virus (RSV).[1] The benzyl group at the 2-position of the octahydro-pyrrolo[3,4-c]pyridine core is a key feature, often contributing to favorable interactions with viral proteins.
Data Presentation: Antiviral Activity of Pyrrolo[3,4-c]pyridine Derivatives
The following tables summarize the reported quantitative data for the antiviral activity of various pyrrolo[3,4-c]pyridine derivatives. This data highlights the potential of this scaffold in developing potent antiviral agents.
Table 1: Anti-HIV-1 Activity of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate Derivatives
| Compound ID | R | R¹ | R² | EC₅₀ (µM) |
| 12a | Ethyl | OEt | Ph | <10 |
| 12b | Ethyl | OEt | 4-FPh | <10 |
| 12c | Ethyl | OEt | 4-MePh | <10 |
| 12d | Ethyl | OEt | Indol-3-yl | <10 |
Data extracted from a study by Liu et al., which demonstrated that the ester substituent at position 4 and the distance to the phenyl ring significantly influence anti-HIV-1 activity.[1]
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
Step 1: Formation of a Pyrrolo[3,4-c]pyridine-1,3-dione Intermediate
This step can be achieved through the condensation of a suitable 3,4-disubstituted pyridine precursor. A potential approach involves the reaction of pyridine-3,4-dicarboxylic acid with an ammonia source to form the corresponding imide, which can then be further elaborated.
Step 2: N-Benzylation of the Pyrrolo[3,4-c]pyridine-1,3-dione
The introduction of the benzyl group is a crucial step. This can be accomplished via a standard N-alkylation reaction.
-
Reagents: Pyrrolo[3,4-c]pyridine-1,3-dione intermediate, benzyl bromide, a suitable base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide or acetonitrile).
-
Procedure:
-
Dissolve the pyrrolo[3,4-c]pyridine-1,3-dione in the chosen solvent.
-
Add the base and stir the mixture at room temperature.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 3: Reduction of the Dione to the Octahydro-pyrrolo[3,4-c]pyridine
A strong reducing agent is required to reduce both the amide carbonyls and the pyridine ring.
-
Reagents: 2-Benzyl-pyrrolo[3,4-c]pyridine-1,3-dione, a powerful reducing agent such as lithium aluminum hydride (LiAlH₄), and an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the 2-Benzyl-pyrrolo[3,4-c]pyridine-1,3-dione in the same solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with the ether solvent.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography or distillation under reduced pressure.
-
Protocol 2: In Vitro Anti-HIV-1 Assay (General Protocol)
This protocol outlines a general method for evaluating the anti-HIV-1 activity of compounds derived from the this compound scaffold using a cell-based assay.
-
Cell Line: MT-4 cells (a human T-cell leukemia cell line) are commonly used as they are highly susceptible to HIV-1 infection.
-
Virus: HIV-1 (e.g., IIIB strain).
-
Methodology:
-
Cell Preparation: Culture MT-4 cells in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) and maintain in a logarithmic growth phase.
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium.
-
Infection: Pre-incubate the MT-4 cells with the serially diluted test compounds for a short period (e.g., 1-2 hours) at 37 °C in a 5% CO₂ incubator.
-
Following pre-incubation, add a predetermined amount of HIV-1 virus stock to the cell-compound mixture.
-
Incubation: Incubate the infected cells for several days (typically 4-5 days) at 37 °C in a 5% CO₂ incubator to allow for viral replication and the development of cytopathic effects (CPE).
-
Measurement of Antiviral Activity: Assess the antiviral activity by measuring the inhibition of virus-induced CPE. This is commonly done using the MTT assay, which measures the metabolic activity of viable cells.
-
Add MTT solution to each well and incubate for a few hours.
-
Lyse the cells and solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%. The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.
-
Protocol 3: In Vitro Anti-RSV Assay (General Protocol)
This protocol describes a general method for assessing the anti-RSV activity of this compound derivatives.
-
Cell Line: HEp-2 cells (a human epidermoid carcinoma cell line) are commonly used for RSV propagation and assays.
-
Virus: Respiratory Syncytial Virus (e.g., A2 strain).
-
Methodology:
-
Cell Seeding: Seed HEp-2 cells in 96-well plates and allow them to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in culture medium.
-
Infection: Infect the HEp-2 cell monolayer with RSV at a specific multiplicity of infection (MOI).
-
Treatment: After a short adsorption period (e.g., 1-2 hours), remove the virus inoculum and add the culture medium containing the serially diluted test compounds.
-
Incubation: Incubate the plates for several days (typically 3-5 days) at 37 °C in a 5% CO₂ incubator until syncytia formation (a characteristic cytopathic effect of RSV) is observed in the virus control wells.
-
Measurement of Antiviral Activity: Quantify the antiviral activity by various methods:
-
Plaque Reduction Assay: The most common method, where an overlay medium is added after infection to restrict virus spread to adjacent cells, resulting in localized areas of cell death (plaques). The number and size of plaques are counted after staining with a vital stain like crystal violet. The EC₅₀ is the concentration that reduces the plaque number by 50%.
-
ELISA-based methods: Can be used to quantify viral antigen expression.
-
RT-qPCR: To measure the reduction in viral RNA levels.
-
-
Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT or XTT assay) on uninfected HEp-2 cells treated with the same concentrations of the test compounds to determine the CC₅₀.
-
Data Analysis: Calculate the EC₅₀, CC₅₀, and the selectivity index (SI = CC₅₀/EC₅₀).
-
Visualization of Workflows and Pathways
Logical Workflow for Antiviral Drug Discovery
Caption: A logical workflow for the discovery of antiviral drugs based on the this compound scaffold.
Proposed Mechanism of Action: Inhibition of Viral Entry
Derivatives of the this compound scaffold may act as viral entry inhibitors, a mechanism employed by several classes of antiviral drugs. The rigid scaffold can present the benzyl group and other substituents in a specific orientation to interfere with the conformational changes required for the fusion of the viral and cellular membranes.
Caption: A diagram illustrating the proposed mechanism of action for this compound derivatives as viral entry inhibitors.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel antiviral agents. The available data, particularly against HIV-1, demonstrates the potential of this chemical class. The synthetic routes, although not yet fully optimized for this specific scaffold, are plausible based on established organic chemistry principles. The provided protocols offer a framework for the synthesis and evaluation of new derivatives. Future research should focus on the synthesis of a diverse library of analogues to establish a clear structure-activity relationship, elucidation of the precise molecular mechanism of action, and in vivo evaluation of the most promising lead compounds.
References
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies concerning 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine analogs. This class of compounds has demonstrated a range of biological activities, with particular emphasis on their effects as anticholinergic and ganglionic blocking agents. Furthermore, the broader pyrrolo[3,4-c]pyridine scaffold is associated with a wide spectrum of pharmacological properties, including anticancer, antidiabetic, analgesic, and sedative activities.
Introduction
The octahydro-pyrrolo[3,4-c]pyridine core represents a rigid bicyclic scaffold that is of significant interest in medicinal chemistry. Substitution at the nitrogen atoms of this skeleton allows for the exploration of chemical space and the modulation of biological activity. The introduction of a benzyl group at the 2-position has been a key area of investigation, leading to the discovery of potent bioactive molecules. This document summarizes the key findings from SAR studies, provides detailed experimental protocols for relevant biological assays, and presents visualizations to illustrate key concepts and workflows.
Structure-Activity Relationship (SAR) Analysis
The primary SAR data for this compound analogs is derived from studies on a series of N,N'-bis-alkyl-perhydropyrrolo[3,4-c]pyridines, which explored their anticholinergic and ganglionic blocking activities.[1]
Anticholinergic and Ganglionic Blocking Activity
A key study by Altomare et al. (1990) investigated the inhibitory properties of several N,N'-bis-alkyl-perhydropyrrolo[3,4-c]pyridines and their bis-quaternary derivatives against acetylcholine (ACh) and 1,1-dimethylphenyl piperazinium iodide (DMPP) on the guinea pig isolated ileum.[1] The results of this study form the basis of our understanding of the SAR for this class of compounds.
Table 1: SAR Summary of N,N'-bis-alkyl-perhydropyrrolo[3,4-c]pyridine Analogs [1]
| Compound ID | R1 | R2 | Anticholinergic Activity (vs. ACh) | Ganglionic Blocking Activity (vs. DMPP) |
| 4a | H | H | - | - |
| 4b | Me | Me | + | + |
| 4c | Et | Et | ++ | ++ |
| 4d | n-Pr | n-Pr | +++ | +++ |
| 4e | n-Bu | n-Bu | +++ | +++ |
| 4f | i-Bu | i-Bu | ++ | ++ |
| 4g | Benzyl | Benzyl | ++++ | ++++ |
| 4h | Ph(CH2)2 | Ph(CH2)2 | +++ | +++ |
| 4i | Ph(CH2)3 | Ph(CH2)3 | ++ | ++ |
Activity Scale: - (inactive), + (weak), ++ (moderate), +++ (potent), ++++ (very potent)
Key SAR Observations: [1]
-
Effect of N-substitution: The unsubstituted parent compound (4a) was inactive. The introduction of alkyl or benzyl substituents at both nitrogen atoms (R1 and R2) was crucial for activity.
-
Alkyl Chain Length: For dialkyl derivatives, the potency increased with the length of the alkyl chain, peaking at n-propyl (4d) and n-butyl (4e).
-
Benzyl Substitution: The dibenzyl analog (4g ) exhibited the strongest anticholinergic and ganglionic blocking activity in the series. It was found to be approximately three times more potent than hexamethonium as a ganglionic blocking agent.
-
Phenylalkyl Substitution: Increasing the distance between the phenyl ring and the nitrogen atom in the phenylalkyl series (4h, 4i) led to a decrease in activity compared to the dibenzyl analog.
Broader Pharmacological Activities of Pyrrolo[3,4-c]pyridine Derivatives
While specific quantitative SAR for a series of this compound analogs is limited, the broader class of pyrrolo[3,4-c]pyridine derivatives has been extensively studied and shown to possess a wide array of biological activities. These findings suggest potential avenues for future research and development of this compound analogs.
Table 2: Selected Biological Activities of Various Pyrrolo[3,4-c]pyridine Derivatives
| Derivative Class | Biological Target/Activity | Example IC50/Activity | Reference |
| N-alkil-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-diones | Antitumor | IC50: 19–29 µg/mL | [2] |
| 4-sulfonylobenzyl-pyrrolo[3,4-c]pyridine-2-carboxamides | NAMPT Inhibition | Potent inhibitors | [3] |
| 2-(3-chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione derivatives | HIV-1 Integrase Inhibition | IC50: 6–22 μM | [4] |
| 1-Phenyl-pyrrolo[3,4-c]pyridine-3-one derivatives | InhA Enzyme Inhibition (Antimycobacterial) | IC50: 4.5–9.5 µM | [4] |
| 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives | Analgesic and Sedative | More active than aspirin | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the SAR analysis of this compound analogs and related compounds.
General Synthesis of N,N'-bis-alkyl-perhydropyrrolo[3,4-c]pyridines[1]
The synthesis of the target compounds typically starts from the bicyclic dilactam, perhydropyrrolo[3,4-c]pyridine-1,3-dione.
DOT Script for Synthesis Workflow:
Caption: General synthetic route to N,N'-bis-alkyl-perhydropyrrolo[3,4-c]pyridines.
Protocol:
-
Reduction of the Dilactam: The starting perhydropyrrolo[3,4-c]pyridine-1,3-dione is reduced to the corresponding diamine, perhydropyrrolo[3,4-c]pyridine. A suitable reducing agent, such as lithium aluminum hydride (LiAlH4), in an appropriate anhydrous solvent (e.g., tetrahydrofuran) is typically used.
-
N,N'-Dialkylation: The resulting diamine is then subjected to N,N'-dialkylation. This is achieved by reacting the diamine with an appropriate alkyl or benzyl halide (e.g., benzyl bromide for the synthesis of the dibenzyl analog) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile).
-
Purification: The final product is purified using standard techniques such as column chromatography or crystallization.
Anticholinergic and Ganglionic Blocking Activity Assay (Guinea Pig Ileum)[1]
This protocol describes the in vitro assessment of anticholinergic and ganglionic blocking activities using an isolated guinea pig ileum preparation.
DOT Script for Experimental Workflow:
Caption: Workflow for assessing anticholinergic and ganglionic blocking activity.
Protocol:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Recording of Contractions: Isotonic contractions of the ileum are recorded using a suitable transducer and data acquisition system.
-
Anticholinergic Activity:
-
A cumulative concentration-response curve for acetylcholine (ACh) is obtained.
-
The tissue is washed and allowed to recover.
-
The tissue is then incubated with a known concentration of the test compound (antagonist) for a specified period.
-
A second cumulative concentration-response curve for ACh is obtained in the presence of the antagonist.
-
The degree of rightward shift of the concentration-response curve is used to determine the antagonist's potency, often expressed as a pA2 value derived from a Schild plot.
-
-
Ganglionic Blocking Activity:
-
A similar procedure is followed using the ganglionic stimulant 1,1-dimethylphenyl piperazinium iodide (DMPP) as the agonist instead of ACh.
-
The ability of the test compound to antagonize DMPP-induced contractions indicates its ganglionic blocking activity.
-
Signaling Pathways
While the primary reported mechanism for the this compound scaffold is the antagonism of cholinergic receptors, the diverse activities of the broader pyrrolo[3,4-c]pyridine class suggest potential interactions with multiple signaling pathways. For instance, their reported anticancer activities could involve pathways related to cell proliferation and apoptosis, while analgesic effects might be mediated through central nervous system targets.
DOT Script for Cholinergic Antagonism Signaling:
Caption: Mechanism of action for anticholinergic agents.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. SAR studies have established the importance of the N-benzyl groups for potent anticholinergic and ganglionic blocking activity. The diverse biological activities observed in the broader class of pyrrolo[3,4-c]pyridine derivatives suggest that analogs of the 2-benzyl-octahydro scaffold may have therapeutic potential in other areas, such as oncology and neurology. Further research, including the synthesis of new analogs and their screening against a wider range of biological targets, is warranted to fully explore the therapeutic potential of this chemical class. The protocols and data presented in these application notes provide a solid foundation for such future investigations.
References
- 1. Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 3. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyrrolo[3,4-c]pyridine Derivatives in Material Science
A-001: 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine
Application: Building Block for Organic Synthesis
While this compound is commercially available and noted for its utility in the synthesis of complex organic molecules, its direct application in material science is not well-documented in peer-reviewed literature. Chemical suppliers suggest its potential use in creating advanced polymers and composites with enhanced mechanical and thermal properties; however, specific examples, experimental protocols, and performance data are not provided in scientific publications. Its primary role remains as a versatile intermediate in pharmaceutical and organic synthesis.
A-002: Pyrrolo[3,4-c]pyridine Core for Advanced Materials
The rigid, bicyclic structure of the pyrrolo[3,4-c]pyridine core makes it an attractive moiety for the development of functional organic materials. Research has demonstrated its application in two key areas of material science: electrochromic polymers and fluorescent materials. These applications leverage the tunable electronic and photophysical properties of the pyrrolo[3,4-c]pyridine system.
I. Application in Electrochromic Polymers
P-001: Synthesis of Pyrrolo[3,4-c]pyridine-1,2-dione Based Monomers and Polymers
A novel electron acceptor, Pyrrolo[3,4-c]pyridine-1,2-dione (PPyD), has been synthesized and incorporated into donor-acceptor type conjugated polymers for electrochromic applications.[1] These polymers exhibit a range of colors in their neutral state and can be switched to different colors upon applying a voltage.
Experimental Protocol: Synthesis of PPyD Electron Acceptor
The synthesis of the PPyD electron acceptor is achieved through a Diels-Alder reaction between an N-alkyl maleimide dienophile and 1,2,4-triazine moieties.[1]
Experimental Protocol: Polymerization
Five donor-acceptor type conjugated polymers (P1-P5) were synthesized using PPyD as the acceptor unit and various thiophene-based donors.[1] The polymerization method is not detailed in the abstract, but typically involves metal-catalyzed cross-coupling reactions such as Stille or Suzuki coupling.
Quantitative Data: Electrochromic Properties of PPyD-based Polymers
| Polymer | Neutral State Color | Oxidized State Color | Optical Contrast (%) | Switching Speed (s) | Coloration Efficiency (C cm⁻²) |
| P1-P5 (general) | Orange, Red, Magenta | Blue, Green, Yellow | up to 70.5 | down to 3.2 | up to 590 |
Data summarized from the abstract of the research paper.[1]
Experimental Workflow: Fabrication of an Electrochromic Device
Caption: Workflow for the synthesis of PPyD-based polymers and fabrication of an electrochromic device.
II. Application in Fluorescent Materials
P-002: Synthesis of 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione based Fluorophores
Derivatives of 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione have been synthesized and shown to exhibit promising fluorescent properties.[2][3][4] These compounds can act as chemosensors for the detection of metal ions.[2]
Experimental Protocol: General Synthesis of Fluorophores
A single-step procedure is used for the synthesis of these fluorophores at room temperature.[2]
-
Reactants: Pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione (1 mmol), anhydrous K₂CO₃ (1 or 2 mmol), and an alkyl halide (e.g., benzyl, allyl, ethyl, n-propyl, n-butyl; 1 or 2 mmol).[2]
-
Solvent: 7 mL of dry dimethylformamide (DMF).[2]
-
Procedure: The reactants are mixed in a 25 mL round-bottomed flask.[2]
-
Reaction Conditions: The reaction mixture is stirred at room temperature (25-30 °C).[2]
-
Reaction Time: The duration of the reaction is not specified in the abstract but is carried out until completion.
-
Purification: The purification method is not detailed in the abstract but would typically involve extraction, chromatography, and recrystallization.
Quantitative Data: Photophysical Properties
The photophysical properties of these fluorophores are highly dependent on their specific substitution and the solvent used. A detailed study of 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT) revealed the following characteristics:
| Property | Value | Conditions |
| Emission Maxima | Blue-green spectral range | General observation[3][4] |
| Stokes Shift | Large | |
| Photostability | High |
Data summarized from the abstract of the research paper.[3]
Logical Relationship: Chemosensor Mechanism
Caption: 'Turn-off' mechanism of a pyrrolo[3,4-c]pyridine-based fluorescent chemosensor.
References
- 1. Pyrrolo[3,4-c]pyridine-1,2-dione: a new electron acceptor for electrochromic conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nature of Linear Spectral Properties and Fast Electronic Relaxations in Green Fluorescent Pyrrolo[3,4-c]Pyridine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
chercheurs, scientifiques et professionnels du développement de médicaments, this guide outlines the necessary personal protective equipment (PPE), spill cleanup measures, and the final disposal process. The information is compiled from safety data sheets of structurally similar compounds, providing a robust framework for safe handling.
Hazard Profile and Safety Summary
Key Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
May cause severe skin burns and eye damage.[1]
Quantitative Hazard Data Summary:
| Hazard Classification | GHS Category | Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Not Classified | |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage[1] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure[1] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Not Classified | Toxic to aquatic life with long lasting effects[1] |
Experimental Protocol: Disposal Procedure
This step-by-step protocol ensures the safe handling and disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves in accordance with good laboratory practices.[5]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[5]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If vapors or mists are generated, a respirator may be necessary.
2. Spill Management:
-
Containment: In case of a spill, immediately evacuate the area. For small spills, soak up the material with an inert absorbent material (e.g., vermiculite, dry sand, or earth). Do not use combustible materials, such as sawdust.
-
Collection: Carefully collect the absorbent material and spilled chemical into a suitable, closed container for hazardous waste.[5]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Ventilation: Ensure adequate ventilation during and after the cleanup process.
3. Disposal of Unused Product and Contaminated Materials:
-
Waste Classification: this compound should be disposed of as hazardous waste.
-
Containerization: Place the chemical waste in a clearly labeled, sealed, and appropriate container. The container should be compatible with the chemical.
-
Licensed Disposal Service: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal company.[5] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[5]
Logical Workflow for Disposal:
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine
This guide provides crucial safety and logistical information for the handling and disposal of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine. The following procedures are based on best practices for handling structurally similar chemicals and are intended for use by trained research, scientific, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting, offering protection against splashes.[1] |
| Face Shield | 8-inch minimum, to be used in conjunction with safety goggles.[1] | |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., PVC). Inspect prior to use.[1][2] |
| Protective Clothing | Complete chemical-resistant suit. Consider flame-retardant and antistatic properties.[1] | |
| Footwear | Safety footwear or rubber gumboots.[2] | |
| Respiratory Protection | Respirator | Use an approved air-purifying respirator with appropriate cartridges (e.g., Type ABEK) or a full-face supplied-air respirator if engineering controls are insufficient or during emergency situations.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation :
-
Handling :
-
Post-Handling :
Disposal Plan
Contaminated materials and waste must be handled as hazardous waste.
-
Waste Collection :
-
Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Spill Management :
-
In case of a spill, evacuate the area and remove ignition sources.
-
For minor spills, absorb with an inert material like vermiculite and place in the hazardous waste container.[2]
-
For major spills, contact your institution's environmental health and safety department immediately.
-
-
Final Disposal :
-
Dispose of the hazardous waste through a licensed and approved waste disposal facility.
-
Follow all local, state, and federal regulations for chemical waste disposal.[6]
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
